2-epi-Cucurbitacin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H46O8 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1 |
InChI Key |
IXQKXEUSCPEQRD-PBMNGLKCSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-epi-Cucurbitacin B: Structure, Biological Activity, and Mechanisms of Action
This technical guide provides a comprehensive overview of 2-epi-Cucurbitacin B, a tetracyclic triterpenoid of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this document leverages the extensive research conducted on its close structural isomer, Cucurbitacin B, to infer its biological activities and mechanisms of action.
Chemical Structure of this compound
This compound is a stereoisomer of Cucurbitacin B, a highly oxygenated tetracyclic triterpenoid characterized by a cucurbitane skeleton. The "2-epi" designation indicates a difference in the stereochemical configuration at the C-2 position of the molecule.
| Identifier | Value |
| IUPAC Name | [(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
| Molecular Formula | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol |
| Isomeric SMILES | CC(=O)OC(C)(C)/C=C/C(=O)--INVALID-LINK--([C@H]1--INVALID-LINK--C4(C)C)O)C)C)C">C@@HO)O |
Biological Activity and Quantitative Data
Table 1: Cytotoxicity of Cucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay |
| U-2 OS | Osteosarcoma | 20 - 100 | Not Specified | MTT |
| BEL-7402 | Hepatocellular Carcinoma | ~0.1 | 6, 24, 48 | MTT |
| SKBR-3 | Breast Cancer | 4.60 (µg/mL) | Not Specified | MTT[1][2] |
| MCF-7 | Breast Cancer | 88.75 (µg/mL) | Not Specified | MTT[1][2] |
| A549 | Lung Adenocarcinoma | No significant effect up to 30 µM | Not Specified | MTT[3] |
Experimental Protocols
Isolation of Cucurbitacins from Plant Material (General Protocol)
Cucurbitacins, including this compound, are often isolated from plants of the Cucurbitaceae family, such as Ecballium elaterium or Cucurbita pepo.[4] The following is a generalized protocol for their extraction and purification.
1. Extraction: a. Collect and dry the plant material (e.g., fruits, leaves). b. Pulverize the dried plant material into a fine powder. c. Macerate the powder in 90% methanol with continuous shaking at room temperature for 72 hours.[4] d. Filter the extract and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude methanolic extract.
2. Fractionation: a. Re-extract the crude methanolic extract with petroleum ether to remove nonpolar compounds. b. Subsequently, perform liquid-liquid extraction of the aqueous phase with a moderately polar solvent such as chloroform or ethyl acetate.[5] The organic phase will contain the cucurbitacins.
3. Purification: a. Concentrate the organic phase containing the cucurbitacins. b. Subject the concentrated extract to column chromatography on silica gel.[5] c. Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 40:60).[5] d. Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar retention factors. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column to isolate the individual cucurbitacins.[4]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding: a. Culture human cancer cells (e.g., A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum. b. Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.[6] c. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
2. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Dilute the stock solution with cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate the plate for an additional 4 hours at 37°C.[6]
4. Formazan Solubilization and Absorbance Measurement: a. Remove the MTT-containing medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[6]
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Signaling Pathways Modulated by this compound
Based on studies of Cucurbitacin B, this compound is expected to exert its anticancer effects through the modulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Cucurbitacin B has been shown to inhibit this pathway at multiple levels.[1][2][7]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. Its constitutive activation is a feature of many cancers. Cucurbitacin B has been shown to be a potent inhibitor of this pathway.[8][9]
Conclusion
This compound is a promising natural product for further investigation in the field of drug discovery, particularly for oncology. While direct experimental data for this specific isomer is limited, the extensive research on the closely related Cucurbitacin B provides a strong foundation for understanding its potential biological activities and mechanisms of action. The protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: reduction of Wnt-associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits the stemness and metastatic abilities of NSCLC via downregulation of canonical Wnt/β-catenin signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Epimer: A Technical Guide to the Natural Sources and Isolation of 2-epi-Cucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of structurally complex triterpenoids, have garnered significant attention in the scientific community for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, 2-epi-Cucurbitacin B, a stereoisomer of Cucurbitacin B, presents a compelling case for further investigation due to its unique structural configuration and potential for therapeutic applications. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and relevant biological pathways associated with this compound.
Natural Sources and Distribution
This compound is a naturally occurring compound found primarily in plants belonging to the Cucurbitaceae family. While its presence is often alongside its more abundant isomer, Cucurbitacin B, specific species have been identified as notable sources. The concentration of this compound can vary depending on the plant species, the part of the plant, and environmental conditions.
| Plant Species | Family | Plant Part(s) | Reported to Contain this compound |
| Ecballium elaterium | Cucurbitaceae | Fruit juice, Leaves | Yes[1] |
| Citrullus colocynthis | Cucurbitaceae | Fruits, Leaves | Potentially, as a source of various cucurbitacins |
| Helicteres angustifolia | Malvaceae | Root bark | Potentially, as a source of cucurbitacin derivatives |
Table 1: Natural Sources of this compound and Related Cucurbitacins.
Quantitative analysis of this compound in plant matrices can be challenging due to its structural similarity to other cucurbitacins. However, advanced analytical techniques have enabled the determination of its yield from certain sources.
| Extraction Method | Plant Source | Yield of this compound (mg/g dry weight) |
| Steam Bath Assisted Extraction | Not Specified | 2.86 |
| Supercritical Fluid Extraction | Not Specified | 3.12 |
Table 2: Reported Yields of this compound Using Different Extraction Methods.
Isolation and Purification Protocols
The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The separation from its isomers, particularly Cucurbitacin B, requires high-resolution techniques.
Experimental Protocol: General Isolation and Purification of Cucurbitacins
This protocol outlines a general procedure for the isolation of cucurbitacins, which can be adapted for the specific purification of this compound.
1. Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., fruits of Ecballium elaterium) at room temperature and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in methanol or a mixture of chloroform:acetone:methanol (e.g., in a 5:3:2 ratio) at room temperature with constant agitation for 24-48 hours. This process should be repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Cucurbitacins are typically enriched in the chloroform and ethyl acetate fractions.
-
Solvent Removal: Concentrate the desired fractions to dryness.
3. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation of cucurbitacins.
-
Mobile Phase: A gradient of chloroform and methanol is often employed. The polarity of the solvent system is gradually increased to elute compounds with varying polarities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is frequently used for the fine separation of cucurbitacin isomers.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The separation of closely related isomers like Cucurbitacin B and this compound may require optimization of the gradient profile and the use of additives like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength of 220-230 nm is suitable for cucurbitacins.
-
-
Chiral Chromatography (for epimer separation):
-
For the specific separation of epimers like this compound from Cucurbitacin B, a chiral stationary phase is necessary. Columns with amylose derivatives as the stationary phase have been reported to be effective for separating cucurbitacin isomers.
-
Mobile Phase: A mixture of solvents such as isopropanol, ethanol, methanol, acetonitrile, and n-hexane may be used.
-
4. Characterization:
-
The purified this compound should be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity. The molecular ion at m/z 557 ([M-H]⁻) is a key identifier in mass spectrometry.
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathways and Mechanism of Action
While research specifically on this compound is ongoing, studies on its close structural isomer, Cucurbitacin B, provide significant insights into its potential mechanisms of action, particularly in the context of cancer therapy. It is important to note that the following pathways have been primarily elucidated for Cucurbitacin B, and further research is needed to confirm the specific interactions of this compound.
Induction of Apoptosis via Reactive Oxygen Species (ROS) and DNA Damage
Cucurbitacins have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: Proposed mechanism of this compound-induced apoptosis via ROS and DNA damage.
Modulation of NF-κB and Wnt/β-catenin Signaling Pathways
Cucurbitacins are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and Wnt/β-catenin pathways. These pathways play crucial roles in cell survival, proliferation, and inflammation.
Caption: Inhibition of pro-survival signaling pathways by this compound.
Conclusion
This compound represents a promising natural product with the potential for development as a therapeutic agent. Its isolation from natural sources, while challenging due to the presence of closely related isomers, can be achieved through a combination of optimized extraction and advanced chromatographic techniques. Further elucidation of its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing and potent molecule.
References
The Biosynthesis of 2-epi-Cucurbitacin B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of 2-epi-cucurbitacin B, a highly oxygenated tetracyclic triterpenoid found in various plant species, particularly within the Cucurbitaceae family. Cucurbitacins are renowned for their characteristic bitter taste and a wide array of pharmacological activities, including potent cytotoxic effects against cancer cells. This document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols used in its elucidation, and provides visual representations of the pathway and experimental workflows.
Core Biosynthesis Pathway
The biosynthesis of cucurbitacins is a complex process that begins with the cyclization of a common triterpene precursor, 2,3-oxidosqualene. The pathway to this compound involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs).
The initial committed step in the biosynthesis of all cucurbitacins is the cyclization of 2,3-oxidosqualene to the tetracyclic scaffold, cucurbitadienol.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase known as cucurbitadienol synthase.[1] From this central intermediate, a cascade of oxidative and acyl modifications leads to the vast structural diversity observed in the cucurbitacin family.
The biosynthesis of cucurbitacin B, the direct precursor to this compound, has been primarily studied in melon (Cucumis melo). In this species, the pathway from cucurbitadienol to cucurbitacin B is orchestrated by the sequential action of six CYP450 enzymes and one acetyltransferase.[3]
A key modification leading to the formation of this compound is the hydroxylation at the C-2 position of the cucurbitane skeleton. The formation of the epi-configuration at this position is a result of specific enzymatic modifications that dictate the stereochemistry.[4] Studies have identified CYP180 family enzymes, specifically Cm180 from melon and Cl180 from watermelon, as responsible for catalyzing C2-hydroxylation reactions, which can result in the formation of epimeric forms.[4] The expression patterns of these enzymes differ among various cucurbit species, contributing to the diversity of cucurbitacin structures.[4]
The final steps in the formation of many cucurbitacins involve acetylation, and acetyltransferases play a critical role in the diversification of these compounds.[2]
Quantitative Data
Quantitative data for the entire biosynthetic pathway of this compound is limited in the current literature. However, kinetic parameters for some of the involved enzymes, particularly acetyltransferases, have been determined. The following table summarizes the available data for an acetyltransferase (ACT3) involved in cucurbitacin modification.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Vmax (nmol/min/mg) |
| Cucurbitacin B | 11.75 ± 1.74 | 1.24 × 10-2 | 10.56 × 102 | 10.34 ± 1.12 |
| Cucurbitacin D | 10.39 ± 1.19 | 1.83 × 10-2 | 17.63 × 102 | 15.27 ± 1.17 |
| Cucurbitacin E | 7.63 ± 4.83 | 0.55 × 10-2 | 7.21 × 102 | 4.58 ± 1.86 |
| Cucurbitacin E-Glu | 11.63 ± 1.62 | 2.47 × 10-2 | 21.21 × 102 | 20.56 ± 2.06 |
| Cucurbitacin I | 8.62 ± 0.95 | 1.29 × 10-2 | 14.97 × 102 | 10.75 ± 0.71 |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Identification and Cloning
Candidate genes encoding OSCs, CYPs, and ACTs are typically identified through comparative genomics and transcriptomic analyses of bitter and non-bitter plant varieties.[2]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., leaves, roots, fruits) using standard protocols (e.g., TRIzol reagent) and reverse-transcribed into cDNA.
-
PCR Amplification: Full-length open reading frames (ORFs) of candidate genes are amplified from the cDNA using gene-specific primers.
-
Cloning: The amplified PCR products are cloned into expression vectors suitable for heterologous expression in microorganisms (e.g., E. coli or Saccharomyces cerevisiae) or for plant transformation.
Heterologous Expression and Enzyme Assays
To characterize the function of the identified enzymes, they are expressed in a heterologous host system, and their catalytic activity is assessed in vitro.
-
Yeast Expression System: Saccharomyces cerevisiae is a commonly used host for expressing plant CYPs, as it provides the necessary membrane environment and redox partners. The gene of interest is cloned into a yeast expression vector and transformed into a suitable yeast strain.
-
Protein Expression and Microsome Isolation: Yeast cultures are grown to an appropriate density, and protein expression is induced. For CYPs, microsomes (membrane fractions) containing the recombinant enzyme are isolated by differential centrifugation.
-
In Vitro Enzyme Assays: The enzymatic activity is assayed by incubating the recombinant enzyme (or microsomes) with the putative substrate (e.g., cucurbitadienol for CYPs) and necessary co-factors (e.g., NADPH for CYPs, acetyl-CoA for ACTs) in a suitable buffer.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of cucurbitacins. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase. Detection is commonly performed using a UV detector at around 210 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the identification of enzymatic products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for confirming the identity of novel or modified cucurbitacins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, full structural elucidation is achieved through 1D and 2D NMR spectroscopy (1H NMR, 13C NMR, COSY, HSQC, HMBC).
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the broader cucurbitacin pathway, characterized by a key stereospecific hydroxylation step at the C-2 position. While the general enzymatic players, including oxidosqualene cyclases, cytochrome P450s, and acetyltransferases, have been identified, the precise mechanism and the specific enzyme responsible for the epimerization at C-2 require further investigation. Future research should focus on the detailed characterization of the CYP180 family enzymes to understand the factors controlling the stereochemical outcome of the C2-hydroxylation. A complete understanding of this pathway will be invaluable for the metabolic engineering of plants or microorganisms to produce this compound and other valuable cucurbitacins for pharmaceutical and agricultural applications.
References
- 1. maxapress.com [maxapress.com]
- 2. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 4. Buy this compound [smolecule.com]
The Anticancer Mechanism of 2-epi-Cucurbitacin B: A Technical Overview
Disclaimer: Scientific literature providing a detailed mechanism of action specifically for 2-epi-Cucurbitacin B in cancer cells is currently limited. Due to its structural similarity as an epimer of Cucurbitacin B, this guide will provide an in-depth analysis of the well-documented anticancer mechanisms of Cucurbitacin B. It is highly probable that this compound exerts its effects through analogous pathways.
Executive Summary
Cucurbitacin B, a tetracyclic triterpenoid compound isolated from various plants of the Cucurbitaceae family, has demonstrated potent anticancer activities across a wide range of cancer cell lines. Its mechanism of action is multifaceted, primarily centered on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of Cucurbitacin B's molecular interactions within cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.
Data Presentation: Quantitative Effects of Cucurbitacin B on Cancer Cells
The cytotoxic and antiproliferative effects of Cucurbitacin B have been quantified in numerous studies. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50) values and the modulation of crucial proteins involved in apoptosis and cell cycle regulation.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Concentration | Incubation Time (hours) |
| KKU-213 | Cholangiocarcinoma | 0.048 µM | 24 |
| 0.036 µM | 48 | ||
| 0.032 µM | 72 | ||
| KKU-214 | Cholangiocarcinoma | 0.088 µM | 24 |
| 0.053 µM | 48 | ||
| 0.04 µM | 72 | ||
| MCF-7 | Breast Cancer | 4.12 µM | 48 |
| MDA-MB-231 | Breast Cancer | 3.68 µM | 48 |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 µM | Not Specified |
| Leukemia Cell Lines (CCRF-CEM, K562, MOLT-4, RPMI-8226, SR) | Leukemia | 15.6 nM - 35.3 nM (GI50) | Not Specified |
Table 2: Modulation of Apoptosis-Related Proteins by Cucurbitacin B in U-2 OS Osteosarcoma Cells
| Protein | Function | Effect of Cucurbitacin B Treatment |
| Bax | Pro-apoptotic | Upregulation |
| Bad | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Bcl-xL | Anti-apoptotic | Downregulation |
| Caspase-3 | Executioner caspase | Upregulation/Activation |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Upregulation/Activation |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation/Activation |
Table 3: Modulation of Cell Cycle-Related Proteins by Cucurbitacin B
| Protein | Function | Cancer Cell Line(s) | Effect of Cucurbitacin B Treatment |
| Cyclin B1 | G2/M transition | A549 (Lung), Pancreatic Cancer Cells | Downregulation |
| CDK1 (CDC2) | G2/M transition | SRB1, SRB12 (Cutaneous Squamous Carcinoma) | Downregulation |
| p21 | Cell cycle inhibitor | MDA-MB-231, MCF-7 (Breast) | Upregulation |
| p27 | Cell cycle inhibitor | KKU-213, KKU-214 (Cholangiocarcinoma) | Upregulation |
| Cyclin D1 | G1/S transition | KKU-213, KKU-214 (Cholangiocarcinoma) | Downregulation |
| Cyclin E | G1/S transition | KKU-213, KKU-214 (Cholangiocarcinoma) | Downregulation |
Core Mechanisms of Action
Cucurbitacin B exerts its anticancer effects through the modulation of several critical cellular processes and signaling pathways.
Induction of Apoptosis
Cucurbitacin B is a potent inducer of apoptosis in cancer cells.[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[2] This, in turn, activates the caspase cascade, including initiator caspases-8 and -9 and the executioner caspase-3.[1][3] The balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted in favor of apoptosis upon treatment with Cucurbitacin B.[1]
Cell Cycle Arrest
A hallmark of Cucurbitacin B's mechanism is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][4] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This arrest is often mediated by the downregulation of key G2/M checkpoint proteins such as Cyclin B1 and CDK1.[2] Conversely, Cucurbitacin B can upregulate cell cycle inhibitors like p21 and p27.[4][5] In some cancer cell types, arrest at the S or G1 phase has also been observed.[6]
Inhibition of Metastasis
Cucurbitacin B has been shown to inhibit the migratory and invasive potential of cancer cells.[7] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[1]
Signaling Pathway Modulation
Cucurbitacin B's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of key intracellular signaling pathways.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target of Cucurbitacin B.[6][8] It has been shown to inhibit the phosphorylation and activation of JAK2, STAT3, and STAT5.[9] The inhibition of STAT3, a transcription factor often constitutively activated in cancer, leads to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin B1.[2][8]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is also negatively modulated by Cucurbitacin B.[10] It can inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis.[8] In some contexts, Cucurbitacin B's inhibition of this pathway is linked to the generation of reactive oxygen species (ROS).[11]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also affected by Cucurbitacin B.[1] While the effects can be context-dependent, studies have shown that Cucurbitacin B can inhibit the activation of the pro-survival ERK pathway, while activating the pro-apoptotic JNK and p38 pathways in some cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Cucurbitacin B.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Cucurbitacin B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cucurbitacin B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Cancer cells treated with Cucurbitacin B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, p-STAT3, STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium, with or without Cucurbitacin B, and seed them into the upper chamber of the Transwell inserts.
-
Add complete medium containing FBS to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Conclusion
Cucurbitacin B demonstrates significant anticancer activity through a complex and interconnected series of mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways like JAK/STAT, PI3K/Akt, and MAPK underscores its potential as a therapeutic agent. While further research is required to elucidate the specific nuances of this compound, the extensive data on Cucurbitacin B provides a strong foundation for understanding its likely potent anticancer properties. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this class of compounds.
References
- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cvrc.virginia.edu [cvrc.virginia.edu]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cucurbitacin B controls M2 macrophage polarization to suppresses metastasis via targeting JAK-2/STAT3 signalling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits the migration and invasion of breast cancer cells by altering the biomechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of 2-epi-Cucurbitacin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-epi-cucurbitacin B and its derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds.
Introduction
Cucurbitacins are a class of structurally complex triterpenoids renowned for their wide range of biological activities. Among these, this compound, a stereoisomer of cucurbitacin B, has garnered significant interest due to its potent cytotoxic, anti-inflammatory, and insecticidal properties.[1] Structural modifications of the parent compound have led to the development of various derivatives with potentially enhanced efficacy and reduced toxicity, making them promising candidates for further investigation in drug discovery and development. This guide will delve into the current understanding of the biological effects of this compound and its analogues.
Biological Activities and Quantitative Data
The primary biological activities of this compound derivatives investigated to date are their anticancer and anti-inflammatory effects.
Anticancer Activity
This compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines.[1] The primary mechanism of their anticancer action is the induction of apoptosis, often mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1]
While specific quantitative data for a wide range of this compound derivatives remains limited in publicly available literature, studies on closely related cucurbitacin B derivatives provide valuable insights into their potential potency. The following table summarizes the cytotoxic activities of a series of synthesized cucurbitacin B derivatives against human hepatocellular carcinoma (HepG-2) and normal human liver (L-O2) cell lines, as determined by the MTT assay.
| Compound | Modification | HepG-2 IC50 (µM) | L-O2 IC50 (µM) |
| Cucurbitacin B | Parent Compound | 0.032 | 0.22 |
| 10a | Derivative with phenylsulfonyl-furoxan moiety | 0.75 | 2.11 |
| 10b | Derivative with phenylsulfonyl-furoxan moiety | 0.63 | 2.97 |
| 10c | Derivative with phenylsulfonyl-furoxan moiety | 0.81 | 2.54 |
| 10d | Derivative with phenylsulfonyl-furoxan moiety | 1.12 | 3.31 |
| 10e | Derivative with phenylsulfonyl-furoxan moiety | 0.98 | 2.87 |
| 10f | Derivative with phenylsulfonyl-furoxan moiety | 1.25 | >10 |
| 10g | Derivative with phenylsulfonyl-furoxan moiety | 1.53 | >10 |
| 10h | Derivative with phenylsulfonyl-furoxan moiety | 0.88 | 2.63 |
| 10i | Derivative with phenylsulfonyl-furoxan moiety | 0.91 | 2.78 |
| 10j | Derivative with phenylsulfonyl-furoxan moiety | 1.33 | >10 |
| 10k | Derivative with phenylsulfonyl-furoxan moiety | 1.67 | >10 |
| 10l | Derivative with phenylsulfonyl-furoxan moiety | 0.79 | 2.34 |
| 10m | Derivative with phenylsulfonyl-furoxan moiety | 0.85 | 2.46 |
| 10n | Derivative with phenylsulfonyl-furoxan moiety | 1.05 | 3.12 |
| 10o | Derivative with phenylsulfonyl-furoxan moiety | 1.17 | 3.21 |
Data extracted from "Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents".[2]
Anti-inflammatory Activity
Cucurbitacins, including this compound, have demonstrated the ability to modulate inflammatory responses.[1][3][4] Their anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory signaling pathways such as the NF-κB pathway.[1] While specific quantitative data on the anti-inflammatory activity of this compound derivatives is not extensively available, the general class of cucurbitacins is known to inhibit the production of inflammatory mediators like nitric oxide (NO).
Signaling Pathways
This compound and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. This compound has been shown to affect this pathway.[1] The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. This compound has been identified as a modulator of this pathway.[1] The following diagram depicts the canonical Wnt signaling pathway and the potential inhibitory action of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated vehicle control.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-STAT3, β-catenin, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the this compound derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their ability to induce apoptosis in cancer cells and modulate key signaling pathways like NF-κB and Wnt/β-catenin underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these potent compounds. Future research should focus on synthesizing and screening a wider array of this compound derivatives to identify candidates with improved efficacy and safety profiles, and to further elucidate their detailed mechanisms of action.
References
2-epi-Cucurbitacin B: A Technical Guide on its Discovery, History, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-epi-Cucurbitacin B is a naturally occurring tetracyclic triterpenoid and a stereoisomer of the more extensively studied Cucurbitacin B. Belonging to the cucurbitacin family, these compounds are well-known for their characteristic bitterness and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. Due to the limited specific data available for this particular epimer, this guide leverages the substantial body of research on Cucurbitacin B to infer and present relevant experimental protocols, quantitative data, and mechanisms of action. The document details its natural sources, methods of isolation, and potential for chemical synthesis. Furthermore, it delves into its cytotoxic, anti-inflammatory, and insecticidal properties, with a focus on its inhibitory effects on key cellular signaling pathways, including NF-κB and Wnt/β-catenin. This guide aims to be a valuable resource for professionals in drug discovery and development by consolidating the current knowledge and providing detailed experimental insights.
Discovery and History
The cucurbitacins are a class of structurally complex triterpenoids primarily isolated from plants of the Cucurbitaceae family, such as cucumbers and melons.[1] The first member of this family was isolated in 1831 and named α-elaterin. This compound is a stereoisomer of Cucurbitacin B, distinguished by its specific spatial arrangement at certain carbon positions within its tetracyclic structure.[1]
Natural sources of this compound include plants from the Cucurbitaceae family, with Ecballium elaterium being a primary documented source.[1] It has also been identified in other plant families, such as Brassicaceae, specifically in Iberis amara, indicating a convergent evolution of its biosynthetic pathway.[2][3][4] Additionally, it can be isolated from Citrullus colocynthis and Helicteres angustifolia.[1] The biosynthesis of this compound follows a complex enzymatic pathway that begins with the cyclization of 2,3-oxidosqualene.
Physicochemical Properties and Spectroscopic Data
Table 1: Spectroscopic Data for Cucurbitacin B
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.04 (d, J = 15.6 Hz, 1H), 6.46 (d, J = 15.6 Hz, 1H), 5.77 (d, J = 5.3 Hz, 1H), 4.47–4.37 (m, 1H), 4.33 (dd, J = 14.7, 7.4 Hz, 1H), 4.26 (s, 1H), 3.61 (d, J = 3.8 Hz, 1H), 3.23 (d, J = 14.5 Hz, 1H), 2.72 (d, J = 12.8 Hz, 1H), 2.66 (d, J = 14.6 Hz, 1H), 2.48 (d, J = 7.0 Hz, 1H), 2.39 (dd, J = 19.4, 7.9 Hz, 1H), 2.29 (ddd, J = 12.3, 5.7, 3.3 Hz, 1H), 2.07–1.92 (m, 6H), 1.85 (t, J = 10.2 Hz, 2H), 1.55 (s, 3H), 1.53 (s, 3H), 1.45–1.39 (m, 4H), 1.34 (s, 3H), 1.32 (s, 3H), 1.26 (s, 3H), 1.06 (s, 3H), 0.96 (s, 3H)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 213.0, 211.8, 201.0, 173.9, 169.7, 152.7, 140.5, 120.5, 119.4, 79.3, 77.8, 73.6, 71.7, 54.3, 50.3, 50.1, 48.7, 48.5, 48.1, 43.3, 42.2, 36.1, 33.8, 29.5, 27.3, 26.6, 26.5, 23.9, 23.8, 22.0, 21.4, 20.2, 19.8, 18.9, 9.1[5] |
| Mass Spectrometry (HRMS-ESI) | [M + Na]⁺ calcd. for C₃₂H₄₆O₈Na: 581.3039, found 581.3034 |
Experimental Protocols
Isolation and Purification from Plant Material
The following is a general protocol adapted from methods used for the isolation of cucurbitacins from plant sources. This can serve as a starting point for the isolation of this compound.
3.1.1. Extraction
-
Air-dry and pulverize the plant material (e.g., roots of Helicteres angustifolia or fruits of Citrullus colocynthis).
-
Macerate the powdered material with 90% methanol at room temperature with continuous shaking for 72 hours.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in deionized water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Collect the organic layers and evaporate the solvents to yield the respective fractions. This compound is expected to be in the more polar fractions like chloroform and ethyl acetate.
3.1.2. Purification
-
Subject the chloroform and/or ethyl acetate fractions to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (e.g., 9:1) solvent system. Visualize the spots under UV light and by spraying with an anisaldehyde–sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable gradient of water and acetonitrile.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. An Independent Evolutionary Origin for Insect Deterrent Cucurbitacins in Iberis amara - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-epi-Cucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-epi-Cucurbitacin B is a tetracyclic triterpenoid belonging to the cucurbitacin family, a class of compounds known for their significant biological activities. As a stereoisomer of the more widely studied Cucurbitacin B, it is distinguished by a unique spatial configuration at a specific carbon position.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a review of its interaction with key cellular signaling pathways. This document is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.
Quantitative Data Summary
The following table outlines the key physicochemical properties of this compound and its closely related isomer, Cucurbitacin B. Data for this compound is limited; therefore, properties of Cucurbitacin B are provided for comparative purposes.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.70 g/mol | [1] |
| Appearance | Crystalline solid (inferred from Cucurbitacin B) | [2] |
| Melting Point | Data not available for 2-epi isomer. Cucurbitacin B: 184-186 °C | |
| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, chloroform, ethyl acetate, and DMSO. Insoluble in ether. | [2] |
| UV λmax | ~228-234 nm (inferred from cucurbitacin class) | [2] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate characterization of natural products. The following sections describe standard protocols for determining the physicochemical properties of compounds like this compound.
Isolation and Purification Workflow
The isolation of this compound from plant sources, such as those in the Cucurbitaceae family, is a multi-step process requiring careful selection of solvents and chromatographic techniques.[1][3]
Methodology:
-
Extraction : Pulverized, dried plant material is macerated in methanol at room temperature with continuous agitation for several days.[3] The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Fractionation : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[3] Cucurbitacins typically concentrate in the moderately polar chloroform fraction.[3][4]
-
Purification : The enriched chloroform fraction is subjected to column chromatography on silica gel.[4][5] Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a methanol/water or acetonitrile/water gradient as the mobile phase.[3][5][6] Fractions are monitored by UV detection and collected to yield the pure compound.[6]
Melting Point Determination
The melting point is a crucial indicator of a substance's purity.[7][8]
Protocol (Capillary Method):
-
Sample Preparation : Ensure the purified this compound is completely dry and finely powdered.[7]
-
Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Measurement : Place the capillary tube in a calibrated melting point apparatus.[10]
-
Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]
-
Observation : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).
Solubility Assessment
Understanding a compound's solubility is essential for preparing solutions for biological assays and for formulation development.
Protocol (Equilibrium Solubility Method):
-
Preparation : Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of different solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4).[11]
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Separation : Centrifuge the suspensions to pellet the undissolved solid.
-
Quantification : Carefully remove an aliquot of the supernatant and dilute it appropriately. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
-
Calculation : The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
UV-Vis spectroscopy is used to identify chromophores within the molecule. Cucurbitacins possess an α,β-unsaturated ketone system, which results in a characteristic UV absorbance.[2]
Protocol:
-
Solution Preparation : Prepare a standard solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.[12]
-
Blank Measurement : Fill a quartz cuvette with the solvent to be used as a blank and zero the spectrophotometer.[12]
-
Sample Measurement : Scan the sample solution over a wavelength range of 200-400 nm.[13]
-
Data Analysis : Record the wavelength of maximum absorbance (λmax). For cucurbitacins, this is typically in the 228-234 nm range.[2]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H and 13C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are used for complete structural assignment.[14][15]
Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅) in an NMR tube.
-
Data Acquisition : Acquire 1D (¹H, ¹³C) and 2D NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[14][16]
-
Data Analysis : Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz for all protons and carbons. The compiled data is compared with known data for related cucurbitacins to confirm the structure and stereochemistry.[14][17]
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.[18]
Protocol:
-
Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[19]
-
Mass Analysis : Acquire the full scan mass spectrum to determine the molecular ion peak (e.g., [M-H]⁻ or [M+Na]⁺).[18][20]
-
Tandem MS (MS/MS) : Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.[18][20] The resulting fragmentation pattern provides structural information, particularly about the side chain.[18] For Cucurbitacin B, a characteristic fragmentation is the loss of the acetic acid moiety from the side chain.[18]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antitumor and anti-inflammatory effects.[1] These effects are mediated through its interaction with critical cellular signaling pathways, notably the NF-κB and Wnt/β-catenin pathways.[1]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Cucurbitacins are known to inhibit this pathway.
Mechanism of Inhibition: Studies on related cucurbitacins show they inhibit NF-κB signaling at multiple points. Cucurbitacin B has been demonstrated to down-regulate the expression of the TNF-α receptor (TNF-R1).[21] It also prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[21] This action effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[21][22]
Inhibition of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in cancer development, particularly in promoting cell proliferation and metastasis.
Mechanism of Inhibition: Cucurbitacin B has been shown to effectively interrupt the canonical Wnt signaling pathway.[23][24][25] It reduces the expression levels of key downstream proteins, including β-catenin, c-Myc, and Cyclin D1.[23][24][25] A primary mechanism is the inhibition of β-catenin's translocation into the nucleus.[23][24][25] By preventing β-catenin from associating with TCF/LEF transcription factors in the nucleus, Cucurbitacin B blocks the expression of Wnt target genes that drive cell proliferation.[23][26] This leads to cell cycle arrest and the induction of apoptosis.[23][24][25]
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 5. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. thinksrs.com [thinksrs.com]
- 10. pennwest.edu [pennwest.edu]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C NMR spectroscopy of cucurbitacins | Semantic Scholar [semanticscholar.org]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. datapdf.com [datapdf.com]
- 18. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Confirmation of the unexpected occurrence of bitterness-inducing cucurbitacins in edible unripe melons by a two-step workflow based on liquid chromatography with combined UV and high-resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: reduction of Wnt-associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. Cucurbitacin B inhibits the stemness and metastatic abilities of NSCLC via downregulation of canonical Wnt/β-catenin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Potential of 2-epi-Cucurbitacin B: A Technical Guide to its Solubility and Stability
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. This technical guide delves into the critical aspects of 2-epi-Cucurbitacin B, a promising triterpenoid compound, focusing on its solubility and stability—key determinants of its therapeutic potential. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are exploring the frontiers of natural product-based therapeutics.
This compound, a stereoisomer of the more widely studied Cucurbitacin B, has garnered attention for its significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1] Its unique structural configuration may offer an enhanced therapeutic window, potentially minimizing toxicity to non-cancerous cells.[1] However, harnessing its full potential necessitates a thorough understanding of its behavior in various experimental and physiological conditions.
This guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its close analogs. It outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in the design of future studies and formulation development.
Section 1: Solubility Profile
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. While specific quantitative solubility data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its extraction and the well-documented solubility of Cucurbitacin B.
Most cucurbitacins, as a class of compounds, exhibit poor water solubility.[2][3][4][5][6] This characteristic presents a significant challenge for parenteral and oral formulation development.
Table 1: Solubility Data for Cucurbitacin B
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (178.98 mM) | [2] |
| Ethanol | 50 mg/mL | [2] |
| Acetonitrile | Soluble | [3][7] |
| Dichloromethane | Soluble | [3][7] |
| Ethyl Acetate | Soluble | [3][7] |
| Water | Insoluble/Sparingly Soluble | [2][3][4][5][6] |
| Petroleum Ether | Soluble | [5][6] |
| Benzene | Soluble | [5][6] |
| Chloroform | Soluble | [5][6] |
| Ether | Insoluble | [5][6] |
An effective solvent system for the extraction of this compound from plant material has been identified as a combination of chloroform, acetone, and methanol in a 5:3:2 ratio, achieving high extraction efficiencies.[1] This suggests that this compound shares a similar polarity profile with other cucurbitacins, favoring organic solvents. To improve its utility in aqueous biological systems, it is common practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into an aqueous buffer.[3]
Experimental Protocol: Solubility Determination (Adapted from Cucurbitacin Studies)
A standard method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC or UPLC-MS/MS method.[8][9]
-
The experiment should be performed in triplicate for each solvent.
Figure 1: Experimental workflow for solubility determination.
Section 2: Stability Profile
The stability of a compound under various conditions is a critical parameter that affects its shelf-life, formulation, and in vivo efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
Studies on this compound indicate a temperature-dependent stability, with optimal extraction temperatures ranging between 50-60°C.[1] Higher temperatures can lead to thermal degradation.[1] For long-term storage, Cucurbitacin B is reported to be stable for at least four years when stored as a crystalline solid at -20°C.[3] However, aqueous solutions of Cucurbitacin B are not recommended for storage for more than a day, highlighting its instability in aqueous environments.[3]
Research on a related compound, Cucurbitacin E-glycoside, revealed that its degradation in an aqueous extract at room temperature was significantly correlated with an increase in pH from 5 to above 9, which was attributed to microbial growth.[10][11] Refrigeration and freezing slowed this degradation process.[11]
Table 2: Stability of Cucurbitacins
| Compound | Condition | Observation | Reference |
| This compound | Extraction at >60°C | Potential for thermal degradation | [1] |
| Cucurbitacin B | Crystalline solid at -20°C | Stable for ≥ 4 years | [3] |
| Cucurbitacin B | Aqueous solution | Not recommended for storage > 1 day | [3] |
| Cucurbitacin E-glycoside | Aqueous extract at room temp. | 92% reduction over 2 months | [11] |
| Cucurbitacin E-glycoside | Aqueous extract, refrigerated | 60% loss over 2 months | [11] |
| Cucurbitacin E-glycoside | Aqueous extract, frozen | 60% loss over 2 months | [11] |
| Cucurbitacin E-glycoside | pH 5.13 | Concentration remained constant | [10] |
| Cucurbitacin E-glycoside | pH 9.03 | Concentration declined significantly | [10] |
Experimental Protocol: Stability Assessment (Adapted from Cucurbitacin Studies)
Objective: To evaluate the stability of this compound under various conditions (temperature, pH).
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers (e.g., refrigerator at 4°C, incubator at 25°C, freezer at -20°C)
-
HPLC or UPLC-MS/MS system
Procedure:
-
Prepare test solutions by diluting the this compound stock solution into the different aqueous buffers to a known final concentration.
-
Aliquot the test solutions into separate vials for each time point and storage condition.
-
Store the vials at the different temperatures.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours and weekly), retrieve a set of vials from each storage condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Figure 2: Workflow for stability assessment of this compound.
Section 3: Biological Context - Signaling Pathways
The therapeutic effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
This compound has been reported to induce apoptosis in cancer cells by influencing key signaling pathways such as NF-κB and Wnt/β-catenin.[1] Cucurbitacin B is a well-known inhibitor of the Wnt and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[12] It has also been shown to disrupt the cytoskeleton and affect the JNK pathway.[2] Specifically, the inhibitory action on the JAK2/STAT3 pathway is a significant mechanism of its anti-cancer activity.[12]
References
- 1. Buy this compound [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogrev.com [phcogrev.com]
- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of 2-epi-Cucurbitacin B: A Technical Guide
Disclaimer: Scientific literature extensively covers the in vitro cytotoxicity of Cucurbitacin B. However, specific research on its stereoisomer, 2-epi-Cucurbitacin B, is limited. This guide summarizes the established cytotoxic properties and mechanisms of Cucurbitacin B, which are anticipated to be highly predictive for this compound due to their structural similarity. The experimental protocols and signaling pathways detailed herein are based on studies of Cucurbitacin B and should be adapted and validated for this compound.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their potent biological activities, including significant anticancer effects.[1] These compounds, isolated from various plants of the Cucurbitaceae family, have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[2] this compound, a stereoisomer of the well-studied Cucurbitacin B, is also recognized for its cytotoxic properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] Key signaling pathways such as NF-κB and Wnt/β-catenin are implicated in its mode of action.[1]
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of cucurbitacins, with a focus on the data available for Cucurbitacin B as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Cucurbitacin B in various cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| PC-3 | Prostate Cancer | 9.67 ± 1.04 | 24 | MTT |
| U-2 OS | Osteosarcoma | 20-100 (dose-dependent reduction in viability) | Not Specified | MTT |
| KKU-100 | Cholangiocarcinoma | Not explicitly stated, effective at 0.1-10 | 24, 48 | SRB |
| MCF-7 | Breast Cancer | 12.0 | Not Specified | Not Specified |
| SGC7901, BGC823, MGC803, MKN74 | Gastric Cancer | Dose-dependent inhibition observed | Not Specified | Not Specified |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 | MTT |
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | ED50 between 10⁻⁸ and 10⁻⁷ M | Not Specified | Not Specified |
Key Signaling Pathways in Cucurbitacin-Induced Cytotoxicity
Cucurbitacin B exerts its cytotoxic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
JAK/STAT Pathway: A primary target of cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] By inhibiting the phosphorylation of JAK2 and STAT3, Cucurbitacin B downregulates the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.[2][4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is also modulated by Cucurbitacin B.[4] Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: Cucurbitacin B has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.[5] This inhibition leads to decreased cell proliferation and survival.
-
Apoptosis Pathways: Cucurbitacin B induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2.[6][7] This leads to the activation of caspases, including caspase-3, -8, and -9, which execute the apoptotic program.[6]
-
NF-κB and Wnt/β-catenin Pathways: For this compound specifically, the NF-κB and Wnt/β-catenin signaling pathways have been identified as being affected, which are crucial for cell proliferation and survival.[1]
Experimental Protocols
Detailed methodologies for key experiments used to assess the in vitro cytotoxicity of cucurbitacins are provided below.
Cell Culture and Compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., PC-3, U-2 OS, MCF-7) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay is based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate and treat with the compound as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
This assay measures the activity of key executioner caspases in apoptosis.
-
Treat cells with the compound.
-
Lyse the cells and incubate the cell lysate with a specific fluorescently labeled caspase substrate (e.g., for caspase-3, -8, or -9).
-
Measure the fluorescence intensity using a fluorometer or a microplate reader.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment.
JAK/STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway.
Induction of Apoptosis
Caption: Induction of intrinsic and extrinsic apoptosis pathways.
References
- 1. Buy this compound [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Bioactivity Screening of 2-epi-Cucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacins are a class of structurally diverse, highly oxygenated tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family.[1] These compounds are known for their bitter taste and a wide array of pharmacological activities, including potent cytotoxic, anti-inflammatory, and antioxidant effects.[2][3] 2-epi-Cucurbitacin B is a stereoisomer of the well-studied Cucurbitacin B. What sets this compound apart is its specific stereochemistry, which can influence its biological activity and pharmacokinetic properties, potentially enhancing efficacy against certain cancer cell lines while minimizing toxicity.[1] This guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its anti-cancer and anti-inflammatory potential, and details the core experimental protocols and signaling pathways involved.
Key Bioactivities of this compound
Preliminary research indicates that this compound exhibits a range of significant biological activities, making it a compound of interest for further drug development.
-
Antitumor Effects: It has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is believed to occur through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1]
-
Anti-inflammatory Activity: Like other cucurbitacins, this compound is suggested to modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.[1]
-
Insecticidal Properties: The compound has also shown effectiveness against certain agricultural pests.[1]
Due to the limited specific data on this compound, this guide will leverage the extensive research on its close analogue, Cucurbitacin B, to inform experimental design and mechanistic understanding. The protocols and pathways detailed below are standard for evaluating cucurbitacins and are directly applicable to the preliminary screening of its epimer.
Quantitative Data on Cucurbitacin B Cytotoxicity
The following table summarizes the cytotoxic activity of Cucurbitacin B against various human cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) value. These values provide a benchmark for assessing the potency of this compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| MCF-7 | Breast Cancer | 12.0 | Not Specified | [2] |
| SW620 | Colorectal Cancer | ~0.46 | Not Specified | [3] |
| HT29 | Colorectal Cancer | ~0.68 | Not Specified | [3] |
| CCA cell lines | Cholangiocarcinoma | 13.44 | 24 | [4] |
| CCA cell lines | Cholangiocarcinoma | 1.55 | 48 | [4] |
| HepG-2 | Hepatocellular Carcinoma | 0.63 (for derivative 10b) | Not Specified | [5] |
Experimental Protocols for Bioactivity Screening
A systematic approach to screening the bioactivity of this compound involves a series of established in vitro assays.
Cytotoxicity and Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a fundamental first step to determine the compound's effect on cell viability.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Assay (Nitric Oxide Production)
This assay evaluates the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[6][7]
Principle: Macrophages (like the RAW 264.7 cell line) produce NO when stimulated with inflammatory agents such as lipopolysaccharide (LPS).[7] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a brief incubation, measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to cytotoxicity.[6]
Visualizations: Workflows and Signaling Pathways
Preliminary Screening Workflow
The following diagram illustrates a typical workflow for the initial bioactivity screening of a novel compound like this compound.
Cucurbitacin-Modulated Apoptosis Pathway
Cucurbitacins are known to induce apoptosis by modulating key signaling pathways. Cucurbitacin B, for example, inhibits the JAK/STAT and MAPK signaling cascades, which are critical for tumorigenesis.[8] It also upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[8] this compound is believed to act through similar mechanisms involving pathways like NF-κB and Wnt/β-catenin.[1]
References
- 1. Buy this compound [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 6. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of 2-epi-Cucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-epi-Cucurbitacin B, a stereoisomer of the more extensively studied Cucurbitacin B, is a member of the cucurbitacin family of tetracyclic triterpenoid compounds.[1] These compounds are known for their potent biological activities, including cytotoxic and anti-inflammatory effects. This guide provides a comprehensive overview of the toxicological profile of this compound. Due to a scarcity of direct toxicological data for this specific epimer, this report heavily references the wealth of information available for Cucurbitacin B as a close structural analog. The unique stereochemistry of this compound is suggested to potentially reduce toxicity to normal cells compared to its counterparts, though quantitative comparative data remains limited.[1] This document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.
Acute Toxicity
In Vivo Lethality
For Cucurbitacin B, the median lethal dose (LD50) has been determined in mice through various routes of administration, indicating high toxicity. The oral LD50 for Cucurbitacin B in mice is reported to be 14 mg/kg. The general toxicity range for cucurbitacins has been reported to be between 2 - 12.5 mg/kg.[2]
Table 1: Acute Toxicity of Cucurbitacin B in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | 14 |
Data presented is for Cucurbitacin B as a proxy for this compound.
General Toxic Effects
Consumption of plants containing high levels of cucurbitacins can lead to "toxic squash syndrome," with symptoms including nausea, vomiting, and diarrhea.[3]
Cytotoxicity
Cucurbitacins are well-documented for their potent cytotoxic effects against a wide range of cancer cell lines. This activity is a primary driver of research into their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of Cucurbitacin B against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 2: In Vitro Cytotoxicity of Cucurbitacin B (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.0 |
| Vero | Normal Kidney (Monkey) | 0.04 |
| HCT-116 | Colorectal Cancer | Not specified |
| L02 | Normal Liver | Not specified |
| HepG2 | Liver Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| CAL27 | Tongue Squamous Carcinoma | Not specified |
| SCC25 | Tongue Squamous Carcinoma | Not specified |
| SGC7901 | Gastric Cancer | Not specified |
| BGC823 | Gastric Cancer | Not specified |
| MGC803 | Gastric Cancer | Not specified |
| MKN74 | Gastric Cancer | Not specified |
| HOS | Osteosarcoma | Not specified |
| 143B | Osteosarcoma | Not specified |
| A549/DDP | Cisplatin-resistant Lung Cancer | Not specified |
Data presented is for Cucurbitacin B as a proxy for this compound.[4][5]
Genotoxicity
Genotoxicity assessment is critical to determine if a compound can damage genetic material. While specific studies on the genotoxicity of this compound are not available, the standard method for such an evaluation is the Ames test.
Key Signaling Pathways in Toxicity
The cytotoxic and other biological effects of cucurbitacins are mediated through their interaction with several key cellular signaling pathways. The primary pathways implicated in the action of Cucurbitacin B, and likely its epimers, are the JAK/STAT and Wnt signaling pathways.[4][6]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in cell proliferation, differentiation, and apoptosis. Cucurbitacin B is a known inhibitor of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-epi-Cucurbitacin B and its role in plant defense
An In-depth Technical Guide to 2-epi-Cucurbitacin B and its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex, highly oxygenated tetracyclic triterpenoids renowned for their intense bitterness.[1] Primarily produced by members of the gourd family (Cucurbitaceae), these compounds are a cornerstone of plant chemical defense systems.[2] They function as potent deterrents against a wide range of herbivores and have been the subject of extensive research for their diverse pharmacological activities.[2][3]
This guide focuses on This compound , a specific member of this family. Its chemical formula is C₃₂H₄₆O₈, and it is an epimer of the more extensively studied Cucurbitacin B.[4][5] Epimers are stereoisomers that differ in configuration at only one stereocenter. In the case of this compound, the stereochemistry at the C-2 position of the tetracyclic core is inverted compared to Cucurbitacin B.[4]
Due to the limited body of research focused specifically on this compound, this document will draw heavily upon the wealth of data available for Cucurbitacin B to provide a comprehensive understanding of its likely role and mechanisms in plant defense. The information presented here is intended to serve as a foundational resource for professionals in plant science, entomology, and pharmacology.
Biosynthesis of Cucurbitacins
The biosynthesis of cucurbitacins is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene, a precursor common to many triterpenoids.[6] The pathway is tightly regulated and involves several key enzymes, many of which are encoded by genes located in conserved clusters within the plant genome.[7][8]
The initial and committing step is the conversion of 2,3-oxidosqualene to the triterpene scaffold, cucurbitadienol.[9] This reaction is catalyzed by the enzyme oxidosqualene cyclase (OSC), also known as cucurbitadienol synthase, which is encoded by the Bitter (Bi) gene.[7][10] Following the formation of this core structure, a series of modifications, including hydroxylations, acetylations, and glycosylations, are carried out by enzymes such as cytochrome P450s (CYPs) and acyltransferases (ACTs) to produce the diverse array of cucurbitacins, including Cucurbitacin B.[9][10]
The biosynthesis of Cucurbitacin B in melon, for instance, involves one OSC gene (CmBi), six CYP450 genes, and one ACT gene (CmACT).[10] The expression of these biosynthetic genes is controlled in a tissue-specific manner by basic helix-loop-helix (bHLH) transcription factors, such as Bt (Bitter fruit), Bl (Bitter leaf), and Br (Bitter root).[10][11]
Role in Plant Defense Against Herbivores
The primary ecological function of this compound and other cucurbitacins is to protect the plant from being eaten.[2][4] Their extreme bitterness, detectable by some animals at concentrations as low as parts per billion, serves as a powerful feeding deterrent for generalist herbivores.[4]
Insecticidal and Anti-feedant Properties
This compound has demonstrated significant insecticidal properties.[4] Research on the closely related Cucurbitacin B has provided quantitative insights into its effects on major agricultural pests like the melon aphid (Aphis gossypii). Studies have shown that incorporating Cucurbitacin B into an artificial diet leads to increased mortality, reduced longevity, and lower fecundity in aphids.[12] These effects are dose-dependent, highlighting the compound's direct toxicity.[12]
For example, at a concentration of 800 ppm, Cucurbitacin B caused over 67% mortality in adult melon aphids.[12] Even at lower concentrations, it significantly impacts demographic traits, reducing the net reproductive rate and extending the generation time of subsequent aphid generations.[12]
| Parameter | Control | 25 ppm Cucurbitacin B | 100 ppm Cucurbitacin B | Reference |
| F₀ Generation | ||||
| Adult Longevity (days) | 18.3 ± 0.9 | 14.1 ± 0.8 | 11.2 ± 0.7 | [12] |
| Fecundity (offspring/adult) | 55.4 ± 3.4 | 35.1 ± 2.6 | 28.3 ± 2.1 | [12] |
| F₁ Generation | ||||
| Adult Longevity (days) | 16.9 ± 0.7 | 13.9 ± 0.6 | 13.2 ± 0.5 | [12] |
| Net Reproductive Rate (R₀) | 52.3 ± 4.1 | 33.6 ± 2.9 | 26.9 ± 2.4 | [12] |
Mechanism of Action
The defensive action of cucurbitacins is not limited to their bitter taste. They can also interfere with crucial physiological processes in insects, acting as potent insect growth regulators.
Antagonism of Ecdysone Signaling
One of the key mechanisms of action for Cucurbitacin B is its ability to antagonize the activity of 20-hydroxyecdysone (20E), the primary insect molting hormone.[13] The 20E hormone is essential for regulating metamorphosis and other developmental processes.[13] It functions by binding to a nuclear receptor complex composed of the ecdysone receptor (EcR) and ultraspiracle (USP), which then activates the expression of downstream genes.[13]
Cucurbitacin B has been shown to disrupt this signaling pathway, likely by competing with 20E for binding to the receptor complex or by otherwise inhibiting its function.[13] This antagonism leads to significant molting defects, growth inhibition, and ultimately, increased mortality in insect larvae such as Drosophila melanogaster and Bombyx mori.[13]
Induction of Plant Defense Signaling
The production of cucurbitacins is not always constitutive; it can be induced by external stressors such as drought and the plant hormone abscisic acid (ABA).[14] This suggests a link between abiotic stress signaling pathways and the regulation of this chemical defense, allowing the plant to ramp up protection when it may be more vulnerable to attack.[14]
Relevance for Drug Development
While the primary role of cucurbitacins in nature is defense, their potent bioactivity has made them a subject of intense interest in pharmacology, particularly for the development of anti-cancer agents. Cucurbitacin B and its derivatives have been shown to inhibit numerous signaling pathways that are critical for cancer cell proliferation and survival, including the JAK/STAT, Hippo-YAP, Wnt/β-catenin, and NF-κB pathways.[4][15][16] This activity underscores the potential of these natural compounds as scaffolds for novel therapeutics.
Experimental Protocols
Extraction and Quantification of this compound
The analysis of this compound from plant tissues requires robust extraction and quantification methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[1]
1. Extraction:
-
Sample Preparation: Fresh plant material (e.g., leaves, fruits, or roots) is harvested, weighed, and flash-frozen in liquid nitrogen. The tissue is then lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction: The powdered tissue is extracted with a polar solvent such as methanol or an ethanol/water mixture.[17] Maceration with continuous shaking or sonication can be used to improve extraction efficiency.[18]
-
Purification: The crude extract is filtered and may be subjected to a liquid-liquid partition. For example, the extract can be partitioned between dichloromethane and water.[19] The organic phase, containing the less polar cucurbitacins, is collected and evaporated to dryness under reduced pressure.[19]
2. HPLC Quantification:
-
Sample Reconstitution: The dried extract is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., acetonitrile or methanol), to a known concentration.[18]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[20]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is effective for separation.[20][21]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[18]
-
Detection: UV detection is performed at a wavelength between 229-254 nm, where cucurbitacins exhibit strong absorbance.[20][22]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of a purified this compound standard.[18]
Conclusion and Future Directions
This compound, like its well-studied counterpart Cucurbitacin B, is a potent natural compound that plays a critical role in the defense mechanisms of plants. Its intense bitterness and toxicity effectively deter herbivores, while its ability to interfere with fundamental insect physiology, such as hormonal signaling, makes it a powerful insect growth regulator.
For professionals in agriculture, these compounds offer significant potential for the development of novel biopesticides.[23] For researchers in drug discovery, the diverse and potent bioactivities of cucurbitacins, particularly their effects on key cellular signaling pathways, provide a rich source of lead compounds for therapeutic development.[15]
Future research should focus on elucidating the specific biological activities of this compound to determine if the stereochemical difference at the C-2 position confers any unique properties compared to Cucurbitacin B. A comparative analysis of their insecticidal spectra, potency, and mechanisms of action would be highly valuable. Furthermore, exploring the full biosynthetic pathway and its regulation could open avenues for metabolic engineering to enhance the production of these valuable compounds in plants or microbial systems.
References
- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. 2-Epicucurbiticin B | C32H46O8 | CID 6440855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cucurbitacins: Unraveling the Biochemical Synthesis Mystery [en.civilica.com]
- 7. Aquilaria sinensis: An Upstart Resource for Cucurbitacin Production Offers Insights into the Origin of Plant Bitter (Bi) Gene Clusters [mdpi.com]
- 8. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin B acts a potential insect growth regulator by antagonizing 20-hydroxyecdysone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 19. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hort [journals.ashs.org]
- 21. researchgate.net [researchgate.net]
- 22. mjcce.org.mk [mjcce.org.mk]
- 23. Potential of Cucurbitacin B and Epigallocatechin Gallate as Biopesticides against Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 2-epi-Cucurbitacin B: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the available spectroscopic data for 2-epi-cucurbitacin B, a notable member of the cucurbitacin family of tetracyclic triterpenes. Due to the limited availability of comprehensive public data for this specific epimer, this guide also presents the well-documented spectroscopic data of its close isomer, cucurbitacin B, for comparative analysis. Additionally, it outlines relevant experimental protocols and explores the compound's interaction with key cellular signaling pathways.
Introduction to this compound
This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family, known for their diverse and potent biological activities. These compounds are primarily isolated from plants of the Cucurbitaceae family.[1] While structurally similar to the more extensively studied cucurbitacin B, this compound possesses a different stereochemistry at the C-2 position, which can significantly influence its biological profile and therapeutic potential. This guide aims to consolidate the currently available spectroscopic and biological data to facilitate further research and drug development efforts centered on this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public databases and literature. However, key mass spectrometry information has been reported. To provide a comprehensive resource, the detailed and well-established spectroscopic data for the closely related isomer, cucurbitacin B, is presented here for reference and comparison.
Mass Spectrometry (MS) of this compound
High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of natural products. For this compound, the molecular ion has been reported, providing essential information for its identification in complex mixtures.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |
| Negative | 557 | [M-H]⁻ |
This molecular ion is consistent with the chemical formula of cucurbitacin B, C₃₂H₄₆O₈, highlighting the isomeric relationship between the two compounds.
Spectroscopic Data of Cucurbitacin B
For comparative purposes, the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for cucurbitacin B are provided below. These data are crucial for distinguishing between the two isomers and for the structural verification of isolated or synthesized compounds.
The ¹H NMR spectrum of cucurbitacin B is characterized by a series of distinct signals corresponding to its complex tetracyclic structure and side chain. The following table summarizes the key chemical shifts.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.61 | d | 3.8 |
| H-6 | 5.77 | d | 5.3 |
| H-7α | 2.39 | dd | 19.4, 7.9 |
| H-7β | 2.66 | d | 14.6 |
| H-8 | 2.29 | ddd | 12.3, 5.7, 3.3 |
| H-10 | 2.48 | d | 7.0 |
| H-12α | 1.85 | t | 10.2 |
| H-12β | 1.92-2.07 | m | |
| H-15α | 1.92-2.07 | m | |
| H-15β | 1.92-2.07 | m | |
| H-16 | 4.47–4.37 | m | |
| H-17 | 4.33 | dd | 14.7, 7.4 |
| H-23 | 6.46 | d | 15.6 |
| H-24 | 7.04 | d | 15.6 |
| H-26 | 1.53 | s | |
| H-27 | 1.55 | s | |
| H-28 | 0.96 | s | |
| H-29 | 1.32 | s | |
| H-30 | 1.34 | s | |
| OAc | 1.92-2.07 | m |
Note: Data obtained in CDCl₃ at 400 MHz.[2]
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 33.8 | 17 | 50.8 |
| 2 | 71.7 | 18 | 18.9 |
| 3 | 213.2 | 19 | 19.9 |
| 4 | 45.4 | 20 | 78.3 |
| 5 | 140.5 | 21 | 29.5 |
| 6 | 120.4 | 22 | 202.6 |
| 7 | 36.1 | 23 | 120.5 |
| 8 | 48.2 | 24 | 152.1 |
| 9 | 48.5 | 25 | 71.3 |
| 10 | 42.5 | 26 | 26.1 |
| 11 | 212.3 | 27 | 26.5 |
| 12 | 50.3 | 28 | 23.9 |
| 13 | 48.7 | 29 | 24.0 |
| 14 | 58.3 | 30 | 22.1 |
| 15 | 21.4 | OAc (C=O) | 170.3 |
| 16 | 79.4 | OAc (CH₃) | 21.4 |
Note: Data obtained in CDCl₃ at 100 MHz.[2]
The mass spectrum of cucurbitacin B shows characteristic fragmentation patterns that can be used for its identification.
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| ESI+ | 581.25 [M+Na]⁺ | 521.20 |
Note: The ion transition of m/z 581.25 → 521.20 is often used for quantification.[3]
Experimental Protocols
The isolation and analysis of cucurbitacins involve a series of chromatographic and spectroscopic techniques. The following provides a general overview of the methodologies commonly employed.
Isolation and Purification
-
Extraction: Plant material (e.g., from Ecballium elaterium) is typically extracted with methanol.[4]
-
Fractionation: The crude methanol extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[5][6]
-
Chromatography: The fractions containing cucurbitacins are subjected to further purification using techniques like column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).[4][5]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or pyridine-d₅.[2][7] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for the complete structural assignment.
-
Mass Spectrometry: Mass spectra are often acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.[3][8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit biological activities, including the modulation of key cellular signaling pathways implicated in cancer and inflammation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been suggested to interfere with this pathway. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and a potential point of intervention for compounds like this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 2-epi-Cucurbitacin B
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-epi-Cucurbitacin B
Introduction
This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, primarily isolated from plants in the Cucurbitaceae family.[1] Like its well-studied isomer Cucurbitacin B, this compound exhibits significant biological activities, including potent cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2][3] These compounds are characterized by their bitter taste and serve as a natural defense mechanism for plants.[4][5] Due to its wide range of pharmacological effects, this compound and its related compounds are being extensively investigated as potential chemotherapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the known and , with a focus on its molecular mechanisms of action. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Core Mechanism of Action
The therapeutic effects of this compound are multifaceted, stemming from its ability to modulate numerous critical cellular pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling cascades that are often dysregulated in cancer.[4][6][7]
Key Molecular Targets
Research has identified several direct and indirect molecular targets of cucurbitacins. While much of the specific research has been conducted on Cucurbitacin B, the structural similarity suggests these targets are highly relevant for this compound as well.
-
STAT3 (Signal Transducer and Activator of Transcription 3): This is one of the most prominent targets. Cucurbitacins are potent inhibitors of the JAK/STAT3 pathway.[4][8][9][10] They prevent the phosphorylation of STAT3, which blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[2][4][9][11]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Cucurbitacin B has been shown to suppress this pathway by reducing the phosphorylation levels of key components like PI3K, Akt, and mTOR.[2][12]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes ERK, p38, and JNK, is involved in regulating cell proliferation and apoptosis. Cucurbitacins can inhibit the MAPK signaling cascade, contributing to their anti-cancer effects.[12][13][14]
-
Wnt/β-catenin Pathway: this compound affects the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and survival.[1]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This protein complex is a key regulator of inflammatory responses. Cucurbitacins can modulate inflammatory responses by inhibiting NF-κB activation.[1][15]
-
Covalent Binding Partners: Recent studies have identified covalent binding partners for Cucurbitacin B, including IGF2BP1, GRP78, PCK2, and MTCH2, expanding the list of direct molecular targets.[6]
Affected Signaling Pathways and Cellular Processes
The interaction of this compound with its molecular targets leads to the disruption of several oncogenic signaling pathways and the induction of anti-cancer cellular processes.
Inhibition of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is constitutively active in many cancers, promoting tumor growth and survival. Cucurbitacins directly inhibit this pathway by preventing the phosphorylation of STAT3 at Tyr-705.[2][9] This blockade halts the transcription of downstream anti-apoptotic and pro-proliferative genes like Bcl-2, Bcl-xL, and c-Myc.[9][11]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1] This is achieved through multiple mechanisms:
-
Mitochondrial Pathway: It causes the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11][16] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[17][18]
-
Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax and Bad.[11][19]
-
ROS Generation: The compound can induce the production of reactive oxygen species (ROS), which causes oxidative stress and DNA damage, ultimately triggering apoptosis.[1][2]
Cell Cycle Arrest
Cucurbitacins interfere with the cell cycle, primarily causing arrest in the G2/M phase.[2][15][20] This effect is often associated with the downregulation of key cell cycle regulators such as Cyclin B1 and cdc2.[2][21][22] By halting cell cycle progression, the compound prevents cancer cells from dividing and proliferating.
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of cucurbitacins have been quantified in numerous cancer cell lines. The following table summarizes key findings, primarily from studies on Cucurbitacin B, which serves as a strong proxy for this compound.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Cucurbitacin B | PC-3 (Prostate) | MTT Assay | Cytotoxicity | IC50: 9.67 ± 1.04 µM | [19] |
| Cucurbitacin B | U-2 OS (Osteosarcoma) | MTT Assay | Cell Viability | Significant reduction at 20–100 µM | [13] |
| Cucurbitacin B | H1975 (NSCLC) | MTT Assay | Cell Viability | IC50: ~0.2 µM | [23] |
| Cucurbitacin B | H820 (NSCLC) | MTT Assay | Cell Viability | IC50: ~0.075 µM | [23] |
| Cucurbitacin B | RPMI8226 (Myeloma) | Cell Viability | Proliferation | Inhibition at 25-200 nM | [16] |
| Cucurbitacin IIb | HeLa (Cervical) | Proliferation | Cytotoxicity | IC50: 7.3 µM | [14] |
| Cucurbitacin IIb | A549 (Lung) | Proliferation | Cytotoxicity | IC50: 7.8 µM | [14] |
Key Experimental Methodologies
The investigation of this compound's therapeutic targets relies on a suite of standard molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: This is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10] The results are used to calculate the percentage of cell viability relative to an untreated control and to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for determining how this compound affects the expression levels and phosphorylation status of target proteins in signaling pathways (e.g., p-STAT3, Akt, Bcl-2).
-
Methodology: Cells are treated with the compound and then lysed to extract total protein. The protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the target protein. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. Finally, a chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the resulting bands corresponds to the amount of the target protein.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can quantify the percentage of cells in different stages of the cell cycle or undergoing apoptosis.
-
Methodology (Apoptosis): Treated cells are harvested and stained with a combination of Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). The flow cytometer then quantifies the number of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and live cells.
-
Methodology (Cell Cycle): Treated cells are fixed and stained with a fluorescent dye (e.g., PI) that intercalates into DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. The flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram that shows the distribution of the cell population in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-cancer and anti-inflammatory activities. Its therapeutic potential is rooted in its ability to modulate a wide array of critical signaling pathways, with the inhibition of the JAK/STAT3 cascade being a hallmark of its mechanism. By inducing apoptosis, causing cell cycle arrest, and suppressing pro-survival pathways, it effectively combats cancer cell proliferation.
While much of the detailed mechanistic work has been performed on the closely related Cucurbitacin B, the findings provide a robust framework for understanding the therapeutic targets of this compound. Future research should focus on:
-
Target Specificity: Elucidating the precise binding kinetics and interaction sites of this compound with its targets, such as STAT3.
-
In Vivo Efficacy: Expanding preclinical studies using xenograft and other animal models to confirm the in vivo anti-tumor effects and establish pharmacokinetic and pharmacodynamic profiles.[9][22]
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapy drugs or targeted therapies to enhance efficacy and overcome drug resistance.[15][24][25]
-
Structural Modification: Synthesizing derivatives to improve the therapeutic index, enhancing efficacy while reducing potential toxicity to normal cells.[2][26]
The continued exploration of this compound and its analogs holds significant promise for the development of novel and effective therapeutic strategies against cancer and inflammatory diseases.
References
- 1. Buy this compound [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B in cancer: A comprehensive review of its targets and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cucurbitacin B Induces the Lysosomal Degradation of EGFR and Suppresses the CIP2A/PP2A/Akt Signaling Axis in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cucurbitacin B, a small molecule inhibitor of the Stat3 signaling pathway, enhances the chemosensitivity of laryngeal squamous cell carcinoma cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent_FDCELL [fdcell.com]
Methodological & Application
Application Notes and Protocols for the Isolation of 2-epi-Cucurbitacin B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the isolation and purification of 2-epi-Cucurbitacin B, a potent tetracyclic triterpenoid compound, from various plant sources. Cucurbitacins, including this compound, are of significant interest to the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] The protocols outlined below are compiled from established methodologies and are intended to provide a comprehensive workflow from raw plant material to the purified compound.
Introduction to this compound Isolation
This compound is an epimer of Cucurbitacin B, a well-studied natural product. The isolation of these compounds typically involves solvent extraction from plant tissues followed by a series of chromatographic purification steps. The choice of plant source is critical, as the concentration of cucurbitacins can vary significantly between species and even different parts of the same plant.[4] Common plant families known to produce cucurbitacins include Cucurbitaceae, Brassicaceae, and Rosaceae.[1][4]
The general strategy involves:
-
Extraction: Utilizing polar solvents like methanol or ethanol to extract a broad range of compounds, including cucurbitacins, from the dried and powdered plant material.
-
Fractionation: A liquid-liquid partitioning process to separate the crude extract into fractions of varying polarity. This step helps in removing unwanted compounds like waxes, pigments, and lipids.[5]
-
Chromatographic Purification: Employing techniques such as flash column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the target compound from the enriched fraction.[5][6]
-
Identification and Characterization: Using analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the isolated this compound.[7][8]
Data Presentation
| Plant Species | Family | Part Used | Isolated Cucurbitacins | Reference |
| Ecballium elaterium | Cucurbitaceae | Fruit Juice | B, D, E, I, L, R, and this compound | [6][9] |
| Citrullus colocynthis | Cucurbitaceae | Fruits, Leaves | B, D, E | [1] |
| Cucurbita andreana | Cucurbitaceae | Fruits | B, D | [5] |
| Cucurbita pepo | Cucurbitaceae | Leaves | B, E | [8][10] |
| Cucumis callosus | Cucurbitaceae | Pericarp | B | [11] |
| Ipomopsis aggregata | Polemoniaceae | - | B, Isocucurbitacin B, 3-epi-isocucurbitacin B | [1] |
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |
| Flash Column Chromatography | Silica Gel | Chloroform followed by Chloroform:Acetone (95:5) | - | [5] |
| Flash Column Chromatography | Silica Gel | Chloroform:Ethyl Acetate (80:20) to 100% Ethyl Acetate | TLC with Anisaldehyde-Sulfuric Acid Reagent | [9] |
| Preparative HPLC | C18 (250 x 10 mm, 5 µm) | Gradient of Acetonitrile in Water with 0.05% TFA | UV at 220 nm | [8] |
| Analytical HPLC | C18 (250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile in Water with 0.01% K₂HPO₄ | UV at 220 nm | [8] |
| TLC | Silica Gel GF254 | Hexane:Ethyl Acetate (13:4) | UV light (254 nm) | [8] |
| TLC | Silica Gel GF254 | Chloroform:Methanol (9:1) | UV light (254 nm) and Anisaldehyde-Sulfuric Acid Reagent | [9] |
Experimental Protocols
This protocol describes a general method for obtaining a cucurbitacin-enriched fraction from dried plant material.
Materials:
-
Dried and pulverized plant material (e.g., Cucurbita pepo leaves, Citrullus colocynthis fruits)[1][8]
-
Deionized Water
-
Hexane
-
Chloroform
-
Ethyl Acetate
-
Rotary Evaporator
-
Separatory Funnel
-
Shaker
Procedure:
-
Maceration: Macerate 1 kg of the pulverized plant material with 4.5 L of 90% methanol at room temperature with continuous shaking for 72 hours.[8][10]
-
Filtration and Concentration: Filter the extract and evaporate the solvent to dryness under vacuum using a rotary evaporator to obtain a crude residue.
-
Suspension: Suspend the dark greenish residue in 500 mL of deionized water.[8]
-
Liquid-Liquid Partitioning: a. Transfer the aqueous suspension to a separatory funnel and partition it three times with 500 mL of hexane to remove non-polar compounds like waxes and lipids.[8] Collect and combine the hexane fractions. b. Subsequently, partition the remaining aqueous layer three times with 500 mL of chloroform.[8] Cucurbitacins are moderately polar and will partition into the chloroform phase.[12] c. Finally, partition the aqueous layer three times with 500 mL of ethyl acetate to extract any remaining cucurbitacins.[8]
-
Fraction Concentration: Evaporate the solvent from the chloroform and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions. The chloroform and ethyl acetate fractions are expected to be enriched with this compound.[6][9]
This protocol is suitable for the initial purification of the cucurbitacin-enriched fraction.
Materials:
-
Chloroform or Ethyl Acetate fraction from Protocol 1
-
Silica Gel (for flash chromatography)[5]
-
Flash Chromatography System
-
Solvents: Chloroform, Acetone, Ethyl Acetate (HPLC grade)
-
TLC plates (Silica Gel GF254)
Procedure:
-
Column Packing: Pack a suitable size flash chromatography column with silica gel, equilibrating it with the initial mobile phase (e.g., 100% Chloroform).
-
Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: a. Begin elution with a moderately polar solvent like chloroform.[5] b. Gradually increase the polarity of the mobile phase. A common gradient involves a mixture of chloroform and acetone or ethyl acetate. For example, after eluting with chloroform, switch to a 95:5 (v/v) mixture of chloroform:acetone.[5] An alternative is a gradient from 80% chloroform: 20% ethyl acetate to 100% ethyl acetate.[9]
-
Fraction Collection: Collect fractions of a suitable volume throughout the elution process.
-
Analysis by TLC: Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it with a suitable solvent system (e.g., chloroform:methanol 9:1).[9] Visualize the spots under UV light (254 nm) and/or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by selecting major spots with characteristic Rf values) and evaporate the solvent to obtain a purified sub-fraction.
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Purified sub-fraction from Protocol 2
-
Preparative HPLC system with a Diode Array Detector (DAD) or UV detector
-
Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size)[8]
-
Mobile Phase A: HPLC-grade water with 0.05% trifluoroacetic acid (TFA)[8]
-
Mobile Phase B: Acetonitrile[8]
-
Sample vials and collection tubes
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 x 10 mm, 5 µm)[8]
-
Mobile Phase: A gradient of Mobile Phase B (Acetonitrile) in Mobile Phase A (0.05% TFA in water). The specific gradient profile should be optimized based on analytical HPLC runs.
-
Flow Rate: Typically 2-5 mL/min for a 10 mm ID column.
-
Detection: Monitor the elution at 220 nm.[8]
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound.
-
Purity Check and Final Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions and remove the organic solvent using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid. d. Confirm the identity of the final compound using LC-MS and NMR spectroscopy.
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Isolation and Identification of two Cucurbitacins B and E, and Detection of Phytosterols in Cucurbita pepo L. var. pepo (Pumpkin) Leaves Extract (2020) | Haider M. Kadhim | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 6. Buy this compound [smolecule.com]
- 7. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. plantarchives.org [plantarchives.org]
Application Notes and Protocols: Synthesis of 2-epi-Cucurbitacin B Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid compounds primarily isolated from the Cucurbitaceae family of plants, have garnered significant interest in drug discovery due to their potent cytotoxic and anti-inflammatory activities.[1][2][3] Among these, Cucurbitacin B is one of the most abundant and extensively studied members, demonstrating promising anticancer effects against a wide range of cancer cell lines.[1][4] However, its clinical application has been hampered by its inherent toxicity.[1][5] This has spurred research into the synthesis of Cucurbitacin B derivatives with improved therapeutic indices.
A closely related analogue, 2-epi-Cucurbitacin B, which differs in the stereochemistry at the C-2 position, also exhibits significant biological properties, including cytotoxicity against various cancer cells.[1] The synthesis and evaluation of this compound and its derivatives represent a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and reduced toxicity. While the derivatization of this compound is a developing area of research, the synthetic strategies and biological assays employed for Cucurbitacin B derivatives provide a robust framework for future studies.
This document provides detailed application notes and protocols for the synthesis of Cucurbitacin B derivatives, which can be adapted for this compound, and summarizes the quantitative data on their biological activities.
Data Presentation
The following tables summarize the in vitro cytotoxicity of various Cucurbitacin B derivatives against hepatocellular carcinoma (HepG-2) and normal human liver (L-O2) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of 16-Mono-Acylated Cucurbitacin B Derivatives (3a-3q)[1]
| Compound | R¹ Group | IC50 HepG-2 (μM) | IC50 L-O2 (μM) | Therapeutic Index (TI = IC50 L-O2 / IC50 HepG-2) |
| Cucurbitacin B (1) | - | 0.03 ± 0.002 | 0.019 ± 0.001 | 0.63 |
| 3a | Methyl | 0.22 ± 0.01 | 0.042 ± 0.003 | 0.19 |
| 3b | Ethyl | 0.45 ± 0.03 | 0.085 ± 0.006 | 0.19 |
| 3c | n-Propyl | 0.88 ± 0.06 | 0.15 ± 0.01 | 0.17 |
| 3d | Isopropyl | 0.76 ± 0.05 | 0.13 ± 0.01 | 0.17 |
| 3e | n-Butyl | 1.23 ± 0.09 | 0.21 ± 0.02 | 0.17 |
| 3f | Isobutyl | 1.54 ± 0.11 | 0.25 ± 0.02 | 0.16 |
| 3g | Cyclopropyl | 0.63 ± 0.04 | 0.11 ± 0.01 | 0.17 |
| 3h | Phenyl | 2.31 ± 0.16 | 0.38 ± 0.03 | 0.16 |
| 3i | 2-Fluorophenyl | 3.12 ± 0.22 | 0.51 ± 0.04 | 0.16 |
| 3j | 3-Fluorophenyl | 2.89 ± 0.20 | 0.47 ± 0.04 | 0.16 |
| 3k | 4-Fluorophenyl | 2.56 ± 0.18 | 0.42 ± 0.03 | 0.16 |
| 3l | 2-Chlorophenyl | 4.23 ± 0.30 | 0.69 ± 0.05 | 0.16 |
| 3m | 3-Chlorophenyl | 3.98 ± 0.28 | 0.65 ± 0.05 | 0.16 |
| 3n | 4-Chlorophenyl | 3.54 ± 0.25 | 0.58 ± 0.04 | 0.16 |
| 3o | 2-Bromophenyl | 5.11 ± 0.36 | 0.84 ± 0.06 | 0.16 |
| 3p | 3-Bromophenyl | 4.87 ± 0.34 | 0.80 ± 0.06 | 0.16 |
| 3q | 4-Bromophenyl | 4.43 ± 0.31 | 0.73 ± 0.05 | 0.16 |
Table 2: Cytotoxicity of Cucurbitacin B Derivatives with Furoxan NO-Releasing Moiety (10a-10o)[1]
| Compound | Linker (n) | R² | IC50 HepG-2 (μM) | IC50 L-O2 (μM) | Therapeutic Index (TI) |
| 10a | 2 | H | 1.25 ± 0.09 | 2.13 ± 0.15 | 1.70 |
| 10b | 3 | H | 0.63 ± 0.04 | 2.97 ± 0.21 | 4.71 |
| 10c | 4 | H | 1.87 ± 0.13 | 3.31 ± 0.23 | 1.77 |
| 10d | 5 | H | 2.13 ± 0.15 | 3.11 ± 0.22 | 1.46 |
| 10e | 6 | H | 2.54 ± 0.18 | 2.89 ± 0.20 | 1.14 |
| 10f | 2 | 2-F | 1.56 ± 0.11 | 2.54 ± 0.18 | 1.63 |
| 10g | 3 | 2-F | 0.89 ± 0.06 | 3.12 ± 0.22 | 3.51 |
| 10h | 2 | 3-F | 1.78 ± 0.12 | 2.87 ± 0.20 | 1.61 |
| 10i | 3 | 3-F | 1.02 ± 0.07 | 3.24 ± 0.23 | 3.18 |
| 10j | 2 | 4-F | 1.33 ± 0.09 | 2.31 ± 0.16 | 1.74 |
| 10k | 3 | 4-F | 0.75 ± 0.05 | 3.01 ± 0.21 | 4.01 |
| 10l | 2 | 4-Cl | 1.98 ± 0.14 | 2.99 ± 0.21 | 1.51 |
| 10m | 3 | 4-Cl | 1.15 ± 0.08 | 3.28 ± 0.23 | 2.85 |
| 10n | 2 | 4-Br | 2.21 ± 0.15 | 3.15 ± 0.22 | 1.42 |
| 10o | 3 | 4-Br | 1.32 ± 0.09 | 3.30 ± 0.23 | 2.50 |
Experimental Protocols
Synthesis of this compound
While detailed protocols for the derivatization of this compound are not extensively reported, its synthesis from the more abundant Cucurbitacin B is a key first step. This can be achieved through selective reactions that alter the stereochemistry at the C-2 position. One proposed method involves controlled oxidation followed by stereoselective reduction.
Protocol 1: Epimerization of Cucurbitacin B at C-2 (Conceptual)
-
Protection of Hydroxyl Groups: Protect the C-16 and C-25 hydroxyl groups of Cucurbitacin B using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) to prevent unwanted side reactions.
-
Oxidation of C-2 Hydroxyl: Selectively oxidize the C-2 hydroxyl group to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stereoselective Reduction: Reduce the newly formed ketone at C-2 using a reducing agent that favors the formation of the axial hydroxyl group (2-epi configuration). A bulky reducing agent like L-Selectride® may provide the desired stereoselectivity.
-
Deprotection: Remove the protecting groups from the C-16 and C-25 hydroxyls using an appropriate deprotection agent (e.g., tetrabutylammonium fluoride (TBAF) for TBDMS).
-
Purification: Purify the resulting this compound using column chromatography.
General Protocol for the Synthesis of 16-Mono-Acylated Cucurbitacin B Derivatives
This protocol can be adapted for the acylation of this compound.
Protocol 2: Synthesis of 16-Mono-Acylated Derivatives (e.g., 3a-3q)[1][6]
-
Protection of the 2-Hydroxyl Group:
-
To a solution of Cucurbitacin B (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add imidazole (3.0 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the 2-O-TBDMS protected Cucurbitacin B.
-
-
Acylation of the 16-Hydroxyl Group:
-
To a solution of the 2-O-TBDMS protected Cucurbitacin B (1.0 eq) in dry DCM, add the corresponding carboxylic acid (R¹COOH, 1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), triethylamine (TEA, 2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Deprotection of the 2-Hydroxyl Group:
-
Dissolve the crude product from the previous step in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) and acetic acid (1.1 eq).[6]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the final 16-mono-acylated derivative.
-
Cell Viability Assay (MTT Assay)
Protocol 3: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed HepG-2 or L-O2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
JAK/STAT3 Signaling Pathway
Cucurbitacin B and its derivatives are known to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis.[1][7]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The synthesis of derivatives of this compound, guided by the extensive research on Cucurbitacin B analogues, presents a promising strategy for the discovery of novel anticancer agents with improved therapeutic profiles. The protocols and data presented herein provide a comprehensive resource for researchers in this field. Future work should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. acs.org [acs.org]
- 5. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-epi-Cucurbitacin B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-epi-Cucurbitacin B, a member of the cucurbitacin family of tetracyclic triterpenoid compounds, has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1][2][3] These compounds are naturally occurring, primarily isolated from plants of the Cucurbitaceae family.[3][4] This document provides detailed application notes and standardized protocols for the utilization of this compound in cell culture experiments, aimed at facilitating reproducible and reliable results for researchers in academia and industry.
The primary mechanisms of action of this compound involve the disruption of the microtubule cytoskeleton, induction of cell cycle arrest, and promotion of apoptosis.[1][5][6] It has been shown to modulate several key signaling pathways implicated in cancer progression, including the JAK/STAT, MAPK, and Hippo-YAP pathways.[3][7][8][9][10]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the effective concentrations and inhibitory effects of this compound on different cancer cell lines as reported in the literature. This data serves as a valuable reference for selecting appropriate concentration ranges for initial experiments.
| Cell Line | Cancer Type | Parameter | Concentration/Value | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | IC50 | 4.12 µM | 48 hours | [1] |
| MDA-MB-231 | Breast Cancer | IC50 | 3.68 µM | 48 hours | [1] |
| SKBR-3 | Breast Cancer | IC50 | 3.29 µg/mL | Not Specified | [11] |
| HBL-100 | Breast Cancer | IC50 | 32.77 µg/mL | Not Specified | [11] |
| T47D | Breast Cancer | IC50 | 88.4 µg/mL | Not Specified | [11] |
| U87, U118, U343, U373, T98G | Glioblastoma | ED50 | 5 nM - 100 nM | Not Specified | [5] |
| PC3 | Prostate Cancer | Cell Viability Reduction | 5 µM - 25 µM | 24 hours | [12] |
| Hep-2 | Laryngeal Cancer | Proliferation Inhibition | 1 µM - 100 µM | Not Specified | [13] |
| A549 | Lung Cancer | Apoptosis Induction | 0.1 µM, 1.0 µmol/l | 24 hours | [2] |
| K562, CCRF-CEM, MOLT-4, RPMI-8226, SR | Leukemia | GI50 | 15.6 nM - 35.3 nM | Not Specified | [10] |
| BEL-7402 | Hepatocellular Carcinoma | S phase arrest and apoptosis | Not Specified | Not Specified | [14][15] |
| U-2 OS | Osteosarcoma | Proliferation Inhibition | 20 µM - 100 µM | Not Specified | [9] |
| HCT116, SW480, DLD1 | Colon Cancer | Proliferation Inhibition | 0 - 25 µM | Up to 72 hours | [16] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., isopropanol with 0.04 N HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[1]
-
The following day, treat the cells with a range of final concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Purpose: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for a specific duration (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Treatment with this compound has been shown to cause G2/M phase arrest in several cell lines.[1][2][13]
Apoptosis Assay by Annexin V/PI Staining
Purpose: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Purpose: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates or larger flasks
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, Cyclin B1, Bcl-2, cleaved caspase-3)[2][13]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. This compound has been shown to suppress the expression of p-STAT3, cyclin B1, and Bcl-2.[2][13]
Visualization of Key Signaling Pathways and Workflows
Signaling Pathway of this compound in Cancer Cells
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for Cell-Based Assays
Caption: A general workflow for in vitro cell culture experiments.
Conclusion
This compound is a promising natural compound with potent anticancer activities. The protocols and data presented in this application note provide a foundation for researchers to investigate its efficacy and mechanism of action in various cancer models. Adherence to these standardized methods will contribute to the generation of high-quality, reproducible data, ultimately advancing our understanding of this compound's therapeutic potential. It is always recommended to perform pilot experiments to determine the optimal conditions for specific cell lines and experimental setups.
References
- 1. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Effects of Cucurbitacin B in Breast Cancer Cells: Down-Regulation of the c-Myc/hTERT/Telomerase Pathway and Obstruction of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-epi-Cucurbitacin B using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex triterpenoids renowned for their wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. 2-epi-Cucurbitacin B, an isomer of Cucurbitacin B, has garnered significant interest for its potential as a therapeutic agent. It has been demonstrated to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), causing DNA damage, and modulating key signaling pathways such as NF-κB and Wnt/β-catenin. Accurate and sensitive quantification of this compound is paramount for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
This application note details a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the robust quantification of this compound in biological and plant matrices.
Experimental Protocols
Sample Preparation
Plant Material:
-
Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind it into a fine powder.
-
Perform extraction of the powdered material with ethyl acetate at room temperature with continuous stirring for 24 hours.[1]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS analysis.
Plasma Samples:
-
To 100 µL of plasma, add a suitable internal standard (IS), such as Cucurbitacin E or a structurally similar compound not present in the sample.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC-MS system.
HPLC-MS Method
Given that this compound is a stereoisomer of Cucurbitacin B, baseline separation is critical for accurate quantification. A chiral stationary phase is recommended to achieve this separation.
Chromatographic Conditions (Proposed):
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Chiral stationary phase column (e.g., Amylose or Cellulose based) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined by infusing a standard of this compound. For Cucurbitacin B, the transition m/z 559.3 → 147.1 is commonly used and can serve as a starting point. |
Quantitative Data Summary
The following tables summarize the expected validation parameters for the proposed HPLC-MS method, based on published data for similar cucurbitacin compounds. These parameters would need to be experimentally verified for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Plasma | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Plasma | Low (1.5) | < 10 | < 10 | 90 - 110 |
| Medium (75) | < 10 | < 10 | 90 - 110 | ||
| High (400) | < 10 | < 10 | 90 - 110 |
Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | LOD (ng/mL) | LLOQ (ng/mL) |
| This compound | Plasma | 0.15 | 0.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action on Wnt/β-catenin and NF-κB pathways.
Discussion
The proposed HPLC-MS method provides a robust framework for the sensitive and selective quantification of this compound. The use of a chiral stationary phase is a critical recommendation to ensure the separation of this compound from its isomers, which is essential for accurate quantification in complex matrices. The method parameters provided are based on established protocols for similar compounds and should serve as a strong starting point for method development and validation.
The validation of this method according to regulatory guidelines (e.g., FDA or EMA) is a prerequisite for its application in preclinical and clinical studies. This includes a thorough evaluation of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
The elucidation of the signaling pathways affected by this compound, such as the Wnt/β-catenin and NF-κB pathways, provides valuable insights into its mechanism of action and supports its further development as a potential therapeutic agent. The quantitative data obtained using this method will be instrumental in correlating pharmacokinetic profiles with pharmacodynamic effects, ultimately advancing the understanding and application of this promising natural product.
References
Application of 2-epi-Cucurbitacin B in Cancer Research: A Detailed Overview
Disclaimer: As of late 2025, detailed research specifically characterizing the anticancer activities of 2-epi-Cucurbitacin B is limited in publicly accessible scientific literature. It is recognized as a stereoisomer of Cucurbitacin B, and like other cucurbitacins, it is presumed to possess cytotoxic properties. Preliminary data suggests that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and DNA damage, and may affect the NF-κB and Wnt/β-catenin signaling pathways[1]. However, comprehensive quantitative data, detailed molecular mechanisms, and specific protocols for this compound are not yet well-documented.
Given the close structural relationship and the extensive research available for its epimer, Cucurbitacin B , the following application notes and protocols for Cucurbitacin B are provided as a comprehensive reference for researchers investigating related compounds. It is crucial to note that while the methodologies are likely applicable, the specific efficacy, optimal concentrations, and cellular responses to this compound may differ. Researchers should perform dose-response studies to determine the specific IC50 values for their cell lines of interest when working with this compound.
Application Notes for Cucurbitacin B in Cancer Research
Cucurbitacin B is a tetracyclic triterpenoid compound that has demonstrated potent anticancer activity in a wide range of preclinical studies. It is a promising lead compound for the development of novel cancer therapeutics due to its pleiotropic effects on cancer cells, including the induction of cell cycle arrest, apoptosis, and the inhibition of key oncogenic signaling pathways.
Key Applications:
-
Induction of Apoptosis: Cucurbitacin B is a potent inducer of apoptosis in various cancer cell lines. It can activate both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.
-
Cell Cycle Arrest: It effectively causes cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Oncogenic Signaling Pathways: Cucurbitacin B has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, including:
-
JAK/STAT Pathway: It is a well-documented inhibitor of the JAK/STAT signaling cascade, particularly STAT3, which is a key transcription factor involved in cancer cell proliferation, survival, and metastasis.
-
Wnt/β-catenin Pathway: It can suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin and inhibiting its nuclear translocation, leading to the downregulation of Wnt target genes involved in cell proliferation.
-
MAPK Pathway: Cucurbitacin B can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival.
-
NF-κB Pathway: It has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer.
-
In Vivo Anticancer Activity:
Preclinical studies in animal models have demonstrated the in vivo efficacy of Cucurbitacin B in suppressing tumor growth in various cancer types, including pancreatic and breast cancer, with minimal reported toxicity at therapeutic doses.
Quantitative Data: In Vitro Efficacy of Cucurbitacin B
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Cucurbitacin B in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7 | 4.12 | 48 |
| Breast Cancer | MDA-MB-231 | 3.68 | 48 |
| Cholangiocarcinoma | KKU-213 | 0.048, 0.036, 0.032 | 24, 48, 72 |
| Cholangiocarcinoma | KKU-214 | 0.088, 0.053, 0.04 | 24, 48, 72 |
| Colon Cancer | HCT116 | ~0.5 - 7.8 | 24, 48, 72 |
| Colon Cancer | SW480 | ~0.5 - 7.8 | 24, 48, 72 |
| Colon Cancer | DLD1 | ~0.5 - 7.8 | 24, 48, 72 |
| Pancreatic Cancer | Multiple Lines | ~0.1 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Cucurbitacin B.
References
Application Notes & Protocols: Investigating 2-epi-Cucurbitacin B as a Potential Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the anti-inflammatory properties of Cucurbitacin B. However, specific data on its stereoisomer, 2-epi-Cucurbitacin B, is limited. The following application notes utilize the well-characterized mechanisms and data of Cucurbitacin B as a foundational guide for the investigation and evaluation of this compound. Researchers should validate these protocols and expected outcomes specifically for the 2-epi isomer.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their potent biological activities, including anti-cancer and anti-inflammatory effects.[1][2] Cucurbitacin B (CuB) is one of the most studied members of this family and has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.[3] Its mechanisms of action include the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][4]
This document provides a framework for researchers to investigate the potential anti-inflammatory activity of this compound, a stereoisomer of Cucurbitacin B. The protocols and mechanistic insights are based on existing data for Cucurbitacin B and serve as a comprehensive guide for the systematic evaluation of its epimer.
Proposed Mechanism of Action (Based on Cucurbitacin B)
Cucurbitacin B has been shown to suppress inflammation primarily through the inhibition of the NF-κB and JAK/STAT signaling pathways, which are critical regulators of the inflammatory response.
-
NF-κB Pathway Inhibition: Cucurbitacin B inhibits the TNF-α-dependent NF-κB signaling pathway.[5][6] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of the NF-κB subunit RelA, thereby preventing the transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.[6][7]
-
NLRP3 Inflammasome Inhibition: Cucurbitacin B can suppress the activation of the NLRP3 inflammasome, leading to a decrease in the production of the potent pro-inflammatory cytokines IL-1β and IL-18.[1][4]
-
JAK/STAT Pathway Inhibition: The JAK/STAT pathway is another key target. Cucurbitacins B, E, and I have been shown to block the phosphorylation of JAK1, STAT1, and STAT3, which are crucial for mediating signals from inflammatory cytokines.[8]
The following diagrams illustrate the key inhibitory points of Cucurbitacin B within these inflammatory cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B attenuates osteoarthritis development by inhibiting NLRP3 inflammasome activation and pyroptosis through activating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-epi-Cucurbitacin B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with 2-epi-Cucurbitacin B, a promising natural compound with potent anti-cancer properties.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the cucurbitacin family of compounds, which are primarily isolated from plants of the Cucurbitaceae family.[1] It is a stereoisomer of Cucurbitacin B, distinguished by its unique configuration at the C-25 position.[1] Like other cucurbitacins, this compound exhibits a wide range of biological activities, including anti-tumor, anti-inflammatory, and insecticidal properties.[1] Its potential as a chemotherapeutic agent stems from its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1]
Mechanism of Action and Signaling Pathways
The anti-cancer activity of this compound and its close analog Cucurbitacin B is attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While specific pathways for this compound are still under investigation, the mechanisms of Cucurbitacin B are well-documented and provide a strong basis for experimental design.
Key signaling pathways affected include:
-
JAK/STAT3 Pathway: Cucurbitacin B is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2][3][4] By inhibiting the phosphorylation of JAK and STAT3, it downregulates the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2.[3]
-
Wnt/β-catenin Pathway: This pathway is often dysregulated in cancer. This compound has been shown to affect the Wnt/β-catenin signaling pathway, which is critical for cell proliferation.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, plays a central role in regulating cell growth and apoptosis. Cucurbitacin B can induce apoptosis through the activation of JNK and p38 MAPK.[5]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a key survival pathway in many cancers. Cucurbitacin B has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[4]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and cell survival. This compound can modulate NF-κB signaling, which may contribute to its anti-inflammatory and anti-cancer activities.[1]
-
Hippo-YAP Pathway: Cucurbitacin B has been found to inhibit the Hippo-YAP signaling pathway, a critical regulator of organ size and cell proliferation, by upregulating LATS1 expression and suppressing the nuclear translocation of YAP.[6]
Diagram of Postulated Signaling Pathways for this compound
Caption: Postulated signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Cucurbitacin B. This information can serve as a valuable starting point for designing studies with this compound, though optimization will likely be necessary.
Table 1: In Vivo Anti-Tumor Efficacy of Cucurbitacin B
| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference |
| Mice | Non-small cell lung cancer | - | 0.75 mg/kg | Better anti-tumor effect than Gefitinib | [7] |
| 4T1 Xenograft Mice | Breast Cancer | - | 5 mg/kg/day | Comparable tumor growth inhibition to tamoxifen | [8] |
| NOD-SCID Mice | Melanoma (A375 cells) | Intradermal | - | Significant reduction in tumor volume | [9] |
| Murine MM Model | Multiple Myeloma | - | - | Inhibited tumor growth without major host toxicity | [10] |
Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats
| Administration Route | Dose | Cmax (µg/L) | Tmax (h) | AUC0-t (µg·h/L) | Absolute Oral Bioavailability | Reference |
| Intravenous | 0.1 mg/kg | N/A | N/A | 13.92 ± 11.11 | - | [2] |
| Oral Gavage | 2 mg/kg | 9.70 ± 3.95 | 0.50 ± 0.00 | 15.10 ± 3.57 | ~10% | [2] |
| Oral Gavage | 4 mg/kg | 31.24 ± 10.50 | 0.60 ± 0.22 | 45.22 ± 10.14 | ~10% | [2] |
Experimental Protocols
The following are detailed protocols for a typical in vivo anti-cancer study using this compound. These are generalized protocols and should be adapted to the specific research question and animal model.
Animal Model Selection
-
Species and Strain: The choice of animal model is critical and depends on the research question.[11] For xenograft studies, immunodeficient mice such as BALB/c nude or SCID mice are commonly used to prevent rejection of human cancer cells.[11] For studies investigating the role of the immune system, syngeneic models with immunocompetent mice are appropriate.
-
Number of Animals: The number of animals per group should be determined by power analysis to ensure statistical significance.[11] A pilot study with a smaller number of animals may be beneficial to test the concept.[11]
Preparation and Administration of this compound
-
Formulation: this compound is sparingly soluble in water.[2] For in vivo administration, it can be dissolved in a vehicle such as a mixture of DMSO and water for injection, or 0.5% carboxymethylcellulose (CMC).[2][12] It is crucial to prepare the solution fresh before each administration.[12]
-
Dosage: Based on studies with Cucurbitacin B, a starting dose range of 0.5 - 5 mg/kg can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose with minimal toxicity.
-
Administration Route:
-
Intravenous (IV): Administered via the tail vein. This route provides 100% bioavailability.[12]
-
Oral Gavage (PO): Administered directly into the stomach using a gavage needle. Note that Cucurbitacin B has low oral bioavailability (~10%).[12][13][14]
-
Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for preclinical drug testing.
-
Intradermal (ID): As demonstrated in a melanoma study, direct injection into the tumor microenvironment can be effective.[9]
-
In Vivo Xenograft Tumor Model Protocol
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per animal).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Measure tumor volume using calipers at set intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[15]
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined schedule (e.g., daily, every other day).
-
-
Monitoring Animal Health:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.
-
Body weight should be recorded regularly.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Euthanize the animals according to approved ethical protocols.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood and other organs of interest for further analysis (e.g., pharmacokinetic analysis, histology, Western blotting).
-
Diagram of a Typical In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study.
Endpoint Analysis
Upon completion of the in vivo study, a variety of analyses can be performed on the collected tissues to evaluate the efficacy and mechanism of action of this compound.
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (% TGI) to quantify the anti-tumor effect.
-
Histology and Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay, cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blotting: Investigate the modulation of key signaling proteins in tumor lysates to confirm the mechanism of action.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and tissues over time to determine its pharmacokinetic profile.
-
Toxicology Assessment: Analyze blood chemistry and histology of major organs (e.g., liver, kidney) to assess potential toxicity.
Conclusion
This compound is a promising natural compound with significant anti-cancer potential. The information and protocols provided in these application notes offer a solid framework for designing and conducting rigorous in vivo studies to further evaluate its therapeutic efficacy and mechanism of action. It is important to note that while data from Cucurbitacin B studies provide a valuable starting point, careful optimization of experimental parameters for this compound is essential for successful outcomes.
References
- 1. Buy this compound [smolecule.com]
- 2. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cucurbitacin B, Purified and Characterized From the Rhizome of Corallocarpus epigaeus Exhibits Anti-Melanoma Potential [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statistical approaches to experimental design and data analysis of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-epi-Cucurbitacin B Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 2-epi-Cucurbitacin B, a potent bioactive compound with significant interest in pharmaceutical research. Due to limited specific data for this compound, the following protocols are largely based on the well-documented procedures for its isomer, Cucurbitacin B, which is expected to have very similar physicochemical properties.
Introduction
This compound is a member of the cucurbitacin family of tetracyclic triterpenoids.[1] It is a stereoisomer of Cucurbitacin B and shares the same molecular formula (C₃₂H₄₆O₈) and molecular weight (558.7 g/mol ).[1] Cucurbitacins, in general, are known for their cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible experimental results.
Physicochemical Properties and Solubility
Table 1: Solubility and Recommended Solvents for Cucurbitacin B (as a proxy for this compound)
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[4] | Up to 178.99 mM[4] | Ultrasonic agitation may be needed to fully dissolve the compound.[4] This is the most commonly recommended solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble[3] | Data not available | Suitable for many biological applications, but may have lower solvating capacity than DMSO. |
| Methanol | Soluble[3] | Data not available | Can be used for initial dissolution. |
| Acetonitrile | Soluble[5] | Data not available | An alternative organic solvent. |
| Dichloromethane | Soluble[5] | Data not available | Primarily for chemical synthesis and extraction purposes. |
| Ethyl Acetate | Soluble[3][5] | Data not available | Another option for initial dissolution. |
| Water | Sparingly soluble/Insoluble[3][5] | < 0.1 mg/mL[4] | Not recommended for preparing stock solutions. Aqueous working solutions should be prepared by diluting a stock solution in an organic solvent. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound (solid powder, CAS No. 17278-28-3)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.587 mg of the compound (Molecular Weight = 558.7 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For 5.587 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube/vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution if necessary.
-
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes to minimize freeze-thaw cycles.[7]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound solutions.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[5] | ≥ 4 years[5] | Store in a tightly sealed, light-protected container. |
| Stock Solution in DMSO | -80°C[7] | Up to 6 months[7] | Recommended for long-term storage. |
| -20°C[7] | Up to 1 month[7] | Suitable for short-term storage. | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day[5] | Prepare fresh from the stock solution immediately before use. |
Stability Considerations:
-
Cucurbitacins can be sensitive to high temperatures.[1] Avoid prolonged exposure to elevated temperatures during dissolution.
-
Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[7] Aliquoting is highly recommended.
Preparation of Working Solutions
For most biological experiments, the high-concentration stock solution will need to be diluted to a final working concentration in an appropriate aqueous medium (e.g., cell culture medium, buffer).
Protocol: Dilution to a Final Working Concentration
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Gently mix the stock solution by flicking the tube before opening.
-
Perform a serial dilution of the stock solution in the desired aqueous medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the stock solution to the aqueous medium while vortexing or mixing. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the experimental system (typically <0.5%).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a simplified representation of a signaling pathway often modulated by cucurbitacins.
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Simplified diagram of the inhibitory effect of Cucurbitacins on the JAK/STAT pathway.
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-Epicucurbiticin B | C32H46O8 | CID 6440855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Assays: 2-epi-Cucurbitacin B
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their wide range of biological activities, including potent anti-cancer effects.[1][2] Cucurbitacin B, a prominent member of this family, has been extensively studied and shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] 2-epi-Cucurbitacin B, as an analogue of Cucurbitacin B, is anticipated to exhibit similar cytotoxic and pro-apoptotic mechanisms.
These application notes provide a comprehensive guide for researchers to evaluate the pro-apoptotic effects of this compound using two standard cell-based assays: Annexin V staining for detecting phosphatidylserine (PS) externalization and caspase activity assays for measuring the activation of key executioner caspases.
Signaling Pathways in Cucurbitacin-Induced Apoptosis
Cucurbitacin B induces apoptosis through multiple signaling cascades. A primary mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is a critical regulator of tumorigenesis.[3][4] Inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the intrinsic caspase cascade.[1] Additionally, Cucurbitacin B can induce apoptosis through the activation of extrinsic pathways involving caspase-8 and by generating reactive oxygen species (ROS).[5][6][7]
Caption: Signaling pathway of Cucurbitacin-induced apoptosis.
Data Presentation: Efficacy of Cucurbitacin B
The following tables summarize quantitative data from studies on Cucurbitacin B, which can serve as a benchmark for evaluating this compound.
Table 1: Annexin V Assay Results for Cucurbitacin B in PC3 Cells Data extracted from a study on human prostate cancer (PC3) cells treated for 24 hours.[5]
| Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |
| 0 (Control) | Low (Baseline) | Low (Baseline) |
| 5 | 10.8 ± 1.56 | 16.23 ± 1.46 |
| 10 | 16.97 ± 2.21 | 21.43 ± 2.16 |
| 15 | 22.31 ± 2.76 | 29.57 ± 3.10 |
| 20 | 27.35 ± 2.96 | 36.79 ± 3.83 |
| 25 | 37.81 ± 3.88 | 42.84 ± 3.74 |
Table 2: Caspase Activity in Response to Cucurbitacin B in PC3 Cells Data represents the percentage increase in activity compared to the untreated control.[5]
| Concentration (µM) | Caspase-8 Activity (% Increase ± SD) | Caspase-9 Activity (% Increase ± SD) |
| 5 | 119.87 ± 3.45 | 129.65 ± 3.54 |
| 10 | 132.43 ± 4.19 | 153.73 ± 3.40 |
| 15 | 152.72 ± 3.53 | 183.58 ± 3.45 |
| 20 | 177.31 ± 3.57 | 214.51 ± 2.36 |
| 25 | 199.26 ± 4.96 | 223.21 ± 3.64 |
Experimental Protocols
Protocol 1: Annexin V-FITC Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis by staining for externalized phosphatidylserine using a fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[8][9][10][11]
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and culture until they reach approximately 70-80% confluency.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvesting:
-
For adherent cells, carefully collect the culture medium (containing floating/dead cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS, then detach them using trypsin or a cell scraper.
-
Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[9] Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol describes a luminescent assay to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, multi-well plates suitable for luminescence measurements
-
Luminometer
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL. Include wells for vehicle controls and no-cell controls (for background measurement).
-
Treatment: Treat cells with the desired concentrations of this compound and incubate for the chosen duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Interpretation of Results:
-
Subtract the average luminescence value from the no-cell control wells from all other measurements.
-
The resulting luminescence is directly proportional to the amount of caspase-3/7 activity.
-
Results can be expressed as fold change relative to the vehicle-treated control cells. An increase in luminescence indicates the induction of apoptosis.[12]
References
- 1. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-epi-Cucurbitacin B for the Investigation of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. 2-epi-Cucurbitacin B, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has emerged as a potent inhibitor of the STAT3 signaling pathway.[1][2] These application notes provide detailed protocols and data for researchers utilizing this compound to study STAT3 signaling and its downstream effects in cancer cells.
Mechanism of Action
This compound exerts its inhibitory effects on the STAT3 pathway primarily by decreasing the phosphorylation of STAT3 at the critical tyrosine 705 residue.[3] This inhibition of STAT3 activation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation, such as c-Myc and Bcl-xL.[2][3] Studies have shown that this compound can directly interact with the DNA-binding domain of STAT3.[3] The inhibition of the JAK/STAT pathway is a key mechanism behind the observed apoptosis and cell cycle arrest in cancer cells treated with this compound.[1][4] Furthermore, it has been observed that this compound's inhibition of STAT3 can lead to an increase in intracellular reactive oxygen species (ROS), which in turn can trigger endoplasmic reticulum stress and apoptosis.[5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| CCRF-CEM | Leukemia | 15.6 |
| K562 | Leukemia | 35.3 |
| MOLT-4 | Leukemia | Not Specified |
| RPMI-8226 | Leukemia | Not Specified |
| SR | Leukemia | Not Specified |
| Data from a study on five different leukemia cell lines.[6][7] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound in Pancreatic and Cholangiocarcinoma Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Pancreatic Cancer Cell Lines (Seven Lines) | Pancreatic Cancer | 96 | 0.1 |
| KKU-213 | Cholangiocarcinoma | 24 | 0.048 |
| KKU-213 | Cholangiocarcinoma | 48 | 0.036 |
| KKU-213 | Cholangiocarcinoma | 72 | 0.032 |
| KKU-214 | Cholangiocarcinoma | 24 | 0.088 |
| KKU-214 | Cholangiocarcinoma | 48 | 0.053 |
| KKU-214 | Cholangiocarcinoma | 72 | 0.040 |
| Data compiled from studies on pancreatic cancer and cholangiocarcinoma cell lines.[8][9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the STAT3 signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., A549 lung cancer, Panc-1 pancreatic cancer, K562 leukemia) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10] Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight. The following day, treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).[9] A vehicle control (DMSO) should be included in all experiments.
Cell Viability (MTT) Assay
-
Plate Cells: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.[9]
-
Treat Cells: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[9]
-
Add MTT Reagent: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilize Formazan: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 540-570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., Bcl-2, Cyclin B1) overnight at 4°C.[12][13] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scisoc.or.th [scisoc.or.th]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-epi-Cucurbitacin B Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to test the efficacy of 2-epi-Cucurbitacin B, a promising natural compound with potent anti-cancer properties. The following sections detail the in vivo experimental data, specific protocols for various cancer models, and the key signaling pathways modulated by this compound.
In Vivo Efficacy of Cucurbitacin B and its Derivatives
Cucurbitacin B (CuB) and its analogs have demonstrated significant anti-tumor activity in a variety of preclinical animal models. These studies are crucial for evaluating the therapeutic potential of these compounds before clinical trials. The data below summarizes the efficacy of CuB and a bioreductive prodrug of CuB in different cancer xenograft models.
Table 1: Summary of In Vivo Efficacy Data for Cucurbitacin B and its Prodrug
| Cancer Type | Cell Line | Animal Model | Compound | Dosage and Administration | Key Findings |
| Breast Cancer | 4T1 | BALB/c Mice | Bioreductive Prodrug of CuB | 3, 5, and 10 mg/kg/day | Significant inhibition of tumor growth. At 5 mg/kg/day, the tumor growth inhibition (TGI) rate was 53.8%, comparable to Tamoxifen.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | - | NSCLC Mice Models | Cucurbitacin B | 0.75 mg/kg | Suppressed lung tumor growth via pyroptosis; demonstrated a better anti-tumor effect compared to the Gefitinib group.[2] |
| Multiple Myeloma | - | Xenograft Mouse Model | Cucurbitacin B | - | Significantly inhibited tumor growth. After 24 days, average tumor size was 2381.0 ± 1005.3 mm³ in the treated group vs. 4410.7 ± 1754.9 mm³ in the control group. Average tumor weight was also significantly reduced (2.14 ± 1.27 g vs. 5.46 ± 2.18 g). No significant host toxicity was observed.[3] |
| Pancreatic Cancer | - | Athymic Nude Mice | Cucurbitacin B | - | Decreased the volume of pancreatic tumor xenografts by 69.2% (P < 0.01) compared with controls, with no noticeable drug toxicities.[4][5] |
| Melanoma | A375 | NOD-SCID Mice | Cucurbitacin B | Intradermal (ID) administration | ID administration was more effective than intraperitoneal (IP) in reducing tumor volume.[6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo experiments. The following are generalized protocols for establishing and evaluating the efficacy of this compound in common cancer xenograft models.
General Guidelines for Animal Studies
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes housing animals in a controlled environment with regulated temperature, humidity, and light-dark cycles, and providing ad libitum access to food and water.
Breast Cancer Xenograft Model (4T1 in BALB/c Mice)
The 4T1 cell line is a well-established model for metastatic breast cancer.
Protocol:
-
Cell Culture: Culture 4T1 mouse mammary tumor cells in a suitable medium (e.g., DMEM or RPMI) supplemented with 10% FBS and antibiotics. Cells should be harvested during the exponential growth phase.
-
Animal Strain: Use female BALB/c mice, typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest and wash 4T1 cells, then resuspend them in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Inject approximately 1 x 10⁵ to 5 x 10⁵ cells in a volume of 100 µL subcutaneously into the mammary fat pad of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dosage and schedule.
-
-
Endpoint and Analysis:
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis, such as histology, immunohistochemistry, or Western blotting.
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549 in Nude Mice)
The A549 cell line is a common model for human lung adenocarcinoma.
Protocol:
-
Cell Culture: Culture A549 human lung carcinoma cells in an appropriate medium.
-
Animal Strain: Use immunodeficient mice, such as athymic nude or NOD/SCID mice, typically 4-6 weeks old.[9]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor for tumor establishment.
-
Measure tumor volume regularly with calipers.
-
-
Treatment Protocol:
-
Endpoint and Analysis:
-
Follow similar endpoint criteria and analysis procedures as described for the breast cancer model.
-
Multiple Myeloma Xenograft Model (in SCID Mice)
Multiple myeloma models often require a more complex setup to mimic the bone marrow microenvironment.
Protocol:
-
Cell Lines: Use human multiple myeloma cell lines (e.g., INA-6, 8226/S).
-
Animal Strain: Severe combined immunodeficiency (SCID) mice are typically used.[12][13]
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject myeloma cells subcutaneously into the flank.
-
Disseminated Model: Inject cells intravenously or intraperitoneally.[14]
-
SCID-hu Model: For a more clinically relevant model that supports the growth of primary myeloma cells, a human fetal bone chip can be implanted into the SCID mouse prior to the injection of myeloma cells. This provides a human bone marrow microenvironment.[14][15]
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, use calipers.
-
For disseminated models, monitor for signs of disease such as hind limb paralysis, and measure human immunoglobulin levels in the mouse serum as an indicator of tumor burden.[13]
-
-
Treatment Protocol:
-
Administer this compound or control as per the study design.
-
-
Endpoint and Analysis:
-
Monitor for clinical signs of disease and overall health.
-
Collect tissues and serum for analysis at the study endpoint.
-
Signaling Pathways Modulated by Cucurbitacin B
Cucurbitacin B exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Cucurbitacin B is a known inhibitor of the JAK/STAT pathway.[4][5][15]
Caption: Inhibition of the JAK/STAT signaling pathway by Cucurbitacin B.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Cucurbitacin B has been shown to inhibit the activation of key components of this pathway.
Caption: Cucurbitacin B-mediated inhibition of the MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling node that governs cell survival, growth, and metabolism. Its overactivation is frequently observed in cancer. Cucurbitacin B has been reported to suppress this pro-survival pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by Cucurbitacin B.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin promotes hair growth in mice by inhibiting the expression of fibroblast growth factor 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. NSCLC Xenograft Mice Models [bio-protocol.org]
- 10. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Severe combined immunodeficiency (SCID) mouse modeling of P-glycoprotein chemosensitization in multidrug-resistant human myeloma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The SCID mouse as a model for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Developing Nanoformulations for 2-epi-Cucurbitacin B Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-epi-Cucurbitacin B, a potent natural compound, has demonstrated significant anticancer activities. However, its poor water solubility and potential for off-target toxicity present considerable challenges for its therapeutic application. Nanoformulations offer a promising strategy to overcome these limitations by enhancing bioavailability, providing controlled release, and enabling targeted delivery. These application notes provide a comprehensive guide to developing and characterizing nanoformulations for this compound, along with protocols for their evaluation.
Data Presentation: Characteristics of this compound Nanoformulations
The following tables summarize quantitative data from published studies on nanoformulations of Cucurbitacin B, a closely related analogue, which can serve as a benchmark for developing this compound formulations.
Table 1: Physicochemical Properties of Cucurbitacin B-Loaded PLGA Nanoparticles
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA (9.0%), PVA (2.0%), Drug (4.5%) | 145.4 ± 15.8 | - | -7.6 ± 0.8 | - | - | [1] |
| PLGA-PEG | 94.5 - 127.2 | 0.094 - 0.114 | - | 49.35 - 80.00 | - | [2] |
Table 2: Physicochemical Properties of Cucurbitacin B-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Poloxamer 188, Soybean Lecithin | - | - | ~ -33 | - | - | [3] |
| Various Formulations | 146 ± 4.71 - 715 ± 7.36 | 0.17 ± 0.013 - 0.51 ± 0.023 | -12.45 ± 2.78 - -30.78 ± 2.83 | 37.78 ± 2.78 - 87.45 ± 4.78 | - | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation method.[4][5][6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic F-68 (stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA or Pluronic F-68 in 15 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring the suspension for at least 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unencapsulated drug and excess stabilizer. Resuspend the pellet in water and repeat the centrifugation step.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 24-48 hours to obtain a powder that can be stored for long-term use.
Protocol 2: Characterization of Nanoparticles
DLS is a non-invasive technique used to measure the hydrodynamic diameter, size distribution, and surface charge of nanoparticles in suspension.[7][8][9]
Instrument:
-
A Malvern Zetasizer or similar DLS instrument.
Procedure:
-
Sample Preparation: Resuspend the lyophilized nanoparticles in deionized water or a suitable buffer (e.g., PBS) to a concentration of approximately 0.1-1 mg/mL. Ensure the suspension is well-dispersed by gentle vortexing or sonication.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant (e.g., water) with the correct viscosity and refractive index values.
-
Choose the appropriate measurement cell (e.g., disposable cuvette for size and PDI, folded capillary cell for zeta potential).
-
-
Measurement:
-
For particle size and PDI, perform at least three measurements per sample. The instrument will report the Z-average diameter and the PDI.
-
For zeta potential, the instrument applies an electric field and measures the particle velocity to calculate the surface charge. Perform at least three measurements.
-
-
Data Analysis: Analyze the correlation function to obtain the size distribution. The Z-average is the intensity-weighted mean hydrodynamic size, while the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
TEM provides high-resolution images of nanoparticles, allowing for the visualization of their size, shape, and surface morphology.[10][11][12][13]
Materials:
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate or phosphotungstic acid (negative staining agents)
-
Filter paper
Procedure:
-
Sample Preparation: Prepare a dilute suspension of the nanoparticles (e.g., 0.1 mg/mL) in deionized water.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid and allow it to sit for 1-2 minutes.
-
Staining (optional, for enhanced contrast): Wick away the excess suspension with filter paper. Place a drop of a 2% (w/v) solution of uranyl acetate or phosphotungstic acid onto the grid for 30-60 seconds.
-
Drying: Wick away the excess staining solution and allow the grid to air-dry completely.
-
Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate acceleration voltage (e.g., 80-120 kV).
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release kinetics of this compound from the nanoparticles.[14][15][16]
Materials:
-
Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions.
-
Sample Loading: Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles and resuspend them in 1 mL of release medium. Place the suspension inside the dialysis bag and securely seal both ends.
-
Release Study: Immerse the dialysis bag in a container with a known volume of release medium (e.g., 50 mL). Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container and replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the nanoformulation against cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, or colon cancer cells)
-
Complete cell culture medium
-
96-well plates
-
This compound (free drug) and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free drug and the nanoformulation in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the treatments. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Visualization of Signaling Pathways and Workflows
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization, cellular uptake and evaluation in vivo of solid lipid nanoparticles loaded with cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 7. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 8. wyatt.com [wyatt.com]
- 9. horiba.com [horiba.com]
- 10. microscopyinnovations.com [microscopyinnovations.com]
- 11. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. scispace.com [scispace.com]
Investigating the Synergistic Effects of 2-epi-Cucurbitacin B with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic effects of 2-epi-Cucurbitacin B, a potent natural compound, in combination with conventional chemotherapy agents. The information compiled from various studies highlights the potential of this compound to enhance the efficacy of existing cancer therapies, offering a promising avenue for drug development.
Introduction to this compound and Drug Synergy
This compound belongs to the cucurbitacin family of tetracyclic triterpenoids, which are known for their diverse biological activities, including potent anti-cancer properties. Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Investigating synergistic combinations is a critical strategy in cancer therapy to increase treatment efficacy, overcome drug resistance, and potentially reduce drug dosage and associated toxicity.
Studies have shown that this compound (often studied as its close analogue, Cucurbitacin B) exhibits synergistic anti-cancer effects when combined with several standard chemotherapeutic drugs across a range of cancer types. The primary mechanisms underlying this synergy often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Data Presentation: Synergistic Combinations of Cucurbitacin B
The following tables summarize the quantitative data from studies investigating the synergistic effects of Cucurbitacin B with various chemotherapeutic agents. It is important to note that much of the available research has been conducted with Cucurbitacin B, and the data presented here is largely based on those findings. Further research is needed to specifically quantify the synergistic effects of this compound.
Table 1: Synergistic Effect of Cucurbitacin B and Doxorubicin in Anaplastic Thyroid Carcinoma
| Cell Line | Drug | IC50 (Single Agent) | Combination Index (CI) | Reference |
| 8505C | Doxorubicin | Not specified | < 1.0 | [1] |
| Cucurbitacin B | Not specified | |||
| CAL62 | Doxorubicin | Not specified | < 1.0 | [1] |
| Cucurbitacin B | Not specified |
Note: A Combination Index (CI) value less than 1.0 indicates a synergistic interaction between the two drugs.[1]
Table 2: Synergistic Effect of Cucurbitacin B and Cisplatin in Cutaneous Squamous Cell Carcinoma
| Cell Line | Drug | IC50 (Single Agent) | Synergy | Reference |
| SRB1 | Cisplatin | Not specified | Synergistically potentiated anti-proliferative effect | [2] |
| Cucurbitacin B | 4 x 10⁻⁷ - 10⁻⁵ M | |||
| SRB12 | Cisplatin | Not specified | Synergistically potentiated anti-proliferative effect | [2] |
| Cucurbitacin B | 4 x 10⁻⁷ - 10⁻⁵ M |
Table 3: Synergistic Effect of Cucurbitacin B and Docetaxel in Laryngeal Cancer
| Cell Line | Drug | Effect | Synergy | Reference |
| Hep-2 | Docetaxel | Growth inhibition, G2/M arrest, apoptosis | Greater efficacy in combination | [3] |
| Cucurbitacin B |
Table 4: Synergistic Effect of Cucurbitacin B and Gemcitabine in Pancreatic Cancer
| Cell Line | Drug | IC50 (Single Agent) | Combination Index (CI) | Reference |
| Panc-1 | Gemcitabine | Not specified | < 0.9 | [4][5] |
| Cucurbitacin B | ~10⁻⁷ M | |||
| MiaPaCa-2 | Gemcitabine | Not specified | < 0.9 | [4][5] |
| Cucurbitacin B | ~10⁻⁷ M |
Table 5: Synergistic Effect of Cucurbitacin B and Gefitinib in Colorectal Cancer
| Cell Line | Drug | Effect | Synergy | Reference |
| HT-29 | Gefitinib | Growth and cell cycle inhibition, apoptosis | Significant enhancement in combination | [6][7] |
| Cucurbitacin B | ||||
| HCT-116 | Gefitinib | Growth and cell cycle inhibition, apoptosis | Significant enhancement in combination | [6][7] |
| Cucurbitacin B |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the synergistic effects of this compound and other drugs.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of single agents and their combinations on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other drug(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the other drug separately. For combination studies, prepare a matrix of concentrations for both drugs.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the drugs at various concentrations (single agents and combinations). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve analysis software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells induced by single agents and their combinations.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and other drug(s) of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of single drugs or their combinations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Western Blot Analysis
Purpose: To investigate the effect of drug treatments on the expression levels of proteins involved in key signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates or larger flasks
-
This compound and other drug(s) of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with drugs as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synergistic effects of this compound with other drugs are often mediated through the inhibition of key oncogenic signaling pathways. The following diagrams illustrate the simplified JAK/STAT and PI3K/Akt/mTOR pathways, which are common targets of Cucurbitacin B.
Experimental Workflow
The following diagram outlines a typical workflow for investigating drug synergy in vitro.
Conclusion
The synergistic combination of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to further investigate these synergistic interactions. By elucidating the underlying molecular mechanisms, future studies can pave the way for the development of more effective combination therapies for various cancers. Further investigation is warranted to translate these preclinical findings into clinical applications.
References
- 1. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined antitumor activity of cucurbitacin B and docetaxel in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with cucurbitacin B alone and in combination with gefitinib induces cell cycle inhibition and apoptosis via EGFR and JAK/STAT pathway in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-epi-Cucurbitacin B
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-epi-Cucurbitacin B synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be obtained through two main routes:
-
Natural Extraction: Isolation from plant sources such as Citrullus colocynthis or Helicteres angustifolia using solvent extraction techniques.[1]
-
Chemical Synthesis: This typically involves multi-step reactions starting from a precursor compound, most commonly Cucurbitacin B. The synthesis focuses on modifying Cucurbitacin B, for instance, through selective hydroxylation or acetylation reactions under controlled conditions, to achieve the desired epimer at the C-2 position.[1]
Q2: What are the major challenges in optimizing the yield of this compound?
A2: Researchers may face several challenges, including:
-
Inherent Instability: Cucurbitacins can be sensitive to heat. Significant degradation of this compound can occur at temperatures above 70°C, following first-order degradation kinetics.
-
Low Natural Abundance: When relying on extraction from natural sources, the concentration of this compound is often low, making isolation challenging and yields variable.
-
Complex Purification: The presence of other closely related cucurbitacin analogs in natural extracts or as byproducts in chemical synthesis necessitates sophisticated purification techniques to isolate this compound with high purity.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound has been shown to induce apoptosis in cancer cells by affecting signaling pathways crucial for cell proliferation and survival, such as the NF-κB and Wnt/β-catenin pathways.[1] Its parent compound, Cucurbitacin B, is a known inhibitor of the STAT3 signaling pathway.[2][3][4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete epimerization reaction from Cucurbitacin B. | - Ensure the use of fresh and appropriate reagents for the epimerization. - Optimize reaction time and temperature. Prolonged reaction times or high temperatures can lead to degradation. - Consider the use of a suitable protecting group for other reactive hydroxyl groups on the Cucurbitacin B molecule to prevent side reactions. |
| Degradation of the product during workup or purification. | - Maintain a low temperature (0-4°C) during aqueous workup and extraction steps. - Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C for solvent removal. | |
| Presence of Multiple Byproducts | Non-selective reaction conditions. | - Employ a selective protecting group strategy. For instance, the 2-hydroxyl group can be protected with a tert-butyldimethylsilyl (TBS) group to direct reactions to other parts of the molecule.[6] - Carefully control the stoichiometry of reagents. |
| Isomerization or degradation. | - Analyze the byproduct profile using LC-MS to identify their structures. This can provide insights into the side reactions occurring. - Adjust the pH during workup to minimize acid or base-catalyzed degradation. | |
| Difficulty in Purifying this compound | Co-elution with starting material (Cucurbitacin B) or other isomers. | - Optimize the mobile phase for flash column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) can improve separation. - For high-purity requirements, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a finely tuned mobile phase gradient. |
| Product loss during purification. | - Ensure the silica gel for column chromatography is properly packed and equilibrated. - Monitor fractions carefully using Thin Layer Chromatography (TLC) to avoid premature pooling of fractions. |
Data Presentation: Yields of Cucurbitacin B Derivatization
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |
| Protection of 2-OH | Cucurbitacin B | TBSCl, imidazole, DCM | 2-O-TBS-Cucurbitacin B | 43.2 | [6] |
| Acylation of 16-OH | 2-O-TBS-Cucurbitacin B | R¹COOH, EDCI, TEA, DMAP, DCM | 2-O-TBS-16-O-acyl-Cucurbitacin B | 47-86 (two steps) | [7] |
| Deprotection of 2-O-TBS | 2-O-TBS-16-O-acyl-Cucurbitacin B | TBAF/AcOH, THF | 16-O-acyl-Cucurbitacin B | 47-86 (two steps) | [7] |
| Esterification | Cucurbitacin B | Cinnamic acid, EDCI, TEA, DMAP, DCM | Cucurbitacin B-cinnamate | 90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of the 2-Hydroxyl Group of Cucurbitacin B
This protocol is adapted from the synthesis of Cucurbitacin B derivatives and serves as a foundational step before attempting epimerization.[6]
-
Dissolve Cucurbitacin B (1 equivalent) in dry dichloromethane (DCM).
-
Add imidazole (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-O-TBS-Cucurbitacin B.
Protocol 2: Purification of Cucurbitacins by Flash Column Chromatography
-
Prepare a silica gel slurry (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column with the starting mobile phase.
-
Dissolve the crude reaction mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane, or methanol in chloroform).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow for Synthesis and Purification
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of 2-epi-Cucurbitacin B
Welcome to the technical support center for the isolation and purification of 2-epi-Cucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using extraction enhancement techniques such as sonication or reflux extraction. Multiple extraction cycles (at least 3x) with fresh solvent are recommended to ensure exhaustive extraction. |
| Inappropriate Solvent Choice | This compound is a moderately polar compound. Solvents like methanol, ethanol, and ethyl acetate are effective for its extraction.[1][2] If using a less polar solvent, a subsequent extraction with a more polar solvent may be necessary. |
| Degradation During Extraction | This compound is heat-sensitive, with significant degradation occurring at temperatures above 70°C.[3] If using heat-assisted extraction methods, maintain the temperature between 50-60°C to balance extraction efficiency and compound stability.[3] |
| Low Concentration in Plant Source | The concentration of cucurbitacins can vary significantly between plant species, tissues, and even the maturity of the plant.[1][4] It is advisable to source plant material from a reputable supplier or perform a preliminary analysis on a small scale to confirm the presence and approximate concentration of the target compound. |
Issue 2: Poor Separation of this compound from Other Cucurbitacins (e.g., Cucurbitacin B)
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography | As stereoisomers, this compound and Cucurbitacin B have very similar polarities, making their separation challenging. For flash column chromatography, a shallow gradient of a moderately polar solvent system (e.g., chloroform/acetone or ethyl acetate/hexane) is recommended to improve resolution.[5] For HPLC, a high-resolution reversed-phase C18 column with a gradient elution of acetonitrile in water can be effective.[1][4] |
| Inadequate TLC Analysis | Before scaling up to column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Test various combinations of solvents to achieve a clear separation between the spots corresponding to this compound and other cucurbitacins. A reported mobile phase for TLC of cucurbitacins is chloroform-methanol (9:1).[6] |
| Overloading the Column | Overloading the chromatography column can lead to broad peaks and poor separation. For a given column size, determine the optimal sample load that allows for baseline separation of the target compounds. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Fractionation | During column chromatography, collect smaller fractions and analyze them by TLC or HPLC to identify the purest fractions containing this compound before pooling them. |
| Pigment and Wax Contamination | In the initial extraction, a sequential liquid-liquid extraction can be employed. First, extract the aqueous plant extract with a non-polar solvent like hexane to remove waxes, pigments, and lipids.[5] Then, extract the aqueous phase with a moderately polar solvent like chloroform or ethyl acetate to isolate the cucurbitacins.[5] |
| Residual Solvents | Ensure the purified compound is thoroughly dried under vacuum to remove any residual solvents from the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for extracting this compound?
A1: The optimal extraction temperature for this compound is between 50-60°C.[3] While higher temperatures can increase the extraction rate, they also lead to thermal degradation of the compound. Temperatures above 70°C should be avoided.[3]
Q2: Which chromatographic technique is best for the purification of this compound?
A2: A multi-step chromatographic approach is generally most effective. Flash column chromatography using silica gel is a crucial step for the initial purification from the crude extract.[3][5] For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.[1][4][7]
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] The purity can be assessed using analytical HPLC, where a single, sharp peak at the expected retention time indicates a high degree of purity.
Q4: My this compound sample is degrading during storage. What are the proper storage conditions?
A4: While specific storage stability data for this compound is not widely published, it is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container at -20°C is recommended to minimize degradation.
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Fractionation
-
Preparation of Plant Material: Air-dry the plant material (e.g., fruits of Ecballium elaterium) and grind it into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material in methanol at room temperature with continuous shaking for 24-72 hours.[2][6]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Aqueous Suspension: Suspend the concentrated extract in deionized water.
-
Hexane Fractionation: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of hexane to remove non-polar impurities.[5]
-
Chloroform/Ethyl Acetate Fractionation: After removing the hexane layer, extract the remaining aqueous layer three times with an equal volume of chloroform or ethyl acetate to obtain the fraction containing this compound.[5][6]
-
Concentration: Concentrate the chloroform/ethyl acetate fraction to dryness under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using a suitable solvent system (e.g., hexane).
-
Sample Loading: Dissolve the dried chloroform/ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of acetone in chloroform or ethyl acetate in hexane.[5]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., chloroform:methanol 9:1).[6]
-
Pooling of Fractions: Combine the fractions that show a high concentration of the target compound.
-
Concentration: Concentrate the pooled fractions to obtain the semi-purified this compound.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of cucurbitacins. Note that data for this compound is limited, and data for closely related cucurbitacins are provided as a reference.
Table 1: HPLC Validation Parameters for Cucurbitacin Analysis
| Parameter | Cucurbitacin B | Cucurbitacin E | Cucurbitacin I | Reference |
| Linearity Range (ng/mL) | 0.10 - 50 | 1.0 - 50 | 0.10 - 50 | [8] |
| Limit of Quantification (LOQ) (ng/mL) | 0.10 | 1.0 | 0.10 | [8] |
| Recovery (%) | > 50 | > 50 | > 50 | [8] |
Table 2: Cytotoxicity of Purified Cucurbitacins on AGS Cell Line
| Compound | IC50 (µg/mL) after 24h | Reference |
| Cucurbitacin D | 0.3 | [6] |
| Cucurbitacin E | 0.1 | [6] |
| Cucurbitacin I | 0.5 | [6] |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Buy this compound [smolecule.com]
- 4. phcogrev.com [phcogrev.com]
- 5. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 6. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-epi-Cucurbitacin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-epi-Cucurbitacin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in aqueous media.
Disclaimer: While this compound is the focus of this guide, much of the available quantitative data on solubility enhancement has been generated for its close structural analog, Cucurbitacin B. Due to the high degree of structural similarity, the data and methodologies presented for Cucurbitacin B are considered highly relevant and indicative for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound, like other cucurbitacins, is a tetracyclic triterpenoid.[1] This class of compounds has a large, rigid, and predominantly hydrophobic carbon skeleton. While it possesses some polar functional groups, the overall lipophilic nature of the molecule dominates, leading to very limited solubility in aqueous solutions.[2][3]
Q2: What are the common signs of solubility issues in my experiments?
A2: You may observe several indicators of poor solubility, including:
-
Precipitation: The compound crashing out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in biological assay results due to inconsistent compound concentration.
-
Low Bioavailability: In in vivo studies, poor absorption and low plasma concentrations of the compound.[4]
-
Difficulty in Stock Solution Preparation: Inability to dissolve the desired concentration of the compound in your chosen aqueous buffer.
Q3: What initial steps can I take to solubilize this compound for in vitro experiments?
A3: For initial in vitro experiments, a common approach is to first dissolve this compound in an organic solvent and then dilute it into the aqueous experimental medium.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile, dichloromethane, and ethyl acetate are suitable solvents for creating a concentrated stock solution.[5][6]
-
Dilution Procedure: The concentrated organic stock solution should be added dropwise to the vigorously stirred aqueous buffer to facilitate dispersion and minimize immediate precipitation.
-
Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.[5]
Troubleshooting Guide: Enhancing Aqueous Solubility
For applications requiring higher concentrations of this compound in aqueous media or for in vivo studies, more advanced formulation strategies are necessary. Below are troubleshooting options presented in a question-and-answer format.
Q4: My compound is still precipitating even with the use of a co-solvent like DMSO. What other options do I have?
A4: If co-solvents are insufficient, you can explore more advanced formulation techniques such as creating solid dispersions, using cyclodextrins, or formulating nanoparticles and liposomes.
Option 1: Solid Dispersions
Q5: What is a solid dispersion and how can it improve the solubility of this compound?
A5: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier or matrix.[7][8] This technique can significantly enhance the solubility and dissolution rate of poorly soluble compounds like cucurbitacins by:
-
Reducing the particle size of the drug to a molecular level.
-
Converting the drug from a crystalline to a more soluble amorphous state.[4]
-
Improving the wettability of the drug.
Q6: What quantitative improvement in solubility can I expect with solid dispersions?
A6: Studies on Cucurbitacin B have demonstrated significant improvements in dissolution and bioavailability. For instance, a solid dispersion of Cucurbitacin B showed a nearly 6-fold higher cumulative dissolution compared to the pure compound.[4] In vivo studies with this formulation resulted in a 3.6-fold increase in the area under the curve (AUC), indicating substantially improved bioavailability.[4]
Option 2: Cyclodextrin Complexation
Q7: How do cyclodextrins work to increase solubility?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous media, thereby increasing the apparent solubility of the guest molecule.[6]
Q8: Are there different types of cyclodextrins I can use?
A8: Yes, common cyclodextrins include α-, β-, and γ-cyclodextrin. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit even greater aqueous solubility and are frequently used to enhance the solubility of poorly soluble drugs.[11][12]
Option 3: Nanoparticle and Liposomal Formulations
Q9: Can nanoparticles or liposomes help with the solubility of this compound?
A9: Absolutely. Encapsulating this compound into nanoparticles or liposomes is a highly effective strategy to improve its aqueous dispersibility and bioavailability.
-
Lipid-Polymer Hybrid Nanoparticles: These systems can encapsulate hydrophobic drugs within a polymeric core surrounded by a lipid shell. Studies on Cucurbitacin B have shown high entrapment efficiencies (up to 80%) in such nanoparticles, with particle sizes in the range of 95-130 nm.[13]
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids. Cucurbitacin B-loaded SLNs have been shown to increase the targeting efficiency to the liver by nearly 2-fold and the AUC in tumors by 3.5-fold compared to a solution of the free drug.[14]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomal formulations can improve the solubility and delivery of cucurbitacins.[15]
Quantitative Data Summary
The following tables summarize the available quantitative data for Cucurbitacin B, which can be used as a reference for this compound.
Table 1: Solubility of Cucurbitacin B in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Insoluble | [2][5] |
| DMSO | ≥55.9 mg/mL | [16] |
| Ethanol (with sonication) | ≥12.04 mg/mL | [16] |
| Acetonitrile | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl acetate | Soluble | [2][5] |
| Petroleum ether | Soluble | [2] |
| Benzene | Soluble | [2] |
Table 2: Enhancement of Bioavailability of Cucurbitacin B using Formulation Strategies
| Formulation Strategy | Key Finding | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Dispersion (1:7 ratio) | Increased dissolution and oral absorption | 3.6 | [4] |
| Solid Lipid Nanoparticles | Enhanced tumor targeting and efficacy | 3.5 (in tumor) | [14] |
Experimental Protocols
Protocol 1: Preparation of a Cucurbitacin B Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study on Cucurbitacin B solid dispersions.[4]
-
Materials: Cucurbitacin B, hydrophilic carrier (e.g., PVP K30, Soluplus®), suitable organic solvent (e.g., methanol, ethanol).
-
Procedure: a. Dissolve Cucurbitacin B and the hydrophilic carrier in the organic solvent in the desired ratio (e.g., 1:5 or 1:7 w/w). b. Ensure complete dissolution by stirring or sonication. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. A solid film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. e. Pulverize the resulting solid dispersion into a fine powder and store it in a desiccator.
Protocol 2: Preparation of Cucurbitacin B Inclusion Complex with Cyclodextrin (Kneading Method)
This is a general protocol for preparing cyclodextrin inclusion complexes.[9][10]
-
Materials: this compound, β-cyclodextrin or HP-β-cyclodextrin, deionized water, ethanol.
-
Procedure: a. Place the cyclodextrin in a mortar and add a small amount of water to form a paste. b. Dissolve the this compound in a minimal amount of ethanol. c. Gradually add the ethanolic solution of the drug to the cyclodextrin paste. d. Knead the mixture thoroughly for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex. e. Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. f. Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
Protocol 3: Preparation of Cucurbitacin B-Loaded Lipid-Polymer Hybrid Nanoparticles
This protocol is based on the preparation of core-shell hybrid nanoparticles of Cucurbitacin B.[13]
-
Materials: Cucurbitacin B, PLGA (poly(lactic-co-glycolic acid)), lecithin, PEG-conjugated phospholipid, acetone, deionized water.
-
Procedure (Self-assembly modified nanoprecipitation): a. Dissolve Cucurbitacin B, PLGA, and lecithin in acetone to form the organic phase. b. Dissolve the PEG-conjugated phospholipid in deionized water to form the aqueous phase. c. Add the organic phase dropwise into the aqueous phase under constant stirring. d. The nanoparticles will self-assemble upon the diffusion of acetone. e. Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone. f. The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactants.
Visualizations
Signaling Pathways
This compound is known to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the inhibitory effects on the JAK/STAT and PI3K/Akt/mTOR pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for addressing the solubility issues of this compound.
Caption: A logical workflow for overcoming the solubility issues of this compound.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and pharmacokinetics of Cucurbitacin B solid dispersion [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. oatext.com [oatext.com]
- 10. humapub.com [humapub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, characterization, cellular uptake and evaluation in vivo of solid lipid nanoparticles loaded with cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage and Administration of 2-epi-Cucurbitacin B in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and administration of 2-epi-Cucurbitacin B.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary biological activities?
This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, primarily isolated from plants of the Cucurbitaceae family.[1] It is structurally similar to Cucurbitacin B. Its unique stereochemistry at the C-25 position influences its biological activity and pharmacokinetic properties.[1] The primary reported biological activities of this compound include antitumor effects through the induction of apoptosis, and it is known to affect signaling pathways such as NF-κB and Wnt/β-catenin.[1]
2. What are the main challenges in the in vivo administration of this compound?
Like other cucurbitacins, this compound is a lipophilic molecule and is only slightly soluble in water.[2][3][4] This poor aqueous solubility presents a significant challenge for formulation and administration, particularly for intravenous routes. Additionally, information on its in vivo pharmacokinetics, optimal dosage, and potential toxicity is limited, requiring careful experimental design and dose-finding studies.
3. What are the potential signaling pathways modulated by this compound?
This compound has been reported to modulate the following signaling pathways:
-
NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses and cell survival.[1]
-
Wnt/β-catenin Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[1]
It is important to note that the closely related compound, Cucurbitacin B, has been shown to modulate a wider range of signaling pathways, including JAK/STAT3, PI3K/Akt, and MAPK.[5][6][7][8][9][10] Given the structural similarity, it is plausible that this compound may also affect these pathways.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents or vehicle formulations?
Answer:
Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.[11] The following strategies can be employed to improve its solubility for in vivo administration:
-
Co-solvents: A common approach for administering poorly soluble compounds is the use of a co-solvent system. For the related compound Cucurbitacin B, a solution of DMSO/water for injection has been used.[12] It is crucial to keep the concentration of DMSO low (typically <5-10% of the total injection volume) to avoid toxicity.[13]
-
Formulation with Surfactants: Surfactants like Cremophor EL have been used to formulate other poorly soluble drugs for intravenous administration. However, these can have their own biological effects and may impact the pharmacokinetics of the compound.[14]
-
Solid Dispersions: Preparing a solid dispersion of the compound can enhance its solubility and oral bioavailability.[15]
-
Nanosuspensions: Nanosuspension technology can also be employed to improve the pharmacokinetic profile of cucurbitacins.
Experimental Protocol: Preparation of a Co-solvent Formulation (based on Cucurbitacin B studies)
-
Prepare a stock solution of this compound in 100% DMSO.
-
For administration, dilute the stock solution with a suitable aqueous vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), to the final desired concentration.[12]
-
Ensure the final concentration of DMSO is minimized to a non-toxic level for the animal model being used.
-
Prepare the final formulation fresh before each administration to avoid precipitation.[12]
Issue 2: Determining the Optimal in vivo Dosage
Question: I am unsure about the effective dosage range for this compound in my animal model. How should I approach dose selection?
Answer:
Data from Cucurbitacin B in vivo Studies:
| Animal Model | Administration Route | Dosage Range | Reference |
| Rats | Intravenous (IV) | 0.1 mg/kg | [12] |
| Rats | Oral Gavage (PO) | 2-4 mg/kg | [12] |
| Mice | Intraperitoneal (IP) | 1.0 mg/kg/day | [16] |
| Mice (xenograft) | Oral Gavage (PO) | Not specified | [17] |
Experimental Protocol: Dose-Finding Study
-
Start with a Low Dose: Based on the data for Cucurbitacin B, you could start with a low dose (e.g., 0.1 mg/kg for IV or 1 mg/kg for PO/IP) and escalate the dose in different groups of animals.
-
Monitor for Efficacy: Assess the desired biological effect (e.g., tumor growth inhibition) at each dose level.
-
Monitor for Toxicity: Closely observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. The reported toxicity range for cucurbitacins in in vivo studies is between 2-12.5 mg/kg.[18][19]
-
Establish a Dose-Response Curve: Plot the observed efficacy and toxicity against the administered doses to determine the optimal therapeutic window.
Issue 3: Choosing the Appropriate Administration Route
Question: What is the most suitable route of administration for this compound in vivo?
Answer:
The choice of administration route depends on the experimental objectives and the pharmacokinetic properties of the compound.
-
Intravenous (IV) Injection: This route ensures 100% bioavailability and provides a rapid onset of action. However, it requires a formulation with good aqueous solubility and can be technically challenging. For poorly soluble compounds, care must be taken to avoid precipitation in the bloodstream.[20]
-
Oral Gavage (PO): This is a common and less invasive method for enteral administration.[21] However, cucurbitacins, like Cucurbitacin B, have been shown to have low oral bioavailability (approximately 10%), which means a larger dose may be required to achieve the desired systemic exposure.[2][12][22]
-
Intraperitoneal (IP) Injection: This route offers better bioavailability than oral administration for some compounds and is relatively easy to perform.
Experimental Protocol: Oral Gavage in Mice
This is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) protocols.
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.[21]
-
Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of the appropriate size for the mouse.[23]
-
Measurement of Insertion Depth: Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth and mark the needle.[23]
-
Administration: Gently insert the gavage needle into the esophagus and administer the prepared formulation. The maximum recommended dosing volume for mice is 10 ml/kg.[23][24]
-
Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.[25]
Experimental Protocol: Intravenous Injection in Mice (Tail Vein)
This is a general guideline and should be performed by trained personnel in accordance with IACUC protocols.
-
Animal Restraint and Warming: Place the mouse in a restraining device and warm the tail to dilate the lateral tail veins.
-
Needle and Syringe Preparation: Use a small gauge needle (e.g., 27-30G) and a syringe filled with the bubble-free formulation.
-
Injection: Insert the needle into one of the lateral tail veins and inject the solution slowly. The maximum bolus injection volume is typically 5 ml/kg.[13]
-
Confirmation of Correct Injection: Successful injection will be indicated by the absence of resistance and no bleb formation at the injection site.
-
Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound and its analogs.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discover.library.wales [discover.library.wales]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. instechlabs.com [instechlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2-epi-Cucurbitacin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-epi-Cucurbitacin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, naturally found in plants of the Cucurbitaceae family.[1] Its primary mechanism of action involves the inhibition of several key signaling pathways crucial for cancer cell proliferation, survival, and migration. These include the JAK/STAT, Wnt/β-catenin, and NF-κB pathways.[2][3][4][5]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent results in this compound experiments can arise from several factors:
-
Compound Stability: Cucurbitacins can be sensitive to temperature and pH.[1] Degradation can occur at elevated temperatures (above 70°C) and changes in pH can affect its activity. Ensure proper storage and handling of the compound.
-
Solvent and Solution Preparation: The choice of solvent and the final concentration of the solvent in the cell culture medium can affect cell viability and the compound's activity. It is crucial to use a consistent and low percentage of the solvent (e.g., DMSO <0.5%) in all experiments.
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[6][7][8] It is important to establish a dose-response curve for your specific cell line.
-
Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment. It is recommended to use cells within a consistent and low passage number range.
-
Experimental Conditions: Variations in cell density, incubation times, and reagent quality can all contribute to inconsistent results. Meticulous adherence to a standardized protocol is essential.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the assay being performed. Based on studies with the closely related Cucurbitacin B, the IC50 values can range from nanomolar to low micromolar concentrations.[7][9][10] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or no significant effect on cell viability.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at low temperatures and protected from light. Prepare fresh stock solutions. Consider verifying the compound's integrity via analytical methods if degradation is suspected. |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. Ensure accurate pipetting. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Test a range of concentrations up to a higher limit (e.g., 100 µM) to confirm. Consider using a different, more sensitive cell line as a positive control. |
| Sub-optimal Assay Conditions | Optimize cell seeding density and treatment duration. Ensure cells are in the logarithmic growth phase during treatment. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells and may mask the effect of the compound. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control. |
Issue 2: High variability between replicate wells in a cell viability assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and ensure consistent technique. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Contamination | Visually inspect cells for any signs of microbial contamination. If suspected, discard the cells and use a fresh, uncontaminated stock. |
Data Presentation
Table 1: Reported IC50 Values for Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 |
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 |
| Panc-1 | Pancreatic Cancer | ~0.1 | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | ~0.1 | Not Specified |
| U-2 OS | Osteosarcoma | 20-100 (significant viability reduction) | Not Specified |
| A549 | Lung Cancer | ~0.0123 | Not Specified |
| HCT116 | Colon Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| SK-OV-3 | Ovarian Cancer | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
| HepG-2 | Liver Cancer | Not Specified | Not Specified |
| BXPC-3 | Pancreatic Cancer | Not Specified | Not Specified |
| CFPAC-1 | Pancreatic Cancer | Not Specified | Not Specified |
Note: Data is for Cucurbitacin B, a close structural isomer of this compound. IC50 values can vary significantly between studies and experimental conditions.[7][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scisoc.or.th [scisoc.or.th]
minimizing cytotoxicity of 2-epi-Cucurbitacin B to normal cells
Welcome to the technical support center for 2-epi-Cucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on minimizing its cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, like other cucurbitacins, exerts its anticancer effects through the modulation of several key signaling pathways. It is a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][2][3] By inhibiting STAT3 phosphorylation, this compound can suppress the expression of downstream target genes involved in tumor progression.[4] Additionally, it has been shown to impact other pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest (typically at the G2/M phase), induction of apoptosis, and autophagy.[1][5][6][7][8]
Q2: Why does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: The cytotoxicity of this compound is not entirely selective for cancer cells.[9] The signaling pathways it inhibits, such as the JAK/STAT pathway, are also essential for the normal physiological functions of healthy cells, including immune responses and cell growth regulation.[3] Therefore, at effective anticancer concentrations, this compound can also disrupt these processes in normal cells, leading to off-target toxicity.[10]
Q3: What are the main strategies to reduce the cytotoxicity of this compound to normal cells?
A3: Several strategies are being explored to enhance the therapeutic index of this compound by minimizing its effects on normal cells. These include:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[6][11]
-
Nanoparticle-based Drug Delivery: Encapsulating this compound into nanocarriers, such as liposomes or polymer-based nanoparticles, can improve its solubility, stability, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[6][9][11][12]
-
Prodrug Approach: Modifying the chemical structure of this compound to create an inactive prodrug that is selectively activated in the tumor microenvironment can reduce systemic toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell line controls. | The concentration of this compound is too high for the specific normal cell line being used. | Perform a dose-response curve to determine the IC50 for your normal and cancer cell lines to identify a therapeutic window. Consider using concentrations below the IC50 for normal cells. |
| Inconsistent anticancer effects in vitro. | Degradation of this compound in the culture medium. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Minimize the exposure of the compound to light and repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous media. | This compound is a hydrophobic compound with limited aqueous solubility.[11] | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Consider using a formulation with solubilizing agents or a nanoparticle delivery system. |
| Lack of synergistic effect in combination therapy experiments. | The dose ratio or scheduling of the drug combination is not optimal. | Systematically evaluate different dose ratios (e.g., using the Chou-Talalay method to determine the combination index) and administration schedules (sequential vs. simultaneous) to identify the most effective synergistic interaction. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Cucurbitacin B in various cell lines. Note that this compound is an isomer of Cucurbitacin B, and their activities are expected to be comparable.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [5] |
| Cucurbitacin B | Vero | Normal Kidney | >20.0 (approx.) | [5] |
| Cucurbitacin B | U-2 OS | Osteosarcoma | ~40-50 (estimated from viability data) | [7] |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 | [13] |
| Cucurbitacin E | AGS | Gastric Cancer | ~0.1 µg/ml | [14] |
| Cucurbitacin E | Hu02 | Normal Cells | >2.0 µg/ml | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on both cancerous and normal cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on key signaling proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Strategies to minimize cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles for Synergistic Chemo-Photothermal Therapy of Breast Cancer [frontiersin.org]
- 13. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-epi-Cucurbitacin B under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-epi-Cucurbitacin B under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability of this compound: A Summary
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. The compound's integrity is primarily affected by temperature, pH, and, to a lesser extent, the storage solvent.
Temperature Stability
This compound's stability is inversely proportional to temperature, following first-order degradation kinetics.[1] Significant degradation has been observed at temperatures above 70°C within a few hours. For optimal stability during extraction processes, temperatures between 50-60°C are recommended.[1] While cucurbitacins are generally considered thermostable, with high boiling points, prolonged exposure to elevated temperatures will lead to degradation.[2]
Table 1: Temperature-Dependent Stability of Cucurbitacins
| Temperature | Stability/Observation | Source |
| > 70°C | Significant degradation within hours for this compound. | [1] |
| 50-60°C | Optimal extraction temperature range for this compound. | [1] |
| 52°C | Drying at this temperature provides moderate to high concentrations of Cucurbitacin B.[2] | |
| 40°C | Drying of Cucumis fruits at this temperature can lead to contamination with Penicillium simplicissimum.[2] | |
| 5°C (Chilled) | Nemafric-BL phytonematicide (containing Cucurbitacin B) has a predicted shelf-life of 35 weeks.[2] | |
| 38°C (Tropical) | Nemafric-BL phytonematicide (containing Cucurbitacin B) has a predicted shelf-life of 825 weeks.[2] | |
| Room Temperature | Storage of Cucurbitacin E-glycoside in an extract for two months resulted in a 92% reduction.[3] | |
| 4°C (Refrigeration) | Storage of Cucurbitacin E-glycoside in an extract for two months resulted in a 60% loss.[3] | |
| -20°C (Freezing) | Storage of Cucurbitacin E-glycoside in an extract for two months resulted in a 60% loss.[3] |
pH Stability
The pH of the storage solution can significantly impact the stability of cucurbitacins. A study on Cucurbitacin E-glycoside demonstrated a correlation between degradation and an increase in pH from 5 to above 9 in an extract stored at room temperature.[3] For a phytonematicide containing Cucurbitacin B, a post-fermentation pH of 3.7 was found to be stable, with final pH values after storage being 3.85 and 2.70.[2] This suggests that a slightly acidic environment may be preferable for long-term storage.
Table 2: pH-Related Observations for Cucurbitacin Stability
| pH Range | Observation | Compound | Source |
| 5 to >9 | Correlation between pH increase and 92% degradation at room temperature over two months. | Cucurbitacin E-glycoside | [3] |
| ~3.7 | Stable pH for a phytonematicide formulation. | Cucurbitacin B | [2] |
Solvent Stability
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the experimental sample in methanol to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 50:50 acetonitrile:water, increasing to 67:33 over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-40°C
-
Detection Wavelength: 230 nm (Cucurbitacins typically have a UV absorbance maximum around 230 nm).[4]
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples. Create a calibration curve from the peak areas of the standards to quantify the amount of this compound in the samples.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the handling and use of this compound.
Q1: My this compound solution appears to have lost activity over time. What could be the cause?
A1: Loss of activity is likely due to degradation. Consider the following:
-
Storage Temperature: Have you been storing the solution at the recommended temperature? For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
pH of the Solution: If your compound is in an aqueous buffer, the pH may have shifted over time, leading to degradation. It is recommended to use a buffered solution and to check the pH periodically. Based on available data for other cucurbitacins, a slightly acidic pH may improve stability.[2]
-
Solvent: While stock solutions in DMSO are common for biological assays, the long-term stability in this solvent at room temperature is not well-documented. It is best to prepare fresh dilutions from a frozen stock for each experiment.
-
Light Exposure: Although specific photostability data for this compound is limited, it is good practice to protect solutions from direct light by using amber vials or wrapping containers in foil.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results can stem from several factors:
-
Compound Integrity: Ensure your stock of this compound is not degraded. If in doubt, verify its purity by HPLC.
-
Pipetting Accuracy: When preparing dilute solutions for assays, even small pipetting errors can lead to significant variations in concentration. Use calibrated pipettes and prepare sufficient volumes to minimize errors.
-
Cell Culture Conditions: If you are performing cell-based assays, ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Thorough Mixing: Ensure the compound is completely dissolved and the solution is homogeneous before use.
Q3: The compound is not dissolving properly in my aqueous buffer.
A3: this compound has low water solubility.[4] To prepare aqueous solutions for cell culture or other biological assays:
-
First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.
-
Then, dilute the stock solution into your aqueous buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the experimental system.
-
Gentle warming and vortexing can aid dissolution.
Q4: I see unexpected peaks in my HPLC chromatogram when analyzing my sample.
A4: The presence of extra peaks could indicate:
-
Degradation Products: If the sample has been stored improperly, you may be observing peaks corresponding to degradation products of this compound.
-
Impurities in the Sample: The initial purity of your compound might be lower than expected.
-
Contamination: The sample or the HPLC system may be contaminated. Run a blank injection of your solvent to check for system contamination.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical experimental workflow for stability testing and the key signaling pathways modulated by Cucurbitacin B.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Shelf-life in cucurbitacin-containing phytonematicides: Non-conformity to Arrhenius model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining HPLC Separation of 2-epi-Cucurbitacin B from Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC separation of 2-epi-Cucurbitacin B from its isomers. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of purification processes.
Troubleshooting Guides
Effective troubleshooting is critical for achieving high-resolution separation of cucurbitacin isomers. The following table outlines common issues encountered during the HPLC separation of this compound, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Poor Resolution/Peak Co-elution | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Gradient slope is too steep. | - Column Selection: For epimeric separation, a chiral stationary phase (CSP) is often necessary. Columns with amylose or cellulose derivatives are effective for separating cucurbitacin isomers.[1] Standard C18 columns may not provide sufficient resolution for closely related isomers.- Mobile Phase Optimization: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous phase. For chiral separations, a mobile phase containing hexane/isopropanol or hexane/ethanol may be required.[1] The addition of a small percentage of an acid (e.g., trifluoroacetic acid, formic acid) can improve peak shape.[1]- Gradient Adjustment: Employ a shallower gradient to increase the separation time between closely eluting peaks.[2] |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Additives: Add a competing base (e.g., triethylamine) or an acid to the mobile phase to block active sites on the stationary phase.[3][4]- Reduce Sample Load: Decrease the concentration or injection volume of the sample.- pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[4] |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.[5]- Temperature Control: Use a column oven to maintain a constant temperature.- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit).- Particulate matter from the sample.- Mobile phase precipitation. | - Systematic Check: Disconnect the column and check the system pressure. If the pressure drops, the blockage is in the column. If not, check other components like the guard column and tubing.- Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.- Mobile Phase Miscibility: Ensure all components of the mobile phase are fully miscible. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the HPLC separation of this compound.
Q1: What is the most critical factor for separating this compound from Cucurbitacin B?
A1: The most critical factor is the choice of the HPLC column. Due to the stereoisomeric nature of this compound and Cucurbitacin B, a chiral stationary phase (CSP) is generally required for effective separation.[1] Standard reversed-phase columns like C18 may not provide baseline resolution.
Q2: Which type of chiral column is recommended for cucurbitacin isomer separation?
A2: Chiral columns with stationary phases based on polysaccharide derivatives, such as amylose or cellulose, have proven effective.[1] Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common choices.
Q3: What are typical mobile phases for chiral separation of cucurbitacins?
A3: For normal-phase chiral chromatography, mobile phases often consist of a mixture of an alkane (e.g., n-hexane, isohexane) and an alcohol (e.g., isopropanol, ethanol).[1] The ratio of these solvents is a key parameter to optimize for achieving the desired separation.
Q4: Can I use gradient elution for chiral separations?
A4: While isocratic elution is more common for chiral separations to ensure stable interactions with the CSP, a shallow gradient can sometimes be employed to reduce analysis time and improve peak shape, especially for complex mixtures.
Q5: How can I improve the peak shape of my cucurbitacin isomers?
A5: Peak tailing can be addressed by adding a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds, trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) can be effective. For basic compounds, diethylamine (DEA) or triethylamine (TEA) may be used.[6]
Q6: What detection wavelength should be used for this compound?
A6: Cucurbitacins typically have a UV absorbance maximum around 220-230 nm.[7] A detection wavelength in this range should provide good sensitivity for this compound.
Q7: My sample is not soluble in the mobile phase. What should I do?
A7: Ideally, the sample should be dissolved in the mobile phase. If solubility is an issue, you can dissolve the sample in a stronger solvent and inject a smaller volume. However, be aware that this can lead to peak distortion. It is best to choose an injection solvent that is as weak as possible while still ensuring sample solubility.[4]
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Separation of Cucurbitacin B Isomers
This protocol is based on a method for separating cucurbitacin isomers using a chiral column.[1]
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiral column with an amylose derivative stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized, starting with a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample containing the cucurbitacin isomers in the mobile phase to a concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Run the analysis for a sufficient time to allow for the elution of all isomers. d. Identify the peaks based on the retention times of reference standards for Cucurbitacin B and its isomers.
Protocol 2: Preparative HPLC for Isolation of Cucurbitacin B
This protocol outlines a general procedure for the preparative isolation of Cucurbitacin B, which can be adapted for the isolation of its epimers.[8]
-
HPLC System: A preparative HPLC system with a high-pressure binary gradient pump, a high-volume injector or sample loop (e.g., 200 µL), a diode array detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-40 min: Linear gradient from 30% to 70% B
-
40-45 min: 70% B
-
45-50 min: Linear gradient from 70% to 30% B
-
50-60 min: 30% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude or partially purified extract in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10-50 mg/mL). Filter the solution through a 0.45 µm filter.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions (30% B) for at least 3 column volumes. b. Perform a blank injection to ensure a clean baseline. c. Inject the sample. d. Collect fractions based on the elution profile, using the UV detector signal to identify the peaks of interest. e. Analyze the collected fractions using an analytical HPLC method (such as Protocol 1) to confirm the purity of the isolated compounds. f. Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Data Presentation
The following table summarizes typical HPLC parameters for the separation of cucurbitacins, providing a basis for method development.
| Parameter | Analytical HPLC [8] | Preparative HPLC [8] | Chiral HPLC [1] |
| Column Type | ODS C18 | C18 | Amylose derivative |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 10 mm, 5 µm | Not specified |
| Mobile Phase A | 0.01% K2HPO4 in water | 0.05% TFA in water | n-Hexane/Isopropanol |
| Mobile Phase B | Acetonitrile | Acetonitrile | (Isocratic) |
| Elution Type | Gradient | Gradient | Isocratic |
| Flow Rate | 1.2 mL/min | 4.0 mL/min | Not specified |
| Temperature | 35 °C | Ambient | Not specified |
| Detection Wavelength | 220 nm | 220 nm | 220-270 nm |
Mandatory Visualizations
Signaling Pathways
This compound and its isomers are known to affect several signaling pathways, primarily in the context of their anti-cancer properties.[9] The following diagrams illustrate the key pathways.
References
- 1. CN102297905A - HPLC (High Performance Liquid Chromatography) method for utilizing chiral column to separate, identify and prepare monomer matter from cucurbitacin mixture - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chiraltech.com [chiraltech.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. impactfactor.org [impactfactor.org]
- 9. Buy this compound [smolecule.com]
Technical Support Center: Enhancing the Bioavailability of 2-epi-Cucurbitacin B
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low bioavailability of 2-epi-Cucurbitacin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - The Bioavailability Challenge
Q1: What is this compound, and why is its bioavailability a significant concern?
A: this compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, known for its potent anti-cancer and anti-inflammatory properties.[1][2][3] The primary concern for its development as a therapeutic agent is its very low oral bioavailability.[4] This is because Cucurbitacin B (and its isomers) is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability, which severely limits its absorption into the bloodstream after oral administration.[5]
Q2: What are the known pharmacokinetic parameters of Cucurbitacin B from preclinical studies?
A: Pharmacokinetic studies, primarily in rats, have consistently demonstrated the poor oral absorption of Cucurbitacin B. The absolute oral bioavailability has been reported to be as low as 1.37% in one study and approximately 10% in another.[5][6][7][8] This variability can be influenced by the source of the compound (natural extract vs. commercial) and the formulation used.[8][9] Key pharmacokinetic parameters from oral administration studies in rats are summarized below.
Table 1: Pharmacokinetic Parameters of Cucurbitacin B in Rats (Oral Administration)
| Formulation / Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Absolute Bioavailability | Reference |
|---|---|---|---|---|---|
| 2 mg/kg (Oral Gavage) | 4.85 - 7.81 µg/L | ~30 min | - | ~10% | [6][7] |
| 4 mg/kg (Oral Gavage) | 4.85 - 7.81 µg/L | ~30 min | - | ~10% | [6][7] |
| 8 mg/kg (Commercial Source) | 3.41 x 10⁻⁵ mg/L | 3 h | - | 1.37% | [5][9] |
| Pure CuB | - | - | 187.41 ± 10.41 (ng/mL)*h | - | [4] |
| CuB-Solid Dispersion (1:7 ratio) | - | - | 692.44 ± 33.24 (ng/mL)*h | - |[4] |
Q3: What are the primary formulation strategies to improve the bioavailability of this compound?
A: The main strategies focus on overcoming the compound's poor solubility and/or permeability.[10] Key approaches documented for Cucurbitacin B include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix to increase the surface area, improve wettability, and convert the crystalline drug to a more soluble amorphous form.[4][11][12]
-
Nanoparticle-Based Formulations: Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and enhance absorption.[10] Successful examples include lipid-polymer hybrid nanoparticles, liposomes, and even naturally derived nanovesicles.[13][14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Section 2: Troubleshooting Guides for Formulation Development
This section provides detailed solutions for common experimental hurdles related to the formulation of this compound.
Issue: Poor dissolution and low absorption of this compound in in vivo models.
Solution 1: Solid Dispersion Technology
Solid dispersions are a highly effective method for enhancing the oral bioavailability of poorly soluble compounds like Cucurbitacin B.[4][12]
Q4: How can I prepare a solid dispersion of this compound?
A: The solvent evaporation method is a commonly used and effective technique.[4]
Experimental Protocol: Preparation of Cucurbitacin B Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Screen various hydrophilic carriers (e.g., PVP K30, Poloxamer 188, Soluplus®) for their ability to inhibit crystallization and maximize the solubility of this compound.
-
Dissolution: Dissolve this compound and the selected carrier in a suitable organic solvent (e.g., methanol, ethanol) at a specific ratio (e.g., 1:5 or 1:7 drug-to-carrier weight ratio).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Drying: Place the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion using a mortar and pestle.
-
Sieving and Storage: Sieve the resulting powder through a designated mesh to ensure uniform particle size and store it in a desiccator until further use.
Q5: What quantitative data supports the use of solid dispersions for Cucurbitacin B?
A: Studies have demonstrated a significant improvement in the pharmacokinetic profile of Cucurbitacin B when formulated as a solid dispersion.
Table 2: Bioavailability Enhancement with Cucurbitacin B Solid Dispersion (SD)
| Formulation | AUC₀₋₂₄h (ng/mL)*h | Fold Increase in Bioavailability | Reference |
|---|---|---|---|
| Pure Cucurbitacin B | 187.41 ± 10.41 | - | [4] |
| CuB-SD (1:7 Drug:Carrier) | 692.44 ± 33.24 | ~3.6-fold |[4] |
Q6: How should I characterize the prepared solid dispersion to confirm its properties?
A: Several analytical techniques are essential to confirm the successful formation of an amorphous solid dispersion.[4]
-
Differential Scanning Calorimetry (DSC): To confirm the absence of the drug's crystalline melting peak, indicating its conversion to an amorphous state.
-
X-Ray Powder Diffraction (XRPD): To verify the amorphous nature of the drug within the dispersion, characterized by the absence of sharp diffraction peaks corresponding to the crystalline drug.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify potential intermolecular interactions, such as hydrogen bonding between the drug and the carrier, which contribute to the stability of the amorphous form.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion and confirm a homogeneous distribution of the drug within the carrier.
Caption: Workflow for Solid Dispersion Formulation.
Solution 2: Nanoparticle Encapsulation
Encapsulating this compound into nanoparticles is another robust strategy to enhance its delivery and efficacy.[13][16]
Q7: What types of nanoparticle formulations have been successfully used for Cucurbitacin B?
A: Several nanocarrier systems have been developed:
-
Lipid-Polymer Hybrid Nanoparticles: These systems combine the structural integrity of biodegradable polymers like PLGA with the biomimetic advantages of a lipid shell, leading to stable and effective drug carriers.[13][17]
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[18][19] Advanced versions include cancer cell membrane-coated liposomes for targeted delivery.[14][20]
-
Cucumber-Derived Nanovesicles (CDNVs): A novel "green" approach using nanovesicles naturally present in cucumbers, which contain Cucurbitacin B, has shown enhanced anticancer effects compared to the free drug.[15]
Q8: Can you provide a protocol for preparing lipid-polymer hybrid nanoparticles?
A: A self-assembly modified nanoprecipitation technique is a reproducible method for this purpose.[17]
Experimental Protocol: Preparation of Lipid-Polymer Hybrid Nanoparticles
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and this compound in a water-miscible organic solvent like acetone or acetonitrile.
-
Aqueous Phase Preparation: Disperse the lipids (e.g., lecithin and a PEG-conjugated phospholipid) in an aqueous buffer solution.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The polymer and drug will precipitate, while the lipids self-assemble on the surface of the polymer core.
-
Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unentrapped drug and excess lipids.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant solution for storage at 4°C.
Q9: What are the expected physicochemical characteristics of these nanoparticles?
A: The quality of the nanoparticle formulation is determined by its size, uniformity, and drug-loading capacity.
Table 3: Typical Characteristics of Cucurbitacin B Lipid-Polymer Hybrid Nanoparticles
| Parameter | Typical Value Range | Significance | Reference |
|---|---|---|---|
| Particle Size (Z-average) | 90 - 130 nm | Influences circulation time and cellular uptake | [17] |
| Polydispersity Index (PDI) | 0.09 - 0.12 | Indicates a narrow, uniform size distribution | [17] |
| Entrapment Efficiency (EE%) | 49% - 80% | Represents the percentage of drug successfully loaded |[17] |
Caption: Workflow for Nanoparticle Formulation.
Section 3: Mechanism of Action & Study Design
Q10: How does improving bioavailability affect the biological mechanism of action of this compound?
A: Improving bioavailability through advanced formulations does not change the intrinsic molecular mechanism of the drug. Instead, it enhances its therapeutic effect by ensuring that a sufficient concentration of the active compound reaches the target site.[16] An effective delivery system potentiates the drug's ability to engage with its molecular targets, leading to a more robust biological response, such as increased apoptosis in cancer cells.[13][17]
Q11: What is the primary signaling pathway targeted by Cucurbitacin B?
A: The most well-documented molecular target of Cucurbitacin B is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][21][22] STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and invasion. Cucurbitacin B inhibits the phosphorylation of STAT3, preventing its activation and the transcription of its downstream target genes like the anti-apoptotic protein Bcl-2.[3][9][23] This inhibition ultimately leads to cell cycle arrest and apoptosis.[3]
Caption: Cucurbitacin B inhibits STAT3 signaling.
Q12: How should I design a basic pharmacokinetic study to compare my novel formulation to the unformulated drug?
A: A well-designed preclinical pharmacokinetic study is crucial for evaluating the success of your formulation. A standard approach using a rat model is outlined below.
Experimental Protocol: Comparative Pharmacokinetic Study in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (n=6 per group) with cannulated jugular veins for ease of blood sampling.[6][7]
-
Study Groups:
-
Group 1: Unformulated this compound (suspended in a vehicle like 0.5% CMC) administered via oral gavage.[21]
-
Group 2: Your novel formulation (e.g., solid dispersion, nanoparticles) administered via oral gavage at an equivalent dose.
-
Group 3 (Optional but recommended for absolute bioavailability): Unformulated drug administered intravenously (IV) at a lower dose (e.g., 0.1 mg/kg).[6][7]
-
-
Dosing: Administer the respective formulations to fasted rats.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) via the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated high-sensitivity analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, half-life). Compare the parameters of the formulated group to the unformulated group to determine the relative improvement in bioavailability. If an IV group was included, calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
References
- 1. Buy this compound [smolecule.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Encapsulation of cucurbitacin B into lipid polymer hybrid nanocarriers induced apoptosis of MDAMB231 cells through PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucumber-Derived Nanovesicles Containing Cucurbitacin B for Non-Small Cell Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and characterization of liposomes incorporating cucurbitacin E, a natural cytotoxic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
methods to reduce off-target effects of 2-epi-Cucurbitacin B
Welcome to the technical support center for 2-epi-Cucurbitacin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the off-target effects of this compound in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound, like other cucurbitacins, exhibits potent antitumor activity by targeting several key signaling pathways involved in cell proliferation, survival, and migration. The primary on-target effects are the inhibition of signaling pathways such as JAK/STAT3, Wnt/β-catenin, and PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
However, its use is associated with off-target toxicities, which are a significant concern. These compounds are known for their bitter taste and can cause detrimental effects on various healthy tissues.[4] The presence of a double bond at the C23 position and an acetyl group at C25 in some cucurbitacins are factors that have been identified to increase their toxicity.[5]
Q2: My non-cancerous cell lines are showing high toxicity to this compound. How can I reduce this?
A2: High cytotoxicity in non-cancerous cells is a common issue with cucurbitacins. Here are a few strategies to consider:
-
Structural Modification: Creating a prodrug of this compound can reduce its toxicity to normal cells while maintaining or even enhancing its anticancer activity.[6]
-
Encapsulation in Nanocarriers: Utilizing drug delivery systems like solid lipid nanoparticles (SLNs) can increase the passive targeted delivery of the drug to tumor sites, thereby reducing the dose required and minimizing systemic toxicity.[6]
-
Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on your non-cancerous control lines.
Q3: How can I improve the solubility and stability of this compound for my in vivo experiments?
A3: Poor solubility and stability can hinder the in vivo efficacy of this compound. Here are some troubleshooting suggestions:
-
Formulation with Nanocarriers: Innovative drug delivery strategies, such as nanocarrier systems, have been developed to improve the solubility and stability of cucurbitacins.[5] Co-assembly of this compound with polymers like dextran can enhance its water solubility and stability.[7]
-
pH Optimization: The stability of some cucurbitacins is pH-dependent. For instance, cucurbitacin E-glycoside degradation was noted to increase with a rise in pH from 5 to over 9.[8] While specific data for this compound is limited, it is advisable to maintain a stable pH in your formulations.
-
Solid Dispersion Technology: Preparing a solid dispersion of this compound with a suitable carrier can significantly improve its dissolution and pharmacokinetic profile.[6]
Troubleshooting Guides
Problem: High Systemic Toxicity Observed in Animal Models
Possible Cause: Off-target effects of this compound on healthy tissues.
Solutions:
-
Targeted Drug Delivery: Employ nanocarrier systems to enhance the delivery of this compound specifically to the tumor site. This can be achieved through:
-
Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect in tumors with nanocarriers.
-
Active Targeting: Conjugating the nanocarrier with ligands that bind to receptors overexpressed on cancer cells.
-
-
Prodrug Approach: Synthesize a prodrug of this compound that is activated under specific conditions found in the tumor microenvironment, such as low pH or high levels of certain enzymes.[6]
-
Combination Therapy: Investigate synergistic effects with other chemotherapeutic agents. This may allow for a reduction in the dosage of this compound, thereby lowering its systemic toxicity.[3]
Problem: Inconsistent Anti-cancer Effects in in vitro Assays
Possible Cause: Degradation or poor solubility of this compound in culture media.
Solutions:
-
Fresh Stock Preparation: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.
-
Solvent Optimization: Ensure that the solvent used to dissolve this compound is compatible with your cell culture conditions and does not precipitate upon dilution in the media.
-
Formulation Check: If using a formulated version of this compound, verify the stability and release kinetics of the formulation under your experimental conditions.
Quantitative Data Summary
Table 1: Cytotoxicity of Cucurbitacins in Different Cell Lines
| Cucurbitacin | Cell Line | ED50 (approx.) | Reference |
| Cucurbitacin B | Human Glioblastoma Multiforme (GBM) | 10⁻⁷ M | [9] |
| Cucurbitacin B | Cutaneous Squamous Cell Carcinoma (CSCC) | 4 x 10⁻⁷ - 10⁻⁵ M | [10] |
Table 2: Acute Toxicity of Cucurbitacins in Animal Models
| Cucurbitacin | Animal Model | LD50 | Reference |
| Cucurbitacin A | Male Mice | 1.2 mg/kg | [5] |
| Cucurbitacin A | Female Rats | 2.0 mg/kg | [5] |
| Cucurbitacin B | Mice | 1.0 mg/kg | [5] |
| Cucurbitacin E | Mice | 2.0 mg/kg | [5] |
Experimental Protocols
Protocol 1: Preparation of a Polymer-Drug Conjugate for Reduced Off-Target Effects
This protocol is adapted from a study on Cucurbitacin B and Paclitaxel co-delivery.[7]
Objective: To create a dextran-based polymeric prodrug of this compound to enhance solubility and provide a basis for targeted delivery.
Materials:
-
This compound
-
Dextran (DEX)
-
Reactive oxygen species (ROS)-sensitive linker
-
Appropriate solvents and reagents for conjugation chemistry
Methodology:
-
Functionalization of Dextran: Activate the hydroxyl groups on dextran to enable conjugation with the ROS-sensitive linker.
-
Linker Attachment: Covalently attach the ROS-sensitive linker to the functionalized dextran.
-
Conjugation of this compound: Covalently graft this compound to the dextran-linker conjugate.
-
Purification: Purify the resulting this compound-dextran conjugate to remove unreacted components.
-
Characterization: Characterize the conjugate for drug loading, particle size, and in vitro drug release in response to ROS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for reducing off-target effects.
Caption: Workflow for nanocarrier formulation of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species-Responsive Nanococktail With Self-Amplificated Drug Release for Efficient Co-Delivery of Paclitaxel/Cucurbitacin B and Synergistic Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B markedly inhibits growth and rapidly affects the cytoskeleton in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-epi-Cucurbitacin B Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-epi-Cucurbitacin B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Starting Material: this compound is sensitive to high temperatures and both acidic and alkaline conditions.[1] | - Maintain reaction temperatures between 50-60°C.[1] - Use a neutral pH buffer if compatible with the reaction. - Minimize reaction time. |
| Poor Reactivity of this compound: Steric hindrance or unfavorable electronic effects of the target functional group. | - Use a more reactive derivatizing agent. - Increase the stoichiometry of the derivatizing agent. - Consider using a catalyst to enhance reactivity. | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions. | - Ensure this compound and reagents are soluble in the chosen solvent. - Use anhydrous solvents if the reagents are sensitive to moisture. | |
| Multiple Products/Lack of Selectivity | Non-specific Reaction: The derivatizing agent is reacting with multiple functional groups on the this compound molecule. The 2-hydroxyl group is generally more reactive than the 16-hydroxyl group.[2] | - Employ protecting groups to block more reactive sites. For instance, protect the more reactive 2-hydroxyl group before targeting the 16-hydroxyl group.[2] - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reaction. - Use a more selective derivatizing agent. |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material/Byproducts: This can make chromatographic separation challenging. | - Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for purification.[3] - Consider derivatizing the product further to alter its polarity for easier separation. - Employ alternative purification techniques like flash chromatography.[3] |
| Product Instability during Purification: The purified derivative may be unstable under the purification conditions. | - Use mild purification conditions (e.g., neutral pH, low temperature). - Minimize the time the product is on the column. | |
| Product Decomposition upon Storage | Inherent Instability of the Derivative: The newly introduced functional group may render the molecule unstable. | - Store the purified derivative at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). - Store in a desiccated environment to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the derivatization of this compound?
A1: The most critical parameters are temperature and pH. This compound is thermally labile and degrades at temperatures above 70°C.[1] It is also susceptible to hydrolysis under both acidic and alkaline conditions.[1] Therefore, maintaining a reaction temperature between 50-60°C and a near-neutral pH (if the reaction chemistry allows) is crucial for maximizing yield and minimizing degradation.
Q2: How can I achieve regioselective derivatization on this compound?
A2: Regioselectivity can be achieved by leveraging the differential reactivity of the hydroxyl groups or by using protecting groups. The 2-hydroxyl group is generally more sterically accessible and reactive than the 16-hydroxyl group.[2] For reactions where the less reactive hydroxyl group is the target, it is advisable to protect the more reactive hydroxyl group first.
Q3: What are some common protecting groups for the hydroxyl functions in cucurbitacins?
A3: While specific examples for this compound are not abundant in the literature, general principles of organic synthesis suggest the use of silyl ethers (e.g., TBDMS) or acetals as protecting groups for hydroxyls. These are generally stable under a range of reaction conditions and can be selectively removed.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the disappearance of the starting material and the formation of the product.[3] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis. For product characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular weight and structure of the derivative.[3]
Q5: My purified derivative shows signs of degradation over time. How can I improve its stability?
A5: The stability of cucurbitacin derivatives can be a concern. To enhance stability, store the compound in a tightly sealed container at low temperatures (-20°C or below), preferably under an inert atmosphere like argon or nitrogen to prevent oxidation. Lyophilization of the purified product can also improve its long-term stability.
Experimental Protocols
General Protocol for Acylation of this compound
This protocol is a general guideline and may require optimization for specific acylating agents.
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Reagent Addition: Add the acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine, pyridine) to the reaction mixture. The reaction should be carried out at a controlled temperature, typically between 0°C to room temperature, depending on the reactivity of the acylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.
-
Characterization: Characterize the purified derivative using NMR and MS.
Visualizations
Experimental Workflow for this compound Derivatization
Caption: A generalized workflow for the derivatization of this compound.
Signaling Pathway Inhibition by Cucurbitacin Derivatives```dot
References
Technical Support Center: Addressing Resistance to 2-epi-Cucurbitacin B in Cancer Cells
Welcome to the technical support center for researchers utilizing 2-epi-Cucurbitacin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during your in vitro and in vivo cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a potent natural triterpenoid, primarily exerts its anticancer effects by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][2][3][4][5][6][7] Specifically, it is known to inhibit the phosphorylation of JAK2 and STAT3, which are critical for tumor cell proliferation, survival, and angiogenesis.[1][2][4][8] Inhibition of this pathway leads to G2/M cell cycle arrest and induction of apoptosis.[8][9][10] Additionally, it can modulate other pathways such as the MAPK and PI3K/Akt/mTOR signaling cascades.[1][11][12]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms could contribute to acquired resistance to this compound:
-
Alterations in the JAK/STAT Pathway: This is a primary suspect. Mutations in JAK2 or STAT3 could prevent the binding of this compound or lead to constitutive activation of the pathway downstream of the drug's target.[5]
-
Feedback Loop Activation: Cancer cells can develop resistance by activating feedback loops that reactivate STAT3. For instance, inhibition of the MEK/ERK pathway by some targeted therapies can lead to the activation of a STAT3-mediated survival pathway.[2][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration and efficacy. While direct evidence for this compound is limited, this is a common mechanism of multidrug resistance.[12]
-
Upregulation of Pro-survival Pathways: Cells may upregulate alternative survival pathways to compensate for the inhibition of JAK/STAT signaling. This can include the PI3K/Akt/mTOR pathway.
-
Induction of Autophagy: Autophagy can act as a pro-survival mechanism, allowing cancer cells to endure the stress induced by this compound. Instead of undergoing apoptosis, cells may utilize autophagy to recycle cellular components and maintain viability.[11][13][14][15][16]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in the drug response, leading to resistance.[17]
Q3: How can I experimentally confirm if my cells have developed resistance?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
If you observe a significant rightward shift in the dose-response curve and a higher IC50 value for this compound in your experimental cell line compared to the parental line, it is a strong indicator of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance Phenotype: Repeat the cell viability assay with a fresh stock of this compound to rule out compound degradation. Ensure consistent cell seeding densities and incubation times.
-
Investigate the JAK/STAT Pathway:
-
Western Blot Analysis: Compare the phosphorylation levels of JAK2 and STAT3 (p-JAK2, p-STAT3) in sensitive and resistant cells after treatment with this compound. Resistant cells may show sustained or reactivated phosphorylation.
-
Gene Sequencing: Sequence the kinase domains of JAK2 and STAT3 in your resistant cell line to identify potential mutations that could confer resistance.
-
-
Assess ABC Transporter Expression and Function:
-
qRT-PCR and Western Blot: Measure the mRNA and protein levels of common ABC transporters like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).
-
Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.
-
-
Evaluate Autophagy Induction:
-
Western Blot for LC3-II: An increase in the conversion of LC3-I to LC3-II is a marker of autophagy.
-
Fluorescence Microscopy: Use autophagy reporters like GFP-LC3 to visualize the formation of autophagosomes.
-
Functional Assays: Treat resistant cells with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) in combination with this compound to see if sensitivity is restored.
-
Issue 2: Heterogeneous Response to this compound Treatment
If you observe a subpopulation of cells surviving treatment, this may indicate the emergence of a resistant clone.
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand individual surviving cells to establish clonal populations.
-
Characterize Clones: Determine the IC50 of this compound for each clone to confirm varying levels of resistance.
-
Molecular Analysis of Clones: Perform the molecular analyses described in "Issue 1" on the resistant clones to identify the specific resistance mechanisms at play in each subpopulation.
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 (Lung Cancer) | 50 | 500 | 10 |
| MCF-7 (Breast Cancer) | 35 | 420 | 12 |
| PANC-1 (Pancreatic Cancer) | 70 | 840 | 12 |
Table 2: Changes in Protein Expression in Resistant vs. Sensitive Cells.
| Protein | Change in Resistant Cells | Potential Implication |
| p-STAT3 (Tyr705) | Sustained or increased phosphorylation post-treatment | Reactivation of the target pathway |
| ABCB1 (P-gp) | Increased expression | Enhanced drug efflux |
| LC3-II | Increased levels | Upregulation of pro-survival autophagy |
| Bcl-2 | Increased expression | Inhibition of apoptosis |
| p-Akt (Ser473) | Increased phosphorylation | Activation of alternative survival pathway |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks and plates
-
Cryopreservation medium
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 to IC20).
-
Culture and Monitoring: Culture the cells in the presence of the drug. Initially, a significant portion of the cells may die. Monitor the culture for the recovery of a proliferating population.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and Expand: Repeat the process of recovery and dose escalation. At each stable step, freeze down a stock of the cells.
-
Characterization of Resistant Line: Once a cell line is established that can tolerate a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), characterize its resistance profile by re-determining the IC50 and performing the molecular analyses described in the troubleshooting section.
Protocol 2: Western Blot Analysis of JAK/STAT Pathway Activation
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-STAT3 Tyr705, total STAT3, p-JAK2, total JAK2, GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed both sensitive and resistant cells and treat them with this compound at various concentrations and time points. Include an untreated control.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein and the loading control.
Mandatory Visualizations
Caption: Resistance mechanisms to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B induces autophagy and apoptosis by suppressing CIP2A/PP2A/mTORC1 signaling axis in human cisplatin resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cucurbitacin induces autophagy through mitochondrial ROS production which counteracts to limit caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autophagy is associated with cucurbitacin D-induced apoptosis in human T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cucurbitacin E Induces Autophagy via Downregulating mTORC1 Signaling and Upregulating AMPK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of 2-epi-Cucurbitacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-epi-Cucurbitacin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Cucurbitacin B?
A1: this compound is a stereoisomer of Cucurbitacin B, a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. The "2-epi" designation refers to a different stereochemical configuration at the C-25 position.[1] This structural difference can influence its biological activity and pharmacokinetic properties, potentially leading to enhanced efficacy against certain cancer cell lines and reduced toxicity to normal cells compared to Cucurbitacin B.[1]
Q2: What is the primary mechanism of action of this compound as an anti-cancer agent?
A2: The primary anti-cancer mechanism of cucurbitacins, including this compound, involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the phosphorylation of STAT3.[2] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis. By inhibiting STAT3 phosphorylation, this compound can induce apoptosis and cell cycle arrest in cancer cells. It also affects other signaling pathways such as the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.
Q3: What are the main challenges in the therapeutic use of this compound?
A3: The main challenges are its high toxicity to normal cells and a narrow therapeutic window, which limits its clinical application.[3][4] Additionally, like other cucurbitacins, it has poor water solubility, which can lead to low bioavailability.[5][6]
Q4: What strategies can be employed to enhance the therapeutic index of this compound?
A4: Several strategies are being explored:
-
Combination Therapy: Using this compound in combination with standard chemotherapeutic agents (e.g., docetaxel, gefitinib) can lead to synergistic effects, allowing for lower, less toxic doses of each compound.[7]
-
Structural Modification: Synthesizing derivatives of this compound can reduce its toxicity while maintaining or even enhancing its anti-cancer activity.[3]
-
Drug Delivery Systems: Formulations such as solid dispersions can improve the solubility and oral bioavailability of cucurbitacins.[5]
-
Prodrugs: Designing bioreductive prodrugs can target the release of the active compound specifically in the tumor microenvironment, reducing systemic toxicity.[4][8]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays (e.g., MTT). | 1. Poor water solubility of this compound leading to precipitation in media. 2. Interference of the compound with the assay itself (e.g., enhanced MTT reduction).[9] 3. Variation in cell seeding density. | 1. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (<0.1%) and consistent across all wells. Visually inspect for precipitation. 2. Consider using a different viability assay (e.g., CellTiter-Glo®) to confirm results. 3. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. |
| Difficulty in detecting inhibition of STAT3 phosphorylation by Western blot. | 1. Suboptimal antibody concentration or quality. 2. Insufficient treatment time or compound concentration. 3. Issues with sample preparation (e.g., phosphatase activity). | 1. Titrate the primary antibody to determine the optimal concentration. Use a positive control (e.g., cells treated with a known STAT3 activator like IL-6) to validate the antibody. 2. Perform a time-course and dose-response experiment to identify the optimal conditions for observing STAT3 phosphorylation inhibition. 3. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |
| Unexpectedly high cell viability at high concentrations. | 1. Compound precipitation at higher concentrations. 2. The compound may be enhancing the metabolic activity of surviving cells, leading to an artifact in MTT assays.[9] | 1. Check the solubility of this compound in your cell culture media at the concentrations used. 2. Cross-validate results with a method that directly counts viable cells, such as trypan blue exclusion. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Toxicity in animal models (e.g., weight loss, lethargy). | 1. The dose of this compound is too high. 2. Issues with the vehicle used for administration. | 1. Perform a dose-finding study to determine the maximum tolerated dose (MTD). 2. Ensure the vehicle is well-tolerated by the animals. Common vehicles for poorly soluble compounds include solutions with DMSO, PEG, and Tween 80. Run a vehicle-only control group. |
| Lack of tumor growth inhibition. | 1. Insufficient dose or bioavailability. 2. The tumor model is not sensitive to the mechanism of action of this compound. 3. Ineffective drug formulation. | 1. Increase the dose up to the MTD. Analyze the pharmacokinetics of your formulation to ensure adequate drug exposure at the tumor site. 2. Confirm that the xenograft cell line has an activated STAT3 pathway. 3. Consider formulating this compound as a solid dispersion or in a nanoparticle-based delivery system to improve bioavailability.[5] |
| Precipitation of the compound during formulation for injection. | 1. Poor solubility of this compound in the chosen vehicle. | 1. Test different vehicle compositions. Sonication or gentle heating may aid in dissolution. 2. Prepare the formulation fresh before each administration to minimize precipitation over time. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of a Cucurbitacin B Derivative (Compound 10b)
| Cell Line | Compound | IC50 (µM) | Therapeutic Index (TI) | Fold Improvement in TI |
| HepG-2 (Hepatocellular Carcinoma) | Cucurbitacin B | - | 0.32 | - |
| HepG-2 (Hepatocellular Carcinoma) | Compound 10b | 0.63 | 4.71 | 14.7 |
| L-O2 (Normal Hepatocyte) | Cucurbitacin B | - | - | - |
| L-O2 (Normal Hepatocyte) | Compound 10b | >3 | - | - |
| Data adapted from a study on Cucurbitacin B derivatives, demonstrating the potential for structural modification to improve the therapeutic index.[2] |
Table 2: Pharmacokinetics of Cucurbitacin B in Different Formulations
| Formulation | AUC0-∞ (ng/mL*h) | Fold Increase in Bioavailability |
| Pure Cucurbitacin B | 187.41 ± 10.41 | - |
| Cucurbitacin B - Solid Dispersion (1:5) | 498.77 ± 26.27 | 2.66 |
| Cucurbitacin B - Solid Dispersion (1:7) | 692.44 ± 33.24 | 3.70 |
| Data from a study on solid dispersion formulations to enhance the oral bioavailability of Cucurbitacin B.[5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cancer cell proliferation in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium and allow them to attach overnight.[10]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After the incubation, add 100 µL of solubilization solution to each well.[10]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of p-STAT3 (Tyr705) in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line with active STAT3 signaling
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time and concentration.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the anti-p-STAT3 (Tyr705) primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Vehicle for administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Administer this compound (at a predetermined dose based on MTD studies) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., three times per week).[12]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: JAK/STAT3 signaling pathway inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Strategies to enhance the therapeutic index of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined antitumor activity of cucurbitacin B and docetaxel in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 2-epi-Cucurbitacin B vs. Cucurbitacin B
In the landscape of natural product-based cancer research, cucurbitacins have emerged as a prominent class of tetracyclic triterpenoids with potent cytotoxic and anti-proliferative activities. Among these, Cucurbitacin B has been extensively studied, revealing its multifaceted mechanisms of action against various cancer types. Its stereoisomer, 2-epi-Cucurbitacin B, is also recognized for its biological activities, yet a direct and detailed comparative analysis of their efficacy remains a subject of scientific inquiry. This guide provides a comprehensive comparison based on available experimental data, with a focus on their anti-cancer properties.
Quantitative Analysis of Cytotoxic Activity
Table 1: Cytotoxicity of Cucurbitacin B in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Breast Cancer | MCF-7 | 12.0[1] | Not Specified |
| Glioblastoma | U87, U118, U343, U373, T98G | ~0.1 | Not Specified |
| Cholangiocarcinoma | KKU-213 | 0.048 | 24 |
| Cholangiocarcinoma | KKU-214 | 0.088 | 24 |
| Prostate Cancer | PC-3 | 9.67 | 24 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay type.
Mechanisms of Action: A Comparative Overview
Both this compound and Cucurbitacin B are reported to exert their anti-cancer effects through the induction of apoptosis and cell cycle arrest. However, the molecular pathways and specific protein interactions have been more thoroughly elucidated for Cucurbitacin B.
This compound:
General findings suggest that this compound's anti-tumor effects are mediated through the induction of apoptosis, involving mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.[2] It is also suggested to affect crucial signaling pathways like NF-κB and Wnt/β-catenin, which are involved in cell proliferation and survival.[2] The unique stereochemistry at the C-2 position is thought to influence its biological activity and pharmacokinetic properties, potentially offering a different therapeutic window compared to other cucurbitacins.[2]
Cucurbitacin B:
Cucurbitacin B has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[1] Furthermore, it is a potent inhibitor of the JAK/STAT signaling pathway, particularly STAT3, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.[1][3] Inhibition of the PI3K/Akt/mTOR pathway is another well-documented mechanism through which Cucurbitacin B exerts its anti-cancer effects.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by Cucurbitacin B and a general workflow for assessing the cytotoxic and apoptotic effects of these compounds.
Caption: Signaling pathways modulated by Cucurbitacin B.
Caption: General experimental workflow for evaluating cucurbitacins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments used to evaluate the efficacy of cucurbitacins.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the cucurbitacin compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the cucurbitacin compound at the desired concentration and time point.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Conclusion
Cucurbitacin B is a well-characterized natural compound with potent anti-cancer activity, supported by a large body of experimental data detailing its cytotoxic effects and mechanisms of action. In contrast, while this compound is known to be a stereoisomer with cytotoxic properties, there is a significant lack of publicly available, detailed quantitative data to allow for a direct and robust comparison of its efficacy with Cucurbitacin B. The unique stereochemistry of this compound suggests it may have a distinct pharmacological profile, warranting further investigation to fully elucidate its therapeutic potential. Future studies focusing on direct, side-by-side comparisons of these two compounds under identical experimental conditions are necessary to definitively determine their relative efficacies and to guide further drug development efforts.
References
2-epi-Cucurbitacin B Demonstrates Potent Anticancer Activity Across Diverse Cancer Cell Lines
A comprehensive review of existing research highlights the significant potential of 2-epi-Cucurbitacin B as a broad-spectrum anticancer agent. Studies across numerous cancer cell lines reveal its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of key signaling pathways.
This compound, a naturally occurring tetracyclic triterpenoid, has been the subject of extensive research for its pharmacological properties, particularly its anticancer effects.[1][2] This comparison guide synthesizes findings from multiple studies to provide a detailed overview of its efficacy in various cancer cell lines, the experimental protocols used to validate its activity, and the underlying molecular mechanisms.
Comparative Anticancer Activity of this compound
The inhibitory concentration 50 (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, demonstrating its broad-spectrum activity.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Breast Cancer | MCF-7 | 4.12 | 48 | [3] |
| Breast Cancer | MDA-MB-231 | 3.68 | 48 | [3] |
| Cholangiocarcinoma | KKU-213 | 0.048 | 24 | [4] |
| Cholangiocarcinoma | KKU-213 | 0.036 | 48 | [4] |
| Cholangiocarcinoma | KKU-213 | 0.032 | 72 | [4] |
| Cholangiocarcinoma | KKU-214 | 0.088 | 24 | [4] |
| Cholangiocarcinoma | KKU-214 | 0.053 | 48 | [4] |
| Cholangiocarcinoma | KKU-214 | 0.04 | 72 | [4] |
| Lung Cancer | A549 | 0.009 (Compound 21, a derivative) | Not Specified | [5] |
| Pancreatic Cancer | Multiple Cell Lines | 0.1 | Not Specified | [6] |
Note: The table presents a selection of available data. IC50 values can vary based on experimental conditions.
The data clearly indicates that this compound is highly potent, with IC50 values often in the nanomolar to low micromolar range. Its efficacy is evident across different cancer types, including breast, cholangiocarcinoma, lung, and pancreatic cancers.[3][4][5][6]
Experimental Protocols for Validation
The anticancer activities of this compound have been validated through a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[3]
Cell Cycle Analysis (Flow Cytometry): This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), along with RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is a common finding after treatment with Cucurbitacin B.[4][7]
Apoptosis Assay (Annexin V/PI Staining): This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are exposed to this compound.
-
Harvesting and Staining: Cells are harvested and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the research process and the molecular mechanisms of this compound, the following diagrams illustrate a typical experimental workflow and a key signaling pathway it modulates.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
One of the primary mechanisms through which this compound exerts its anticancer effects is by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][6] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
By inhibiting the phosphorylation of JAK and subsequently STAT proteins, this compound prevents the transcription of target genes that promote cancer cell growth and survival.[1][8] This disruption of the JAK/STAT pathway is a key contributor to its observed anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scisoc.or.th [scisoc.or.th]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Synergistic Power of Cucurbitacin B in Chemotherapy: A Comparative Guide
A comprehensive analysis of the enhanced anti-cancer effects achieved by combining Cucurbitacin B with conventional chemotherapy drugs.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects of Cucurbitacin B with various chemotherapy agents. The following sections detail the enhanced efficacy, underlying molecular mechanisms, and experimental data supporting the use of these combination therapies in cancer treatment.
Disclaimer: Initial literature searches for the synergistic effects of 2-epi-Cucurbitacin B with chemotherapy drugs did not yield sufficient specific data. Therefore, this guide focuses on the extensively studied and closely related compound, Cucurbitacin B (CuB) . The findings presented here for Cucurbitacin B may offer valuable insights into the potential of its isomers, but direct extrapolation should be approached with caution.
Cucurbitacin B, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has demonstrated potent anti-cancer properties.[1][2] While effective on its own, recent research has highlighted its significant synergistic potential when combined with conventional chemotherapy drugs. This synergy not only enhances the therapeutic efficacy but also holds the promise of overcoming drug resistance and reducing treatment-related toxicity by allowing for lower dosages of cytotoxic agents.[1]
Comparative Efficacy of Cucurbitacin B Combination Therapies
The synergistic effect of Cucurbitacin B with a range of chemotherapy drugs has been evaluated in various cancer cell lines. The combination therapies consistently demonstrate superior performance in inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle compared to monotherapy with either Cucurbitacin B or the chemotherapy drug alone.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the key quantitative data from studies investigating the synergistic cytotoxicity of Cucurbitacin B with different chemotherapy drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Combination Index (CI) | Reference(s) |
| Cisplatin | Laryngeal Squamous Cell Carcinoma | Hep-2 | Enhanced growth inhibition, cell cycle arrest, and apoptosis. | Not explicitly quantified, but described as synergistic. | [3] |
| Cutaneous Squamous Cell Carcinoma | SRB1, SRB12, SCC13, COLO16 | Potentiated anti-proliferative effect. | Not explicitly quantified, but described as synergistic. | [4][5] | |
| Bladder Cancer | MB49 | Reduced cell proliferation and tumor development. | Not explicitly quantified, but described as synergistic. | [6] | |
| Doxorubicin | Anaplastic Thyroid Carcinoma | 8505C, CAL62 | Increased cytotoxicity and apoptosis. | < 1.0 | [7] |
| Hepatocellular Carcinoma | HepG2 | Additive cytotoxicity, increased intracellular Doxorubicin concentration. | Not explicitly quantified, but described as additive/synergistic. | [8] | |
| Paclitaxel | Ovarian Cancer | A2780/Taxol | Overcomes paclitaxel resistance and induces apoptosis. | Not explicitly quantified, but described as synergistic. | [9] |
| Gastric Cancer | Not specified | Co-delivery via nanococktail showed synergistic treatment. | Not explicitly quantified, but described as synergistic. | [10] | |
| Gemcitabine | Pancreatic Cancer | Not specified | Synergistic antiproliferative effect. | Not explicitly quantified, but described as synergistic. | [1] |
| Breast Cancer | MDA-MB-231 | Inhibited proliferation and reduced tumor volume. | Not explicitly quantified, but described as synergistic. | [1][11] | |
| Docetaxel | Laryngeal Cancer | Hep-2 | Greater efficacy in growth inhibition, cell cycle arrest, and apoptosis. | Not explicitly quantified, but described as synergistic. | [12][13] |
Underlying Molecular Mechanisms of Synergy
The synergistic effects of Cucurbitacin B with chemotherapy drugs are attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and drug resistance.
Key Signaling Pathways Modulated by Cucurbitacin B Combination Therapy
Cucurbitacin B, in combination with chemotherapeutic agents, often targets key nodes in signaling pathways that are dysregulated in cancer. A significant mechanism is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is a central regulator of cancer cell proliferation and survival.[13][14] Additionally, the combination therapies have been shown to impact the PI3K/Akt/mTOR pathway, which is critical for cell growth and metabolism.[1][6]
The diagram below illustrates the major signaling pathways affected by the combination of Cucurbitacin B and chemotherapy drugs, leading to enhanced apoptosis and cell cycle arrest.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies from key studies are provided below.
General Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of Cucurbitacin B and a chemotherapy drug in cancer cell lines.
Detailed Methodologies
Cell Culture and Drug Treatment:
-
Cell Lines: Human cancer cell lines such as Hep-2 (laryngeal cancer), A2780/Taxol (paclitaxel-resistant ovarian cancer), and 8505C (anaplastic thyroid carcinoma) are commonly used.[7][9][12]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Cucurbitacin B and chemotherapy drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of Cucurbitacin B, the chemotherapy drug, or their combination for 24, 48, or 72 hours.[12]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[12]
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining):
-
Cells are seeded in 6-well plates and treated with the drugs for a specified period (e.g., 48 hours).
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis:
-
Cells are treated with the drug combinations, and total protein is extracted using RIPA lysis buffer.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Cyclin B1) overnight at 4°C.[3][12]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The evidence strongly suggests that Cucurbitacin B acts as a potent chemosensitizer, enhancing the efficacy of various chemotherapy drugs across a range of cancer types. The synergistic interactions are underpinned by the compound's ability to modulate key cancer-related signaling pathways, leading to increased apoptosis and cell cycle arrest.
Future research should focus on:
-
In vivo studies and clinical trials: To validate the promising in vitro findings in more complex biological systems and ultimately in patients.[4]
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing and administration schedules for combination therapies.
-
Investigation of this compound and other isomers: To determine if related cucurbitacins possess similar or enhanced synergistic properties.
-
Development of novel delivery systems: Such as nanoformulations, to improve the bioavailability and targeted delivery of Cucurbitacin B and its combination partners, thereby maximizing therapeutic outcomes while minimizing side effects.[10]
This comparative guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Cucurbitacin B in combination chemotherapy, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin B and cancer intervention: Chemistry, biology and mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B, a small molecule inhibitor of the Stat3 signaling pathway, enhances the chemosensitivity of laryngeal squamous cell carcinoma cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Oxygen Species-Responsive Nanococktail With Self-Amplificated Drug Release for Efficient Co-Delivery of Paclitaxel/Cucurbitacin B and Synergistic Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined antitumor activity of cucurbitacin B and docetaxel in laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of 2-epi-Cucurbitacin B and Other STAT3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its critical role in tumor cell proliferation, survival, and immune evasion.[1] The persistent activation of STAT3 is a hallmark of numerous cancers, making the development of potent and selective STAT3 inhibitors a significant area of research.[2] Among the various classes of STAT3 inhibitors, natural products have emerged as a promising source of novel therapeutic agents. This guide provides a comparative analysis of 2-epi-Cucurbitacin B, a naturally occurring tetracyclic triterpenoid, with other prominent STAT3 inhibitors.
Mechanism of Action: Targeting STAT3 Activation
Cucurbitacin B and its derivatives, including this compound, exert their anticancer effects primarily by inhibiting the STAT3 signaling pathway.[3][4] Experimental evidence demonstrates that Cucurbitacin B decreases the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[5][6] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., Bcl-xL, Survivin).[7][8] By preventing STAT3 phosphorylation, Cucurbitacin B effectively abrogates these oncogenic signals.[9]
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the inhibitory potency of Cucurbitacin B and other selected STAT3 inhibitors. It is important to note that the IC50 and GI50 values are highly dependent on the cell line and assay conditions, and direct comparisons should be made with caution when data is collated from different studies.
| Inhibitor | Type | Cell Line(s) | IC50 / GI50 | Reference(s) |
| Cucurbitacin B | Natural Product | Leukemia Cell Lines (CCRF-CEM, K562, MOLT-4, RPMI-8226, SR) | GI50: 15.6 nM - 35.3 nM | [10] |
| Cucurbitacin I | Natural Product | Human breast cancer cells | Mentioned as a STAT3 inhibitor, specific IC50 not provided in the context of direct comparison. | [11] |
| Cucurbitacin E | Natural Product | Various cancer cell lines | Mentioned as inhibiting JAK2 and STAT3 activation, specific IC50 not provided. | [12] |
| Cucurbitacin Q | Natural Product | Various cancer cell lines | Selective STAT3 activation inhibitor. | [11] |
| BP-1-102 | Small Molecule | Human breast and lung cancer cells | Kd: 504 nM (binding affinity to STAT3) | [7] |
| Stattic | Small Molecule | Medulloblastoma cells | Mentioned as a STAT3 inhibitor used in combination with radiation. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of STAT3 inhibitors.
1. Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the effect of an inhibitor on the phosphorylation status of STAT3 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549, K562) in appropriate culture medium and allow them to adhere or reach a desired confluency.
-
Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) or vehicle control for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a STAT3 inhibitor.[16]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
-
3. In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a STAT3 inhibitor in a living organism.
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the STAT3 inhibitor (e.g., via oral gavage or intravenous injection) and/or a vehicle control according to a predetermined schedule and dosage.[7]
-
-
Tumor Measurement and Analysis:
-
Measure the tumor volume periodically using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).[20]
-
Visualizing the Landscape of STAT3 Inhibition
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by compounds like this compound.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot
This diagram outlines the key steps in a Western blot experiment to assess STAT3 phosphorylation.
Caption: Workflow for determining STAT3 phosphorylation by Western blot.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-epi-Cucurbitacin B Derivatives: Evaluating Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
In the ongoing quest for novel and more effective anticancer agents, cucurbitacins, a class of tetracyclic triterpenoids, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. Among these, 2-epi-Cucurbitacin B has emerged as a promising scaffold for the development of new therapeutic agents. However, a direct comparative analysis of its derivatives has been lacking. This guide aims to provide a head-to-head comparison of different this compound derivatives, offering a comprehensive overview of their in vitro anticancer activity based on available experimental data.
Due to a scarcity of publicly available research that directly compares a series of this compound derivatives, this guide will instead focus on a well-documented study of closely related Cucurbitacin B derivatives to provide a framework for evaluation. This will include a detailed examination of their cytotoxic effects on cancer and normal cell lines, shedding light on their therapeutic potential and selectivity. The primary focus will be on a series of novel Cucurbitacin B derivatives synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activity.
Comparative Analysis of Anticancer Activity
A significant study by Ge et al. (2018) provides a valuable dataset for comparing the cytotoxic activities of a series of synthesized Cucurbitacin B derivatives. The study evaluated these compounds against the human hepatocellular carcinoma cell line (HepG-2) and a normal human liver cell line (L-O2) to determine their anticancer efficacy and selectivity. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Compound | Modification | IC50 HepG-2 (µM) | IC50 L-O2 (µM) | Therapeutic Index (TI = IC50 L-O2 / IC50 HepG-2) |
| Cucurbitacin B (Parent) | - | 0.06 | 0.019 | 0.32 |
| 3a | 16-O-acetyl | 0.22 | 0.0422 | 0.19 |
| 3b | 16-O-propionyl | 0.31 | 0.051 | 0.16 |
| ... | ... | ... | ... | ... |
| 10b | 16-O-linker-furoxan | 0.63 | 2.97 | 4.71 |
| ... | ... | ... | ... | ... |
Note: This table is a partial representation of the data presented in the source study and is intended to be illustrative. For a complete list of derivatives and their activities, please refer to the original publication.
The data clearly indicates that while the parent compound, Cucurbitacin B, exhibits potent cytotoxicity against the HepG-2 cancer cell line, it also shows high toxicity towards the normal L-O2 cell line, resulting in a low therapeutic index.[1] In contrast, several of the synthesized derivatives, particularly compound 10b , demonstrated a significant improvement in selectivity. Compound 10b displayed potent anti-HCC activity (IC50 = 0.63 µM) while being considerably less toxic to normal liver cells (IC50 = 2.97 µM), leading to a 14.7-fold improvement in the therapeutic index compared to Cucurbitacin B.[1]
Insights into the Mechanism of Action
The enhanced therapeutic index of derivatives like 10b suggests that structural modifications can play a crucial role in mitigating the non-specific toxicity of the parent cucurbitacin scaffold. Preliminary mechanistic studies on compound 10b revealed that its cytotoxic effect is associated with the induction of apoptosis.[1] Further investigation into the molecular mechanism indicated that compound 10b inhibits the phosphorylation of STAT3 (P-STAT3), a key signaling protein often constitutively activated in cancer cells and involved in promoting cell proliferation and survival.[1]
Signaling Pathway Involvement
The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. In many cancers, the aberrant activation of this pathway, particularly of STAT3, contributes to tumor growth and progression. The ability of Cucurbitacin B and its derivatives to inhibit STAT3 phosphorylation highlights a key mechanism of their anticancer activity.
Below is a diagram illustrating the simplified JAK/STAT signaling pathway and the inhibitory action of the Cucurbitacin B derivative.
References
Comparative Analysis of 2-epi-Cucurbitacin B and Related Compounds: A Mechanistic Cross-Validation
This guide provides a detailed comparison of the mechanisms of action of 2-epi-Cucurbitacin B and its related cucurbitacin analogs (B, D, E, and I), alongside established JAK kinase inhibitors, Ruxolitinib and Tofacitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Executive Summary
Cucurbitacins are a class of tetracyclic triterpenoids derived from plants that have demonstrated potent anti-cancer properties. Their mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration. This guide focuses on this compound and compares its activity with other well-studied cucurbitacins and targeted therapies. While data on this compound is less extensive, this comparison aims to cross-validate its potential mechanism based on the activities of its structural analogs.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds across various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 | [1] |
| SKBR-3 | Breast Cancer | 0.0046 | [2] | |
| MCF-7 | Breast Cancer | 0.08875 | [2] | |
| KKU-213 | Cholangiocarcinoma | 0.032 (72h) | [3] | |
| KKU-214 | Cholangiocarcinoma | 0.04 (72h) | [3] | |
| Cucurbitacin D | MCF7 | Breast Cancer | 0.15 (EC50) | [4] |
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | <0.1 | [5] |
| SW527 | Triple Negative Breast Cancer | <0.1 | [5] | |
| NCI-N87 | Gastric Cancer | ~0.08 - 0.13 | [6] | |
| MCF7 | Breast Cancer | 0.56 (EC50) | [4] | |
| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 (72h) | [7] |
| BXPC-3 | Pancreatic Cancer | 0.3852 (72h) | [7] | |
| CFPAC-1 | Pancreatic Cancer | 0.3784 (72h) | [7] | |
| SW 1990 | Pancreatic Cancer | 0.4842 (72h) | [7] | |
| MCF7 | Breast Cancer | 0.15 (EC50) | [4] | |
| Ruxolitinib | JAK1 (in vitro kinase assay) | - | 0.0033 | [8][9][10] |
| JAK2 (in vitro kinase assay) | - | 0.0028 | [8][9][10] | |
| Tofacitinib | JAK1 (in vitro kinase assay) | - | 0.0017 - 0.0037 | [11] |
| JAK2 (in vitro kinase assay) | - | 0.0018 - 0.0041 | [11] | |
| JAK3 (in vitro kinase assay) | - | 0.00075 - 0.0016 | [11] |
Note: The IC50 values for Ruxolitinib and Tofacitinib are against purified enzymes, which typically show higher potency than in cell-based assays. The data for this compound is currently not available in the reviewed literature.
Mechanism of Action: A Comparative Overview
Cucurbitacin Analogs
The primary mechanism of action for Cucurbitacin B, D, E, and I revolves around the inhibition of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly targeting JAK2 and STAT3.[12][13] This pathway is crucial for transmitting signals from cytokines and growth factors that are involved in cell proliferation, differentiation, and survival. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[14]
Beyond the JAK/STAT pathway, cucurbitacins have been shown to modulate other critical signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Cucurbitacins can influence the MAPK pathway, which is involved in regulating cellular responses to a variety of stimuli and plays a key role in cell proliferation and apoptosis.[14]
-
Wnt/β-catenin Signaling: Cucurbitacin B has been shown to inhibit the Wnt/β-catenin pathway by reducing the expression of key proteins like β-catenin, cyclin D1, and c-Myc, and preventing the nuclear translocation of β-catenin.[2][15]
-
Actin Cytoskeleton Disruption: Some cucurbitacins, like Cucurbitacin E, can directly bind to and stabilize F-actin, leading to disruption of the actin cytoskeleton, which is vital for cell motility, division, and morphology.[16]
While specific experimental data for This compound is limited, its structural similarity to Cucurbitacin B suggests it may share some of these mechanisms. Available information indicates that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and DNA damage, and affects the NF-κB and Wnt/β-catenin signaling pathways .[16]
JAK Inhibitors: Ruxolitinib and Tofacitinib
Ruxolitinib and Tofacitinib are clinically approved small molecule inhibitors that directly target the ATP-binding site of JAK enzymes.
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[8][9][17] By blocking these kinases, it disrupts the signaling of numerous cytokines and growth factors that are dependent on these pathways.[7][18]
-
Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[10][11] Its mechanism involves preventing the phosphorylation and activation of STATs, thereby modulating the transcription of genes involved in inflammation and immune response.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the compared compounds.
Caption: The JAK/STAT signaling pathway and points of inhibition by Cucurbitacins and JAK inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of Cucurbitacin B.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of the discussed compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Cucurbitacin B) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plate is incubated for a few hours to allow viable cells to metabolize MTT into formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after compound treatment.
Protocol:
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Cells are treated with the compound and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-β-catenin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., GAPDH or β-actin).[15]
Conclusion
The available evidence strongly suggests that cucurbitacins, including Cucurbitacin B, D, E, and I, exert their anti-cancer effects through the modulation of multiple critical signaling pathways, with the JAK/STAT pathway being a prominent target. Their ability to induce apoptosis and cell cycle arrest makes them promising candidates for further investigation in cancer therapy. The established JAK inhibitors, Ruxolitinib and Tofacitinib, provide a clear benchmark for targeted inhibition of this pathway.
While the unique stereochemistry of this compound suggests potential differences in its biological activity and pharmacokinetic properties, a significant gap in the literature exists regarding its specific mechanism of action and quantitative performance.[16] Further research, including detailed cytotoxicity studies, pathway-specific assays, and in vivo experiments, is crucial to fully elucidate the therapeutic potential of this compound and to enable a comprehensive and direct comparison with its analogs and other targeted therapies. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: reduction of Wnt-associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scisoc.or.th [scisoc.or.th]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy this compound [smolecule.com]
- 17. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Studies on 2-epi-Cucurbitacin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin B, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has garnered significant attention for its potent cytotoxic and antitumor properties.[1] Numerous studies have explored its mechanisms of action, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. This guide synthesizes key quantitative data from multiple studies on Cucurbitacin B to provide a comparative overview of its reported efficacy and to offer detailed experimental protocols for researchers aiming to replicate or build upon these findings.
Comparative Efficacy of Cucurbitacin B Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cucurbitacin B in various cancer cell lines as reported in different studies. This data provides a quantitative comparison of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KKU-213 | Cholangiocarcinoma | 0.048, 0.036, 0.032 | 24, 48, 72 | [2] |
| KKU-214 | Cholangiocarcinoma | 0.088, 0.053, 0.04 | 24, 48, 72 | [2] |
| MB49 | Bladder Cancer | 0.5, 0.25 | 24, 48 | [3] |
| Various Breast Cancer Cell Lines | Breast Cancer | 0.01 - 0.1 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 12.0 | Not Specified | [4] |
| PC-3 | Prostate Cancer | ~15 | 24 | [5] |
| ASPC-1 | Pancreatic Cancer | 0.2726 (for Cucurbitacin I) | 72 | [6] |
| BXPC-3 | Pancreatic Cancer | 0.3852 (for Cucurbitacin I) | 72 | [6] |
| CFPAC-1 | Pancreatic Cancer | 0.3784 (for Cucurbitacin I) | 72 | [6] |
| SW 1990 | Pancreatic Cancer | 0.4842 (for Cucurbitacin I) | 72 | [6] |
Note: Data for pancreatic cancer cell lines are for Cucurbitacin I, a closely related analogue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of Cucurbitacin B.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of Cucurbitacin B (or 2-epi-Cucurbitacin B) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Cucurbitacin B for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Cell Lysis: After treatment with Cucurbitacin B, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Cucurbitacin B and a typical experimental workflow.
Cucurbitacin B has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target.[10]
In addition to the JAK/STAT pathway, Cucurbitacin B has also been reported to affect the PI3K/Akt signaling cascade, which is another critical pathway in cancer progression.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scisoc.or.th [scisoc.or.th]
- 3. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Cucurbitacin B
Cucurbitacin B, a naturally occurring triterpenoid found in various plants of the Cucurbitaceae family, has garnered significant attention from the scientific community for its potent cytotoxic and antitumor activities.[1][2][3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cucurbitacin B, presenting key experimental data, detailed methodologies, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, highlighting the efficacy of Cucurbitacin B in both laboratory and animal models.
Table 1: In Vitro Efficacy of Cucurbitacin B Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MDA-MB-231, MCF-7 | Breast Cancer | Proliferation Assay | IC50: 18-50 nM (48h & 72h) | [1] |
| Multiple Breast Cancer Lines | Breast Cancer | Growth Inhibition | ED50: 10-100 nM | [2] |
| Seven Pancreatic Cancer Lines | Pancreatic Cancer | Growth Inhibition | IC50: ~100 nM | [6] |
| Pancreatic Cancer Lines | Pancreatic Cancer | Clonogenic Assay | Significant inhibition at 50 nM | [6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Potent inhibitor of proliferation | [7] |
| PC3 | Prostate Cancer | Cell Viability Assay | Reduced viability at 5 µM | [8] |
| HepG-2 | Hepatocellular Carcinoma | Proliferation Assay | IC50: 0.63 µM (for a derivative) | [9] |
| Colorectal Cancer Cells | Colorectal Cancer | MTT, Clonogenic Assay | Inhibition of proliferation and invasion | [10] |
Table 2: In Vivo Efficacy of Cucurbitacin B in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Orthotopic | Breast Cancer | 1.0 mg/kg, i.p. | 55% reduction in tumor volume | [2] |
| 4T-1 Orthotopic | Breast Cancer | Not Specified | 40% inhibition | [1] |
| Pancreatic Tumor Xenografts | Pancreatic Cancer | 1 mg/kg | 69.2% decrease in tumor volume | [6] |
| Pancreatic Cancer Xenografts | Pancreatic Cancer | 0.5 mg/kg (with Gemcitabine) | Up to 79% inhibition | [11] |
| NSCLC Mouse Model | Non-Small Cell Lung Cancer | 0.75 mg/kg | Significant suppression of tumor growth | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Cucurbitacin B.
Cell Proliferation and Viability Assays (In Vitro)
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of Cucurbitacin B for specified durations (e.g., 24, 48, 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Clonogenic Assay: A low density of cells is seeded in 6-well plates and treated with Cucurbitacin B. After a designated period, the medium is replaced with fresh, drug-free medium, and cells are allowed to form colonies for 1-2 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
Apoptosis and Cell Cycle Analysis (In Vitro)
-
Flow Cytometry: To analyze the cell cycle, cells treated with Cucurbitacin B are harvested, fixed in ethanol, and stained with a DNA-binding dye like propidium iodide. The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, cells are stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: The TdT-mediated dUTP-X nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in fixed and paraffin-embedded tumor sections from in vivo studies.[13]
Western Blot Analysis (In Vitro & In Vivo)
-
Cells or tumor tissues are lysed to extract proteins. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Caspases). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
Xenograft Mouse Models (In Vivo)
-
Human cancer cells (e.g., MDA-MB-231, HepG2, PC-3) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude or SCID mice).[1][2][13] Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomly assigned to treatment and control groups.[13] Cucurbitacin B, dissolved in a suitable vehicle, is administered via intraperitoneal (i.p.) injection at specified doses and schedules.[2][13] Tumor volume and body weight are monitored regularly. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, TUNEL assay).[13]
Signaling Pathways and Mechanisms of Action
Cucurbitacin B exerts its anticancer effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.
Caption: Cucurbitacin B inhibits the JAK/STAT3 signaling pathway.
References
- 1. Inhibition of HER2-integrin signaling by Cucurbitacin B leads to in vitro and in vivo breast tumor growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 10. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B, a novel in vivo potentiator of gemcitabine with low toxicity in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of 2-epi-Cucurbitacin B in Comparison to Existing Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in the Cucurbitaceae family, have garnered significant interest for their potent biological activities, including anti-cancer and anti-inflammatory effects.[1][2] Cucurbitacin B, one of the most abundant and well-studied members of this family, has demonstrated robust therapeutic potential.[1] However, its clinical development has been hampered by a narrow therapeutic window and notable toxicity.[3][4] This has led to the exploration of cucurbitacin derivatives and isomers, such as 2-epi-Cucurbitacin B, with the aim of improving the therapeutic index by reducing toxicity while retaining or enhancing efficacy. While direct comparative safety data for this compound is limited, this guide provides a comprehensive evaluation of the safety profile of its parent compound, Cucurbitacin B, in relation to established anti-cancer and anti-inflammatory drugs. This information, supplemented by qualitative insights into the potential for reduced toxicity in its epimer, serves as a valuable resource for researchers in the field.
Comparative Safety Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of Cucurbitacin B and selected comparator drugs. It is important to note the absence of specific data for this compound, necessitating the use of Cucurbitacin B as a reference.
Acute Toxicity Data (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates higher toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Cucurbitacin B | Mouse | Oral | 14 mg/kg | |
| Doxorubicin | Mouse | Oral | 570 mg/kg | [5][6][7] |
| Paclitaxel | Mouse | Intravenous | 12 mg/kg | |
| Rat | Intraperitoneal | 32.53 mg/kg | ||
| Ibuprofen | Rat | Oral | 636 mg/kg | [8][9] |
| Mouse | Oral | 740 mg/kg | [8] | |
| Celecoxib | Rat | Oral | > 2000 mg/kg | [10] |
In Vitro Cytotoxicity Data (IC50) Against Non-Cancerous Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 | Reference(s) |
| Cucurbitacin B | Vero | Monkey Kidney Epithelial | 0.04 µM | [3] |
| TIG-3 | Human Normal Fibroblast | Cytotoxicity observed | [11] | |
| WRL-68 | Human Normal Liver | No cytotoxicity observed | [12] | |
| Doxorubicin | 293T | Human Embryonic Kidney | 13.43 µg/ml | [13] |
| HGF-1 | Human Gingival Fibroblast | IC50 values reported | [14] | |
| HK-2 | Human Kidney | > 20 µM | [15] | |
| Paclitaxel | Various normal human cells | Endothelial, Astrocytes, etc. | 1 nM - 10 nM | [16] |
| Ibuprofen | AGO | Normal Fibroblast | No cytotoxic effect at most concentrations | [17] |
| Celecoxib | - | - | Data not readily available for direct comparison | - |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.
Protocol:
-
Animal Selection: Use a single sex of rodent (usually females, as they are often slightly more sensitive).
-
Housing and Fasting: House the animals individually and fast them overnight before dosing.
-
Dose Administration: Administer the test substance at a starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight) by gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
-
Classification: Classify the substance based on the observed mortality at different dose levels.
Signaling Pathways and Mechanisms of Action
Cucurbitacin B and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for evaluating their therapeutic potential and off-target effects.
Caption: Workflow for evaluating the safety profile of a test compound.
Caption: Inhibition of the JAK/STAT pathway by Cucurbitacin B.
Caption: Modulation of the PI3K/Akt pathway by Cucurbitacin B.
Discussion and Future Directions
The available data indicates that Cucurbitacin B possesses significant cytotoxicity against both cancerous and non-cancerous cell lines, and exhibits high acute oral toxicity in animal models.[3][11][18] This toxicity profile presents a major obstacle to its clinical translation. In contrast, established drugs like Doxorubicin and Paclitaxel, while also highly toxic, have well-defined therapeutic windows and established clinical management strategies for their side effects. Non-steroidal anti-inflammatory drugs such as Ibuprofen and Celecoxib generally have a much wider safety margin.[8][10]
The exploration of this compound and other derivatives is a promising strategy to mitigate the toxicity of the parent compound. Studies on other Cucurbitacin B derivatives have shown that structural modifications can lead to a significant reduction in toxicity towards normal cells while maintaining or even enhancing anti-cancer activity.[3] The stereochemical difference at the C-2 position in this compound may alter its binding affinity to off-target proteins, potentially leading to a more favorable safety profile.
-
In vitro cytotoxicity studies of this compound on a panel of normal human cell lines to determine its IC50 values and selectivity.
-
In vivo acute and sub-chronic toxicity studies to establish the LD50 and identify potential target organs of toxicity for this compound.
-
Comparative studies directly evaluating the efficacy and toxicity of this compound against Cucurbitacin B and existing drugs in relevant preclinical models.
By systematically addressing these knowledge gaps, the therapeutic potential of this compound as a safer alternative to its parent compound can be rigorously evaluated.
References
- 1. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 2-epi-Cucurbitacin B Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2-epi-Cucurbitacin B analogs, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies.
Cucurbitacins, a class of tetracyclic triterpenoid compounds, are well-documented for their wide range of biological activities, including potent antitumor effects.[1][2] Among these, Cucurbitacin B has been extensively studied.[3][4] Its epimer, this compound, which differs in the stereochemistry at the C-2 position, also demonstrates significant biological properties, including cytotoxicity against various cancer cell lines.[5] While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound analogs are not extensively detailed in publicly available literature, this guide synthesizes the existing knowledge on this compound and draws comparative insights from SAR studies of closely related Cucurbitacin B analogs.
Comparative Cytotoxicity of Cucurbitacin Analogs
The following table summarizes the cytotoxic activity (IC50 values) of Cucurbitacin B and some of its derivatives against various cancer cell lines. This data, while not exclusively focused on 2-epi-analogs, provides a framework for understanding how modifications to the cucurbitacin scaffold can influence anticancer potency. The stereochemistry at the C-2 position is a critical determinant of biological activity, and variations at this center, as seen in this compound, are expected to significantly impact efficacy.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | MCF-7 (Breast Cancer) | 12.0 ± 0.4 | [6] |
| Vero (Normal Kidney) | 0.04 ± 0.02 | [6] | |
| HepG-2 (Liver Cancer) | 0.63 (for derivative 10b) | [1] | |
| Cucurbitacin B Derivative 1 | MCF-7 (Breast Cancer) | 18.1 ± 0.4 | [6] |
| Vero (Normal Kidney) | 12.4 ± 0.5 | [6] | |
| Cucurbitacin B Derivative 2 | MCF-7 (Breast Cancer) | 15.4 ± 0.2 | [6] |
| Vero (Normal Kidney) | 1.87 ± 0.24 | [6] | |
| Cucurbitacin B Derivative 3 | MCF-7 (Breast Cancer) | 16.6 ± 0.9 | [6] |
| Vero (Normal Kidney) | 0.07 ± 0.02 | [6] | |
| Cucurbitacin IIa | HeLa (Cervical Cancer) | 0.389 | [7] |
| A549 (Lung Cancer) | 0.108 | [7] | |
| Cucurbitacin E | MCF-7 (Breast Cancer) | 0.0047 | [8] |
| Cucurbitacin I | MCF-7 (Breast Cancer) | 0.010 | [8] |
| Cucurbitacin D | MCF-7 (Breast Cancer) | 0.032 | [8] |
Key Signaling Pathways and Mechanisms of Action
This compound is known to exert its antitumor effects by modulating key signaling pathways crucial for cancer cell proliferation and survival.[5] The compound has been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) and DNA damage.[5] Specifically, it affects the NF-κB and Wnt/β-catenin signaling pathways.[5]
The following diagram illustrates the proposed mechanism of action for this compound and related cucurbitacins, highlighting their impact on critical cellular processes.
Caption: Proposed signaling pathways affected by this compound and its analogs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of cucurbitacin analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs or other cucurbitacin derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Structure-Activity Relationship Insights
While a comprehensive SAR for a series of this compound analogs is yet to be fully elucidated, studies on other cucurbitacin derivatives provide valuable insights:
-
The C-2 Hydroxyl Group: The stereochemistry of the hydroxyl group at the C-2 position is critical for activity. The difference between Cucurbitacin B (2β-OH) and this compound (2α-OH) likely influences the molecule's interaction with its biological targets. Modifications at this position, such as acylation, have been shown to significantly alter the cytotoxicity of Cucurbitacin B, often leading to a decrease in anticancer activity.[6]
-
The Side Chain: The side chain at C-17 plays a crucial role in the biological activity of cucurbitacins. Modifications to this chain can modulate both the potency and the selectivity of the compounds.
-
Ring A and B Modifications: Changes in the functional groups on rings A and B can also impact activity. For instance, the presence of a double bond between C1 and C2, as seen in Cucurbitacin E, can enhance cytotoxic potency.[8]
Logical Relationship of SAR
The following diagram illustrates the logical relationship in SAR studies, connecting structural modifications to changes in biological activity.
Caption: The logical workflow of a structure-activity relationship study.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. Buy this compound [smolecule.com]
- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09113K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of 2-epi-Cucurbitacin B for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of cucurbitacins, with a focus on Cucurbitacin B as a proxy for 2-epi-Cucurbitacin B, for cancer cells over normal cells. Due to a lack of specific experimental data for this compound, this document leverages available information on the closely related and well-studied Cucurbitacin B. It is important to note that while structurally similar, the stereochemistry of this compound may influence its biological activity and selectivity, warranting direct investigation.
Executive Summary
Cucurbitacin B has demonstrated potent cytotoxic effects against a wide range of cancer cell lines. An analysis of available half-maximal inhibitory concentration (IC50) values suggests a degree of selectivity for cancer cells over some non-cancerous cell lines. The primary mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to G2/M phase cell cycle arrest and apoptosis. However, cytotoxicity towards certain normal cell lines has also been observed, highlighting the need for further investigation into the therapeutic window and selectivity of cucurbitacin compounds.
Data Presentation: Comparative Cytotoxicity of Cucurbitacin B
The following tables summarize the IC50 values of Cucurbitacin B in various human cancer and non-cancerous cell lines, as reported in different studies. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is provided where data from the same study is available. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
Table 1: IC50 Values of Cucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 12.0 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | |
| PC-3 | Prostate Cancer | Not specified | |
| U-2OS | Osteosarcoma | Not specified | [1] |
| A549 | Lung Cancer | Not specified | [1] |
| SGC7901 | Gastric Cancer | Not specified | [1] |
| BGC823 | Gastric Cancer | Not specified | [1] |
| MGC803 | Gastric Cancer | Not specified | [1] |
| MKN74 | Gastric Cancer | Not specified | [1] |
| CAL27 | Tongue Squamous Cell Carcinoma | Not specified | [1] |
| SCC25 | Tongue Squamous Cell Carcinoma | Not specified | [1] |
| HCT116 | Colorectal Cancer | Not specified | [1] |
| SW480 | Colorectal Cancer | Not specified | [1] |
| DLD1 | Colorectal Cancer | Not specified | [1] |
| BCBL-1 | Primary Effusion Lymphoma | Not specified | [1] |
| BC-1 | Primary Effusion Lymphoma | Not specified | [1] |
| GTO | Primary Effusion Lymphoma | Not specified | [1] |
| TY-1 | Primary Effusion Lymphoma | Not specified | [1] |
| SRB1 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [2] |
| SRB12 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [2] |
| SCC13 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [2] |
| COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [2] |
Table 2: IC50 Values of Cucurbitacin B in Non-Cancerous Cell Lines and Selectivity Index
| Normal Cell Line | Cell Type | IC50 (µM) | Paired Cancer Cell Line | Cancer IC50 (µM) | Selectivity Index (SI) | Reference |
| Vero | Monkey Kidney Epithelial | 0.04 | MCF-7 | 12.0 | 0.003 | [1] |
| TIG-3 | Human Fetal Lung Fibroblast | Not specified | U2OS | Not specified | Not calculable | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the wells multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Mandatory Visualization
Caption: Cucurbitacin B Signaling Pathway in Cancer Cells.
References
Comparative Insights into the Transcriptomic Landscape of Cucurbitacin B-Treated Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the transcriptomic and cellular effects of Cucurbitacin B . As of the latest literature review, publicly available comparative transcriptomic datasets for its isomer, 2-epi-Cucurbitacin B , are not available. The data presented here for Cucurbitacin B offers valuable insights into the potential mechanisms of this class of compounds and can serve as a foundational resource for future investigations into its analogs.
Introduction to Cucurbitacin B and its Therapeutic Potential
Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family, have garnered significant attention for their potent anti-cancer properties.[1] Cucurbitacin B (CuB), one of the most studied members of this family, has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in a wide range of cancer cell lines.[2][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways and the regulation of gene expression at the transcriptomic level.[4][5] This guide synthesizes findings from multiple studies to provide a comparative overview of the transcriptomic and cellular responses to Cucurbitacin B treatment across various cancer models.
Comparative Cellular and Transcriptomic Effects of Cucurbitacin B
The following tables summarize the observed effects of Cucurbitacin B on different cancer cell lines, providing a comparative perspective on its biological activity.
Table 1: Comparative Cellular Effects of Cucurbitacin B
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Cellular Effects | Reference |
| H1299 | Non-Small Cell Lung Cancer | 60 nmol/L | Not Specified | Inhibition of cellular proliferation, induction of apoptosis. | [6] |
| U-2 OS | Osteosarcoma | 20-100 µM | Not Specified | Reduced cell viability, induced apoptosis, inhibited cell migration, suppressed MMP-2 and -9 activities. | [2] |
| SCC9 | Tongue Squamous Cell Carcinoma | 50 nM | 48 hours | Inhibited proliferation, migration, and invasion; induced apoptosis. | [3][7] |
| CAL27, SCC25 | Tongue Squamous Cell Carcinoma | Not Specified | Not Specified | Inhibited migration, blocked cell cycle in G2 phase, induced apoptosis. | [5] |
| Breast Cancer Cell Lines | Breast Cancer | Not Specified | Not Specified | Inhibition of cell growth. | [8] |
| HT-29, HCT-116 | Colorectal Cancer | 0.5 µM | 24 hours | Induced cell cycle inhibition and apoptosis. | [9] |
Table 2: Comparative Transcriptomic and Gene Expression Changes Induced by Cucurbitacin B
| Cell Line | Cancer Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Method of Analysis | Reference |
| H1299 | Non-Small Cell Lung Cancer | Tumor suppressor genes (CDKN1A, CDKN2A). | Oncogenes (c-MYC, K-RAS), tumor promoter gene (hTERT), DNMTs, HDACs. | Not Specified | [6] |
| U-2 OS | Osteosarcoma | Apoptotic pathway proteins (caspase-3, -8, -9, Bax, Bad). | MAPK signaling (JNK, ERK1/2, p38), JAK2/STAT3 cascades, MMP-2, MMP-9, Bcl-2, Bcl-xL, VEGF. | Western Blot | [2] |
| SCC9 | Tongue Squamous Cell Carcinoma | miR-29b, p53. | X-inactive specific transcript (XIST). | RNA sequencing, qPCR | [10][11] |
| Breast Cancer Cell Lines | Breast Cancer | DNMT1. | Oncogenes (c-Myc, cyclin D1, survivin) via hypermethylation. | Methylation-specific PCR, Real-time RT-PCR, Western Blot | [8] |
| T47D, SKBR-3 | Breast Cancer | Not Specified | Wnt signaling pathway (β-catenin, cyclin D1, c-Myc). | Immunoblots, Luciferase Reporter Assay | [12] |
Key Signaling Pathways Modulated by Cucurbitacin B
Cucurbitacin B exerts its anti-cancer effects by targeting multiple critical signaling pathways. The diagrams below illustrate the primary pathways affected by CuB treatment.
Caption: Cucurbitacin B modulates key signaling pathways in cancer cells.
Experimental Protocols
This section provides a generalized workflow for investigating the transcriptomic effects of compounds like Cucurbitacin B, based on methodologies reported in the cited literature.
4.1 Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., H1299, U-2 OS, SCC9).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Cucurbitacin B (e.g., 50 nM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
4.2 RNA Isolation and Sequencing (RNA-Seq)
-
RNA Extraction: Following treatment, harvest cells and extract total RNA using a suitable method, such as TRIzol reagent.[10] Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
4.3 Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to the reference genome.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between Cucurbitacin B-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to identify the biological processes and signaling pathways enriched among the differentially expressed genes.
Caption: A general experimental workflow for transcriptomic analysis.
Conclusion and Future Directions
The compiled data strongly indicate that Cucurbitacin B is a potent anti-cancer agent with a complex mechanism of action that involves the significant alteration of the cancer cell transcriptome. It consistently modulates key signaling pathways, including JAK/STAT, MAPK, and Wnt, leading to decreased proliferation and increased apoptosis. While these findings provide a robust foundation for understanding the activity of cucurbitacins, the lack of specific data for this compound highlights a significant research gap. Future comparative transcriptomic studies are warranted to elucidate the potentially unique biological activities and therapeutic advantages of this and other cucurbitacin analogs. Such research will be instrumental in the development of novel, targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cucurbitacin B Inhibits Cell Proliferation by Regulating X-Inactive Specific Transcript Expression in Tongue Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B Induces Hypermethylation of Oncogenes in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacin B Inhibits Cell Proliferation by Regulating X-Inactive Specific Transcript Expression in Tongue Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B Inhibits Cell Proliferation by Regulating X-Inactive Specific Transcript Expression in Tongue Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Embrace: A Comparative Guide to 2-epi-Cucurbitacin B and its Target Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-epi-Cucurbitacin B's binding to its molecular target, supported by experimental data and methodologies. We delve into the specifics of its interaction and contrast its performance with alternative compounds.
This compound, a naturally occurring triterpenoid, has garnered significant interest for its potent biological activities, including anti-cancer properties. It is a stereoisomer of the more extensively studied Cucurbitacin B, and like its counterpart, is believed to exert its effects through the modulation of key cellular signaling pathways. Evidence suggests that a primary molecular target for this class of compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell proliferation, survival, and migration.
This guide will focus on the validation of this compound's binding to STAT3, presenting comparative data with other known STAT3 inhibitors. While direct quantitative binding data for this compound is emerging, we will leverage the extensive research on its close analogue, Cucurbitacin B, to provide a comprehensive overview.
Comparative Analysis of STAT3 Inhibitors
The efficacy of a targeted inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of Cucurbitacin B and other notable STAT3 inhibitors against various cancer cell lines. This data serves as a benchmark for evaluating the potential potency of this compound.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | JAK/STAT3 | Various Cancer Cell Lines | 0.05 - 0.5 | [1] |
| Niclosamide | STAT3 (indirect) | Various Cancer Cell Lines | 0.5 - 2 | [2] |
| Stattic | STAT3 (direct) | In vitro | 5.1 | [2] |
| Atovaquone | STAT3 | Malignant Pleural Mesothelioma Cells | ~10 | [3] |
| Pyrimethamine | STAT3 | Malignant Pleural Mesothelioma Cells | ~5 | [3] |
Experimental Protocols for Target Validation
Validating the direct binding of a small molecule like this compound to its protein target is a critical step in drug development. Several experimental techniques are employed to confirm this interaction.
Affinity Pull-Down Assay
This technique is used to detect and isolate proteins that bind to a specific ligand.
Protocol:
-
Immobilization of the "Bait": this compound is chemically linked to agarose or magnetic beads.
-
Incubation with "Prey": The immobilized this compound is incubated with a cell lysate containing a mixture of proteins, including the potential target, STAT3.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The proteins that specifically bind to this compound are eluted from the beads.
-
Analysis: The eluted proteins are identified using techniques like Western blotting with an antibody specific to STAT3, or by mass spectrometry.[4][5][6][7]
Computational Docking
This in silico method predicts the preferred orientation of a ligand when it binds to a protein target.
Protocol:
-
Preparation of Protein and Ligand Structures: The 3D structures of the STAT3 protein and this compound are obtained from databases or generated using modeling software.
-
Defining the Binding Site: The potential binding pocket on the STAT3 protein is identified.
-
Docking Simulation: A docking algorithm samples various conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The pose with the most favorable score represents the most likely binding mode.[8][9][10][11][12]
Visualizing the Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the binding of this compound to STAT3.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein-Small Molecule Docking Service - CD ComputaBio [computabio.com]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Navigating the Pharmacokinetic Landscape of 2-epi-Cucurbitacin B: A Comparative Guide to Formulations
A comprehensive analysis of the pharmacokinetic profiles of 2-epi-Cucurbitacin B formulations remains a critical gap in the scientific literature. To date, no direct comparative studies have been published that evaluate different formulations of this specific cucurbitacin isomer. However, by examining the extensive research on its parent compound, Cucurbitacin B, we can infer potential pharmacokinetic behaviors and understand the formulation challenges and strategies that are likely applicable to this compound.
This guide provides a comparative overview of the pharmacokinetic profiles of different Cucurbitacin B sources, which can be considered as proxies for different formulations in a broader sense. It also delves into the experimental methodologies employed in these studies and visualizes the workflows for a clearer understanding. This information is intended to guide researchers and drug development professionals in designing and evaluating formulations for this compound.
The Challenge of Bioavailability: Insights from Cucurbitacin B
Cucurbitacin B, a potent tetracyclic triterpenoid with significant anti-cancer properties, has been the subject of numerous pharmacokinetic studies. A consistent finding across these studies is its low oral bioavailability, which presents a major hurdle for its clinical development.
Key Pharmacokinetic Parameters of Cucurbitacin B
The pharmacokinetic profile of Cucurbitacin B is characterized by poor absorption after oral administration, rapid clearance, and a large volume of distribution. Studies have shown that the source of Cucurbitacin B, whether from a natural extract or a commercial source, can influence its bioavailability.[1]
| Formulation/Source | Animal Model | Dose | Cmax (µg/L) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Trichosanthes cucumerina Extract | Rat | 2 mg/kg (oral) | 9.70 | ~0.5-1 | ~10 | [2][3] |
| Trichosanthes cucumerina Extract | Rat | 4 mg/kg (oral) | 31.24 | ~0.5-1 | ~10 | [2][3] |
| Commercial Source | Rat | 8 mg/kg (oral) | 0.0341 | 3 | 1.37 | [1] |
| Intravenous | Rat | 0.1 mg/kg | - | - | 100 | [2][3] |
Table 1: Comparative Pharmacokinetic Parameters of Cucurbitacin B from Different Sources.
The data clearly indicates that Cucurbitacin B extracted from Trichosanthes cucumerina exhibits significantly higher oral bioavailability compared to a commercially sourced compound, even at a lower dose.[1] This suggests that the presence of other compounds in the natural extract may enhance the absorption or reduce the first-pass metabolism of Cucurbitacin B.
Experimental Protocols: A Closer Look at the Methodology
The pharmacokinetic data presented above is derived from rigorous in vivo studies. Understanding the experimental design is crucial for interpreting the results and for designing future studies on this compound.
Pharmacokinetic Study of Cucurbitacin B in Rats
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of a compound like Cucurbitacin B in a rodent model.
1. Animal Model: Male Wistar rats are commonly used for these studies.[2][3]
2. Dosing:
- Oral Administration: Cucurbitacin B, either as a natural extract or a pure compound, is administered via oral gavage at specific doses (e.g., 2 and 4 mg/kg).[2][3]
- Intravenous Administration: For determining absolute bioavailability, a solution of Cucurbitacin B is administered intravenously, typically through the tail vein, at a lower dose (e.g., 0.1 mg/kg).[2][3]
3. Blood Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) to capture the absorption, distribution, metabolism, and excretion phases.[2]
4. Sample Analysis: The concentration of Cucurbitacin B in the plasma is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
5. Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and bioavailability, using specialized software.
The Significance of Stereochemistry: Implications for this compound
While direct data is lacking, the unique stereochemistry of this compound at the C-2 position is expected to influence its pharmacokinetic properties. This difference in the three-dimensional arrangement of atoms can affect how the molecule interacts with metabolic enzymes and transporters, potentially leading to a different absorption, distribution, metabolism, and excretion (ADME) profile compared to Cucurbitacin B.
It is plausible that the "2-epi" configuration could either enhance or hinder its oral bioavailability. For instance, it might be less susceptible to first-pass metabolism in the liver, leading to higher systemic exposure. Conversely, it could have a lower affinity for intestinal transporters responsible for absorption. Therefore, dedicated pharmacokinetic studies on this compound are imperative.
Future Directions: The Role of Advanced Formulations
The low oral bioavailability of Cucurbitacin B has spurred research into novel drug delivery systems to enhance its therapeutic efficacy. These strategies are directly applicable to this compound and offer promising avenues for future research. Some of these advanced formulations include:
-
Nanoparticle Formulations: Encapsulating Cucurbitacin B in nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Liposomal Formulations: Liposomes can enhance the delivery of Cucurbitacin B to target tissues and reduce its systemic toxicity.
-
Solid Dispersions: Creating solid dispersions of Cucurbitacin B with polymers can improve its dissolution rate and, consequently, its oral absorption.
The development and comparative pharmacokinetic evaluation of these advanced formulations for this compound will be a critical step towards realizing its full therapeutic potential.
References
Benchmarking 2-epi-Cucurbitacin B Against Leading Natural Product Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-epi-Cucurbitacin B with other prominent natural product-derived anticancer agents currently in clinical use or advanced stages of research. Due to the limited publicly available data specifically for this compound, this guide utilizes data for its close isomer, Cucurbitacin B, as a benchmark for quantitative comparison, while qualitatively outlining the known biological activities of the 2-epi form. The information presented is intended to support research and development efforts in the field of oncology.
Introduction to this compound
This compound is a member of the cucurbitacin family, a group of tetracyclic triterpenoids known for their potent biological activities. While research on this specific epimer is emerging, preliminary studies indicate that it possesses significant antitumor effects, inducing apoptosis in cancer cells through mechanisms that involve the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] Key signaling pathways implicated in its mechanism of action include the NF-κB and Wnt/β-catenin pathways.[1]
Comparative Analysis of Anticancer Activity
To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Cucurbitacin B and other leading natural product anticancer agents against a panel of common cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Cucurbitacin B | A549 (Lung) | 0.009[2] | JAK/STAT, MAPK pathway inhibitor |
| HCT116 (Colon) | 0.031[2] | ||
| MDA-MB-231 (Breast) | 0.040[2] | ||
| MCF-7 (Breast) | 0.089, 12.0[2] | ||
| HepG-2 (Liver) | 0.63[3] | ||
| Paclitaxel | A549 (Lung) | >32 (3h), 9.4 (24h), 0.027 (120h) | Microtubule stabilizer |
| MDA-MB-231 (Breast) | 0.3 | ||
| MCF-7 (Breast) | 3.5 | ||
| Vincristine | A549 (Lung) | 0.04 | Microtubule destabilizer |
| MCF-7 (Breast) | 0.005 | ||
| Doxorubicin | A549 (Lung) | >20 | Topoisomerase II inhibitor, DNA intercalator |
| HCT116 (Colon) | 24.30 | ||
| PC3 (Prostate) | 2.64 | ||
| Hep-G2 (Liver) | 14.72 | ||
| MCF-7 (Breast) | 2.50 | ||
| Etoposide | A549 (Lung) | 139.54 | Topoisomerase II inhibitor |
| HeLa (Cervical) | 209.90 | ||
| HepG2 (Liver) | 30.16 | ||
| Camptothecin | HT29 (Colon) | 0.037 - 0.048 | Topoisomerase I inhibitor |
| SKOV3 (Ovarian) | 0.037 - 0.048 | ||
| MCF7 (Breast) | 0.089 | ||
| MDA-MB-231 (Breast) | 0.250 |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these natural products are mediated through their interaction with various cellular signaling pathways. Below are graphical representations of key pathways affected by Cucurbitacin B, providing a likely model for the action of this compound.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anticancer activity of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound and others)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle will be distinguished by their different fluorescence intensities.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer agent like this compound.
Conclusion
While direct comparative data for this compound is still limited, the available information, in conjunction with the extensive data on Cucurbitacin B, suggests that it is a promising candidate for further anticancer drug development. Its potent cytotoxic effects and its ability to modulate key cancer-related signaling pathways, such as JAK/STAT and MAPK, warrant more in-depth investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further studies to fully elucidate the therapeutic potential of this compound and compare its efficacy against established and emerging natural product-based cancer therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-epi-Cucurbitacin B: A Procedural Guide
Core Principles of Chemical Waste Management
The disposal of 2-epi-Cucurbitacin B should adhere to the overarching principles of hazardous waste management to minimize health risks and environmental contamination.[4] This involves a systematic approach from the point of generation to final disposal, managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and handling information pertinent to the disposal of cucurbitacin compounds.
| Parameter | Guideline | Source |
| Primary Hazard Classification | Acute Toxicity, Oral (Category 1 or 2) - Fatal if swallowed.[1][2] | SDS for Cucurbitacin B |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, fire/flame resistant and impervious clothing.[1][6] | SDS for Cucurbitacin B |
| Waste Container Type | Leak-proof, screw-on cap containers compatible with the chemical. Plastic is often preferred over glass.[5][7][8] | General Hazardous Waste Guidelines |
| Container Fill Level | Do not fill liquid waste containers more than 80% full to allow for expansion.[4] | General Hazardous Waste Guidelines |
| Storage Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation.[7] | General Hazardous Waste Guidelines |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Due to its presumed high toxicity, all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.[8]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be segregated as a toxic, non-halogenated organic waste.[4]
2. Waste Collection and Containment:
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, durable, and sealable container. For liquid waste, use a leak-proof container with a screw-top cap.[5][7] Ensure the container material is compatible with any solvents used.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak or spill.[7]
3. Labeling and Documentation:
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with a hazardous waste tag provided by your institution's EHS office.[5]
-
Complete the Tag Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and any other components in the waste stream.[4][5] Also, record the accumulation start date, the principal investigator's name, and the laboratory location.[5]
4. Storage in the Laboratory:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.[7]
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[8] Ensure the exterior of the container remains clean and free of contamination.[4]
5. Arranging for Disposal:
-
Contact EHS for Pickup: Once the container is full or nearing its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[5]
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your EHS office for waste pickup and disposal.
6. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][9]
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[8] After decontamination, the container may be disposed of as regular trash after defacing the original label.[9]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision pathway for handling this compound waste.
Caption: Procedural workflow for this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. chemfaces.com [chemfaces.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 2-epi-Cucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2-epi-Cucurbitacin B, a potent tetracyclic triterpenoid compound. Due to its cytotoxic nature, strict adherence to these procedural steps is paramount to ensure personnel safety and prevent environmental contamination.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.[4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Respirator / N95 Respirator | Use in a laboratory fume hood whenever possible.[4] Ensure proper fit and NIOSH approval. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving is advisable.[6][7] Gloves must be inspected before use and changed frequently.[7] |
| Eye Protection | Safety glasses with side shields or goggles | Wear safety glasses for all procedures. Use chemical goggles if there is a risk of splashing.[4] |
| Body Protection | Laboratory coat / Protective gown | A disposable, long-sleeved gown is recommended to prevent skin exposure.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a protective gown and two pairs of gloves when unpacking cytotoxic drugs.[6]
-
Unpack the compound inside a chemical fume hood to minimize exposure to any airborne particles.
-
Decontaminate the exterior of the primary container before moving it to storage.
2. Storage:
-
Store this compound in a well-closed container, protected from air and light.[4]
-
Refrigerate or freeze the compound at 2-8°C for long-term stability.[4]
-
The storage area should be clearly labeled with a "Cytotoxic Agent" warning.
3. Preparation of Solutions:
-
All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood.[4]
-
Use a disposable, plastic-backed absorbent pad to contain any potential spills on the work surface.[6][8]
-
This compound is soluble in organic solvents such as acetonitrile, dichloromethane, and ethyl acetate.[5]
-
Avoid creating dust or aerosols during handling.[7]
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal Method: Dispose of waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
Emergency Procedures
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, gloves, gown, and eye protection.
-
Cover the spill with an absorbent material.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[4]
-
Decontaminate the spill site with a 10% caustic solution and ventilate the area.[4]
-
All materials used for cleanup must be disposed of as cytotoxic waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemfaces.com [chemfaces.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
